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Core Science & Biosynthesis

Foundational

synthesis of 1-(Piperidin-4-yl)but-3-yn-2-one

An In-depth Technical Guide to the Synthesis of 1-(Piperidin-4-yl)but-3-yn-2-one Executive Summary 1-(Piperidin-4-yl)but-3-yn-2-one is a bifunctional molecule of significant interest to the medicinal chemistry and drug d...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 1-(Piperidin-4-yl)but-3-yn-2-one

Executive Summary

1-(Piperidin-4-yl)but-3-yn-2-one is a bifunctional molecule of significant interest to the medicinal chemistry and drug development sectors. It incorporates two key pharmacophores: the piperidine ring, a ubiquitous scaffold in pharmaceuticals known to enhance solubility and modulate pharmacokinetic properties, and the ynone (α,β-acetylenic ketone) moiety, a versatile building block and Michael acceptor present in numerous biologically active compounds.[1][2][3] This guide, intended for researchers and drug development professionals, provides a detailed examination of robust and efficient strategies for the synthesis of this target molecule. By leveraging established, high-yield transformations, we will explore two primary, field-proven synthetic pathways: the oxidation of a propargyl alcohol precursor and the chemoselective acylation of a terminal alkyne via a Weinreb amide intermediate. Each strategy is analyzed for its merits, including reaction efficiency, scalability, and safety, providing the reader with a comprehensive framework for selecting and executing the optimal synthesis.

Introduction: Significance and Synthetic Strategy

The molecular architecture of 1-(Piperidin-4-yl)but-3-yn-2-one presents a unique synthetic challenge: the controlled construction of a reactive ynone functionality appended to a piperidine core, which itself contains a reactive secondary amine. The ynone group is a powerful electrophile and a valuable precursor for synthesizing heterocycles like pyrazoles and furans.[1] The piperidine scaffold is a cornerstone of modern drug design, found in numerous top-selling pharmaceuticals.[4]

A successful synthesis must therefore employ a strategy that allows for the creation of the ynone without compromising the integrity of the piperidine ring. This necessitates the use of a protecting group for the piperidine nitrogen, with the tert-butyloxycarbonyl (Boc) group being an ideal choice due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

This guide will focus on two retrosynthetic disconnections that lead to practical and reliable synthetic routes, as illustrated below.

Retrosynthetic Analysis

A logical deconstruction of the target molecule reveals two primary bond disconnections that inform our forward synthetic strategies.

  • Disconnection A (C-O Bond Oxidation): This approach views the target ynone as the product of an oxidation reaction. The immediate precursor is the corresponding secondary propargyl alcohol, 1-(Piperidin-4-yl)but-3-yn-2-ol. This alcohol can be formed through the nucleophilic addition of an acetylene equivalent (e.g., ethynylmagnesium bromide) to a piperidine-4-carboxaldehyde precursor.

  • Disconnection B (C-C Bond Formation): This strategy involves forming the C2-C3 bond of the butynone chain. This is a classic ynone synthesis approach, achieved by reacting a metal acetylide with an appropriate acylating agent. To ensure high selectivity and prevent over-addition, a Weinreb amide derived from piperidine-4-carboxylic acid serves as an ideal acyl electrophile.[5]

G target 1-(Piperidin-4-yl)but-3-yn-2-one disconA Disconnection A (Oxidation) target->disconA disconB Disconnection B (Acylation) target->disconB prop_alcohol 1-(Piperidin-4-yl)but-3-yn-2-ol (Propargyl Alcohol) disconA->prop_alcohol [O] aldehyde N-Boc-Piperidine-4-Carboxaldehyde prop_alcohol->aldehyde acetylene Ethynyl Grignard (HC≡CMgBr) prop_alcohol->acetylene disconB->acetylene C-C formation weinreb_amide N-Boc-Piperidine Weinreb Amide disconB->weinreb_amide piperidine_acid N-Boc-Piperidine-4-Carboxylic Acid weinreb_amide->piperidine_acid G start N-Boc-Piperidine- 4-Carboxylic Acid weinreb Weinreb Amide Intermediate start->weinreb 1. Coupling aldehyde N-Boc-Piperidine- 4-Carboxaldehyde weinreb->aldehyde 2. Reduction (LiAlH4) alcohol N-Boc Protected Propargyl Alcohol aldehyde->alcohol 3. Ethynyl Grignard Addn. ynone N-Boc Protected Ynone alcohol->ynone 4. Oxidation (NIS) final Target Molecule ynone->final 5. Deprotection (TFA)

Caption: Workflow for the Propargyl Alcohol Oxidation Strategy.
Experimental Protocols

Step 1: Synthesis of tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (Weinreb Amide)

  • Rationale: The conversion of the carboxylic acid to a Weinreb amide provides a stable intermediate that can be cleanly reduced to the aldehyde in the next step. Direct reduction of the carboxylic acid is often problematic and can lead to over-reduction to the alcohol.

  • Protocol:

    • To a solution of N-Boc-piperidine-4-carboxylic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) at 0 °C, add a coupling agent such as HBTU (1.5 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0 eq). [6] 2. Stir the mixture for 15-20 minutes to form the activated ester.

    • Add N,O-dimethylhydroxylamine hydrochloride (1.5 eq) and allow the reaction to warm to room temperature and stir overnight. [7] 4. Perform an aqueous workup by washing with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Weinreb amide, which can often be used without further purification.

Step 2: Synthesis of tert-butyl 4-formylpiperidine-1-carboxylate (Aldehyde)

  • Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that effectively converts the Weinreb amide to the corresponding aldehyde. [8]The reaction is typically fast and clean at low temperatures.

  • Protocol:

    • Dissolve the Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -10 °C under an inert atmosphere (N₂ or Ar).

    • Slowly add a solution of LiAlH₄ (1.2 eq) in THF.

    • Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is usually complete within 20-30 minutes.

    • Quench the reaction carefully by the slow, sequential addition of water, 15% NaOH solution, and more water (Fieser workup).

    • Filter the resulting aluminum salts through a pad of Celite® and wash thoroughly with ethyl acetate.

    • Concentrate the filtrate to yield the crude aldehyde, which can be purified by silica gel chromatography.

Step 3: Synthesis of tert-butyl 4-(1-hydroxybut-3-yn-1-yl)piperidine-1-carboxylate (Propargyl Alcohol)

  • Rationale: The addition of an ethynyl Grignard reagent to the aldehyde is a classic and highly effective method for forming the propargyl alcohol precursor.

  • Protocol:

    • Prepare ethynylmagnesium bromide in situ by bubbling acetylene gas through a solution of ethylmagnesium bromide in anhydrous THF, or use a commercially available solution.

    • To a solution of the aldehyde (1.0 eq) in anhydrous THF at 0 °C, add the ethynylmagnesium bromide solution (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates complete consumption of the aldehyde.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

    • Purify the resulting propargyl alcohol by column chromatography.

Step 4: Synthesis of tert-butyl 4-(2-oxobut-3-yn-1-yl)piperidine-1-carboxylate (Protected Ynone)

  • Rationale: N-Iodosuccinimide (NIS) provides a mild and efficient method for the oxidation of propargyl alcohols to ynones, avoiding the use of toxic heavy metals like chromium or harsh conditions associated with Swern oxidations. [1][9]Control experiments suggest the reaction may proceed via a radical pathway. [1]* Protocol:

    • Dissolve the propargyl alcohol (1.0 eq) in a solvent such as acetonitrile (MeCN).

    • Add N-Iodosuccinimide (NIS) (1.5-2.0 eq) to the solution.

    • Stir the reaction at room temperature for 5-10 hours. The reaction can be gently heated (e.g., to 50 °C) to increase the rate if necessary. [9] 4. Monitor the reaction by TLC. Upon completion, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous Na₂S₂O₃ solution (to quench excess iodine) and brine.

    • Dry the organic phase, concentrate, and purify by column chromatography to yield the N-Boc protected ynone.

Step 5: Synthesis of 1-(Piperidin-4-yl)but-3-yn-2-one (Final Product)

  • Rationale: The Boc protecting group is reliably cleaved under acidic conditions. Trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in dioxane are standard reagents for this transformation. [10]* Protocol:

    • Dissolve the N-Boc protected ynone in DCM.

    • Add an excess of TFA (e.g., 20-30% v/v) and stir at room temperature for 1-2 hours.

    • Monitor deprotection by TLC.

    • Remove the solvent and excess acid under reduced pressure.

    • Dissolve the residue in DCM and neutralize by washing with saturated aqueous NaHCO₃.

    • Extract the aqueous layer with DCM. Dry the combined organic layers, concentrate, and purify as needed to yield the final product, which may be isolated as a free base or a salt (e.g., hydrochloride).

Synthetic Strategy II: Weinreb Amide Acylation

This elegant strategy builds the ynone directly by reacting an organometallic acetylide with the N-Boc-piperidine Weinreb amide. Its primary advantage is the high chemoselectivity of the Weinreb amide, which forms a stable tetrahedral intermediate with the Grignard reagent that does not collapse and react further until acidic workup, thus preventing the formation of tertiary alcohol byproducts—a common issue when using esters. [5][11][12]

Workflow Overview

G start N-Boc-Piperidine- 4-Carboxylic Acid weinreb Weinreb Amide Intermediate start->weinreb 1. Coupling ynone N-Boc Protected Ynone weinreb->ynone 2. Ethynyl Grignard Addn. final Target Molecule ynone->final 3. Deprotection (TFA)

Caption: Workflow for the Weinreb Amide Acylation Strategy.
Experimental Protocols

Step 1: Synthesis of tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (Weinreb Amide)

  • Rationale & Protocol: This step is identical to Step 1 in Strategy I.

Step 2: Synthesis of tert-butyl 4-(2-oxobut-3-yn-1-yl)piperidine-1-carboxylate (Protected Ynone)

  • Rationale: The core C-C bond-forming step. The nucleophilic ethynyl Grignard reagent adds to the electrophilic carbonyl of the Weinreb amide. The resulting magnesium-chelated intermediate is stable until workup.

  • Protocol:

    • Dissolve the Weinreb amide (1.0 eq) in anhydrous THF under an inert atmosphere and cool to 0 °C.

    • Add ethynylmagnesium bromide solution (2.0-3.0 eq) dropwise. [7]The use of excess Grignard reagent ensures complete conversion.

    • Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir overnight.

    • Quench the reaction by carefully adding saturated aqueous NH₄Cl.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by silica gel chromatography to isolate the N-Boc protected ynone.

Step 3: Synthesis of 1-(Piperidin-4-yl)but-3-yn-2-one (Final Product)

  • Rationale & Protocol: This deprotection step is identical to Step 5 in Strategy I.

Comparative Analysis of Synthetic Routes

Both strategies offer viable pathways to the target molecule. The choice between them may depend on available starting materials, equipment, and desired scale.

ParameterStrategy I: Propargyl Alcohol OxidationStrategy II: Weinreb Amide Acylation
Number of Steps 5 (from carboxylic acid)3 (from carboxylic acid)
Key Transformations Reduction, Grignard Addition, OxidationGrignard Addition to Weinreb Amide
Overall Yield Moderate to GoodGood to Excellent
Scalability Good; oxidation step may require optimization.Excellent; fewer steps and robust reactions.
Reagent Safety Requires LiAlH₄ (pyrophoric) and an oxidant (e.g., NIS is relatively safe, but others like CrO₃ are highly toxic).Requires LiAlH₄ if starting from acid to make aldehyde for route 1, but this route avoids it. Grignard reagents are moisture-sensitive.
Key Advantages Modular; propargyl alcohol intermediate can be used for other transformations.More convergent and efficient. Avoids an oxidation and a reduction step, leading to higher overall yield and atom economy.
Potential Drawbacks Longer synthetic sequence. The oxidation step can sometimes be low-yielding or produce side products depending on the chosen reagent.Requires a larger excess of the Grignard reagent in the key step.

Conclusion

This guide has detailed two scientifically sound and practical strategies for the .

  • Strategy I (Propargyl Alcohol Oxidation) is a reliable, albeit longer, route that proceeds through well-understood transformations. Its modularity allows for the isolation of useful intermediates.

  • Strategy II (Weinreb Amide Acylation) represents a more elegant and efficient approach. By reducing the number of synthetic steps, it offers a higher potential overall yield and better atom economy, making it the recommended pathway for both laboratory-scale synthesis and potential scale-up operations.

The choice of N-Boc as the protecting group in both schemes ensures compatibility with the reaction conditions and allows for a straightforward final deprotection to yield the desired target molecule, a valuable building block for further exploration in drug discovery programs.

References

  • Qi, H., Xu, S., Zhao, R., & Chen, S. (2022). Synthesis of Ynones via N-Iodosuccinimide-Mediated Oxidation of Propargyl Alcohols under Mild Conditions. The Journal of Organic Chemistry, 87(19), 13726–13733. [Link] [1][9][13]2. Organic Chemistry Portal. (n.d.). Grignard Reaction - Common Conditions. Organic Chemistry Portal. Retrieved from [Link] [5]3. ACS Publications. (2022). Synthesis of Ynones via N-Iodosuccinimide-Mediated Oxidation of Propargyl Alcohols under Mild Conditions. The Journal of Organic Chemistry. Retrieved from [Link] [1]4. Organic Chemistry Tutor. (n.d.). Grignard Reagents + Esters → Tertiary (or Secondary) Alcohols. Leah4sci.com. Retrieved from a relevant organic chemistry educational resource. (Note: A direct, stable URL for this specific topic from this source is not available, but the principle is widely documented in standard organic chemistry texts.)

Sources

Exploratory

In-Depth Technical Guide: Chemical Properties and Applications of 1-(Piperidin-4-yl)but-3-yn-2-one

Executive Summary In the landscape of modern drug discovery and chemical biology, the rational design of targeted covalent inhibitors (TCIs) and modular pharmacophores requires highly tunable building blocks. 1-(Piperidi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and chemical biology, the rational design of targeted covalent inhibitors (TCIs) and modular pharmacophores requires highly tunable building blocks. 1-(Piperidin-4-yl)but-3-yn-2-one (CAS: 1598036-84-0) emerges as a remarkably versatile, trifunctional scaffold.

Rather than serving as a passive structural element, this molecule presents three distinct domains of reactivity:

  • The Piperidine Core: A basic, highly soluble secondary amine that acts as a synthetic handle for coupling to target-binding domains (TBDs).

  • The Ynone (Alkynyl Ketone) Warhead: A highly electrophilic Michael acceptor designed for irreversible covalent engagement with nucleophilic residues (predominantly cysteine).

  • The Terminal Alkyne: A bioorthogonal handle capable of undergoing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for library generation.

This whitepaper provides an authoritative analysis of the physicochemical properties, mechanistic reactivity, and validated experimental protocols for utilizing 1-(Piperidin-4-yl)but-3-yn-2-one in advanced drug development workflows.

Structural and Physicochemical Profiling

Understanding the baseline physicochemical properties of a building block is critical for predicting its behavior in both synthetic and biological environments. The data summarized below highlights the compound's excellent alignment with Lipinski’s Rule of Five, making it an ideal precursor for orally bioavailable therapeutics.

Table 1: Quantitative Physicochemical Properties

PropertyValueStructural Significance
Molecular Formula C₉H₁₃NOHighly atom-efficient core scaffold.
Molecular Weight 151.21 g/mol Low molecular weight allows for the addition of large TBDs without exceeding the 500 Da limit.
LogP 0.5784Hydrophilic nature ensures excellent aqueous solubility in physiological buffers.
TPSA 29.1 ŲLow polar surface area permits high membrane permeability.
H-Bond Donors 1Derived from the secondary amine (piperidine N-H).
H-Bond Acceptors 2Derived from the ketone oxygen and piperidine nitrogen.

Data synthesized from commercial chemical profiling standards.

Mechanistic Reactivity: The Ynone Covalent Warhead

The defining feature of 1-(Piperidin-4-yl)but-3-yn-2-one is its ynone moiety—an α,β -unsaturated alkynyl ketone. In the development of targeted covalent inhibitors, ynones are frequently deployed as potent alternatives to standard acrylamides or enones.

The Causality of Elevated Electrophilicity

The heightened reactivity of the ynone compared to an enone is rooted in orbital hybridization. The sp -hybridized carbons of the alkyne are significantly more electronegative than the sp2 -hybridized carbons of an alkene. This increased electronegativity exerts a strong electron-withdrawing inductive effect, which dramatically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the β -carbon (the terminal carbon of the alkyne) becomes highly electrophilic and exceptionally susceptible to nucleophilic attack by thiolates (e.g., the deprotonated side chain of a target cysteine).

Upon engagement with a target protein, the ynone undergoes a thia-Michael addition , resulting in a stable β -thio- α,β -unsaturated ketone (enone) adduct. This reaction is generally irreversible under physiological conditions, ensuring prolonged target residence time.

Mechanism A 1-(Piperidin-4-yl)but-3-yn-2-one (Ynone Warhead) C Thiolate Attack (β-Carbon Addition) A->C Electrophilic β-carbon B Target Protein (Exposed Cys-SH) B->C Nucleophilic -S⁻ group D Covalent Adduct (β-Thio-Enone) C->D Enolate Protonation

Figure 1: Mechanism of targeted covalent inhibition via thia-Michael addition to the ynone warhead.

Mutually Exclusive Reactivity: Click Chemistry Utility

A critical chemical insight for researchers is that the reactivity of 1-(Piperidin-4-yl)but-3-yn-2-one is mutually exclusive depending on the application.

Because the terminal alkyne serves as the electrophilic site for the thia-Michael addition, covalent binding to a protein consumes the alkyne, converting it into an alkene. Therefore, it cannot be used for post-binding bioorthogonal pull-down assays.

However, prior to protein engagement, the terminal alkyne is a pristine handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . By reacting the ynone with various azide-containing building blocks, researchers can rapidly generate a library of 1,4-disubstituted 1,2,3-triazoles . This converts the reactive warhead into a stable, rigid, hydrogen-bonding pharmacophore, demonstrating the scaffold's dual utility in both covalent and non-covalent drug discovery workflows.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, with explicit causality provided for each methodological choice.

Protocol 1: GSH Reactivity Assay (Warhead Profiling)

Before coupling the piperidine core to a target-binding domain, the intrinsic electrophilicity of the ynone must be quantified to ensure it is not overly reactive (which causes off-target toxicity) or too inert.

  • Stock Preparation: Prepare a 10 mM stock of 1-(Piperidin-4-yl)but-3-yn-2-one in anhydrous DMSO.

    • Causality: DMSO ensures complete dissolution of the organic compound before introduction to the aqueous buffer, preventing micro-precipitation.

  • Reaction Initiation: Dilute the stock to 100 µM in PBS (pH 7.4) containing 1 mM Glutathione (GSH) at 37°C.

    • Causality: A 10-fold molar excess of GSH establishes pseudo-first-order kinetics. This ensures the reaction rate is independent of GSH depletion and solely reflects the electrophilicity of the ynone. The physiological pH maintains a consistent fraction of the reactive thiolate anion (GS⁻).

  • Time-Course Sampling & Quenching: At predetermined intervals (e.g., 0, 15, 30, 60, 120 mins), extract 50 µL aliquots and immediately quench with 50 µL of 1% Formic Acid in Acetonitrile.

    • Causality: Rapidly lowering the pH protonates the thiolate back to a thiol, immediately arresting the Michael addition and stabilizing the adduct for accurate time-point analysis.

  • LC-MS/MS Analysis: Monitor the decay of the parent mass ( m/z 152.1 [M+H]⁺) to calculate the half-life ( t1/2​ ).

Workflow Step1 Prepare 10 mM Stock (Compound in DMSO) Step2 Incubate with 10x GSH (PBS buffer, pH 7.4, 37°C) Step1->Step2 Initiate Reaction Step3 Quench Reaction (Formic Acid addition) Step2->Step3 Time-course sampling Step4 LC-MS/MS Analysis (Monitor Parent Mass Decay) Step3->Step4 Stabilize adduct Step5 Calculate Half-life (t1/2) (Determine Reactivity) Step4->Step5 Data Processing

Figure 2: Self-validating workflow for assessing ynone-glutathione reactivity via LC-MS/MS.

Protocol 2: CuAAC Library Generation

To utilize the molecule as a non-covalent fragment core, the alkyne is reacted with an azide.

  • Solvent Preparation: Dissolve 1 eq of the ynone and 1.1 eq of the desired azide in a 1:1 mixture of t -BuOH and H₂O.

    • Causality: This specific solvent mixture optimally solvates both the organic building blocks and the aqueous catalytic reagents, preventing biphasic reaction stalling.

  • Catalyst Complexation: Add 0.05 eq of CuSO₄ and 0.1 eq of THPTA ligand.

    • Causality: THPTA coordinates the Cu(I) intermediate, protecting it from oxidation and disproportionation, which drastically accelerates the cycloaddition and prevents unwanted alkyne homocoupling (Glaser coupling).

  • In Situ Reduction: Add 0.2 eq of Sodium Ascorbate to initiate the reaction. Stir at room temperature for 2-4 hours.

    • Causality: Ascorbate acts as a mild reducing agent to continuously generate the active Cu(I) catalyst in situ from the air-stable Cu(II) salt, ensuring a robust and safe catalytic cycle.

References

  • Journal of Medicinal Chemistry. "Targeting Cytotoxic Agents through EGFR-Mediated Covalent Binding and Release." American Chemical Society.[Link]

  • JACS Au. "Peptide-Based Covalent Inhibitors Bearing Mild Electrophiles to Target a Conserved His Residue." American Chemical Society.[Link]

Foundational

discovery and development of 1-(Piperidin-4-yl)but-3-yn-2-one

An In-depth Technical Guide to the Discovery and Development of 1-(Piperidin-4-yl)but-3-yn-2-one: A Covalent Kinase Inhibitor Candidate Authored by: A Senior Application Scientist Foreword: The Rationale for a Covalent A...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Discovery and Development of 1-(Piperidin-4-yl)but-3-yn-2-one: A Covalent Kinase Inhibitor Candidate

Authored by: A Senior Application Scientist

Foreword: The Rationale for a Covalent Approach

In the landscape of modern drug discovery, the pursuit of highly selective and potent therapeutic agents is paramount. While non-covalent interactions have traditionally dominated inhibitor design, the strategic application of covalent inhibition has re-emerged as a powerful modality for achieving durable target engagement and overcoming drug resistance. This guide delineates the conceptual , a novel scaffold designed as a covalent inhibitor. We will explore its synthesis, proposed mechanism of action, and a hypothetical development cascade, providing a comprehensive technical overview for researchers and drug development professionals.

The core of our subject molecule is the but-3-yn-2-one moiety, an α,β-alkynyl ketone. This functional group serves as a "warhead," capable of forming a stable covalent bond with nucleophilic amino acid residues, such as cysteine, within the active site of a target protein. This irreversible interaction can lead to prolonged inhibition of the target's activity. The piperidin-4-yl group, a well-established "privileged structure" in medicinal chemistry, is incorporated to enhance solubility, cell permeability, and metabolic stability, while also providing a vector for optimizing target binding affinity.[1]

This guide will present a hypothetical development program for 1-(Piperidin-4-yl)but-3-yn-2-one as a covalent inhibitor of a therapeutically relevant kinase, illustrating the scientific principles and experimental workflows involved in bringing such a molecule from concept to a preclinical candidate.

Synthesis and Characterization

The synthesis of 1-(Piperidin-4-yl)but-3-yn-2-one can be achieved through a straightforward and scalable synthetic route. The following protocol is a plausible method for its preparation.

Proposed Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Boc Protection cluster_1 Step 2: Oxidation cluster_2 Step 3: Alkynylation cluster_3 Step 4: Oxidation to Yn-one cluster_4 Step 5: Boc Deprotection 4-hydroxypiperidine 4-Hydroxypiperidine Boc_protected_piperidine tert-butyl 4-hydroxypiperidine-1-carboxylate 4-hydroxypiperidine->Boc_protected_piperidine Boc_anhydride Boc Anhydride, Et3N, DCM Boc_ketone tert-butyl 4-oxopiperidine-1-carboxylate Boc_protected_piperidine->Boc_ketone Swern_oxidation Swern Oxidation (or Dess-Martin) Alkynyl_alcohol tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate Boc_ketone->Alkynyl_alcohol Ethynylmagnesium_bromide Ethynylmagnesium bromide, THF Boc_ynone tert-butyl 4-(ethynylcarbonyl)piperidine-1-carboxylate Alkynyl_alcohol->Boc_ynone Dess_Martin Dess-Martin periodinane, DCM Final_Product 1-(Piperidin-4-yl)but-3-yn-2-one Boc_ynone->Final_Product TFA_DCM TFA, DCM

Caption: Proposed multi-step synthesis of 1-(Piperidin-4-yl)but-3-yn-2-one.

Experimental Protocol

Step 1: Synthesis of tert-butyl 4-hydroxypiperidine-1-carboxylate

  • To a solution of 4-hydroxypiperidine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc anhydride, 1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected alcohol.

Step 2: Synthesis of tert-butyl 4-oxopiperidine-1-carboxylate

  • To a solution of oxalyl chloride (1.5 eq) in DCM at -78 °C, add dimethyl sulfoxide (DMSO, 2.0 eq) dropwise.

  • After 15 minutes, add a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in DCM.

  • Stir for 30 minutes, then add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

  • Quench with water and extract with DCM.

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate to give the ketone.

Step 3: Synthesis of tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate

  • To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add ethynylmagnesium bromide (0.5 M in THF, 2.5 eq) dropwise.

  • Stir at 0 °C for 2 hours.

  • Carefully quench the reaction with saturated aqueous ammonium chloride.

  • Extract with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify by column chromatography on silica gel to obtain the alkynyl alcohol.

Step 4: Synthesis of tert-butyl 4-(ethynylcarbonyl)piperidine-1-carboxylate

  • To a solution of tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate (1.0 eq) in DCM, add Dess-Martin periodinane (1.5 eq).

  • Stir at room temperature for 2 hours.

  • Quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract with DCM, wash with saturated sodium bicarbonate and brine, dry over sodium sulfate, and concentrate.

  • Purify by column chromatography to yield the protected ynone.

Step 5: Synthesis of 1-(Piperidin-4-yl)but-3-yn-2-one (Final Product)

  • Dissolve tert-butyl 4-(ethynylcarbonyl)piperidine-1-carboxylate (1.0 eq) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).

  • Stir at room temperature for 1 hour.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in a minimal amount of DCM and neutralize with saturated sodium bicarbonate.

  • Extract with DCM, dry the organic layer, and concentrate to yield the final product.

Analytical Characterization

The identity and purity of the synthesized 1-(Piperidin-4-yl)but-3-yn-2-one would be confirmed using a suite of analytical techniques.[2]

Technique Expected Observations
¹H NMR Signals corresponding to the piperidine ring protons, and the acetylenic proton.
¹³C NMR Resonances for the carbonyl carbon, two acetylenic carbons, and the carbons of the piperidine ring.
FT-IR Characteristic absorption bands for the C≡C triple bond (~2100 cm⁻¹), C=O ketone (~1680 cm⁻¹), and N-H stretch of the secondary amine (~3300 cm⁻¹).
Mass Spec (ESI+) A molecular ion peak corresponding to the calculated mass of the compound ([M+H]⁺).
HPLC A single major peak indicating high purity.

Proposed Mechanism of Action and Biological Evaluation

Covalent Inhibition of a Target Kinase

The but-3-yn-2-one moiety is a Michael acceptor, making 1-(Piperidin-4-yl)but-3-yn-2-one an ideal candidate for a covalent inhibitor.[3] We hypothesize that this compound can target a kinase with a cysteine residue in its active site, such as Bruton's tyrosine kinase (BTK), which is a clinically validated target in B-cell malignancies.

Mechanism_of_Action cluster_0 Covalent Inhibition of BTK Inhibitor 1-(Piperidin-4-yl)but-3-yn-2-one Covalent_Complex Inhibitor-BTK Covalent Adduct Inhibitor->Covalent_Complex Michael Addition BTK_Cys BTK Enzyme with Cysteine Residue (Cys481) BTK_Cys->Covalent_Complex Nucleophilic Attack

Caption: Proposed covalent inhibition of BTK by 1-(Piperidin-4-yl)but-3-yn-2-one.

The nucleophilic thiol group of the cysteine residue attacks the electrophilic β-carbon of the alkyne, forming a stable covalent bond. This irreversible binding is expected to lead to potent and sustained inhibition of the kinase's activity.

In Vitro Evaluation Workflow

A tiered approach would be employed to evaluate the biological activity of the synthesized compound.

In_Vitro_Workflow Biochemical_Assay Biochemical Kinase Assay (BTK IC50) Selectivity_Panel Kinase Selectivity Profiling Biochemical_Assay->Selectivity_Panel Cell_Based_Assay Cell Proliferation Assay (e.g., in B-cell lymphoma lines) Biochemical_Assay->Cell_Based_Assay Target_Engagement_Assay Cellular Target Engagement Assay (e.g., Western Blot for pBTK) Selectivity_Panel->Target_Engagement_Assay Cell_Based_Assay->Target_Engagement_Assay Lead_Candidate Lead Candidate for In Vivo Studies Target_Engagement_Assay->Lead_Candidate

Caption: Tiered workflow for the in vitro evaluation of the candidate compound.

Hypothetical Biological Data

The following tables present hypothetical data that would be generated from the in vitro assays.

Table 1: Kinase Inhibition Profile

Kinase IC₅₀ (nM)
BTK 5.2
TEC150
ITK> 1000
EGFR> 1000
SRC850

Table 2: Cellular Activity

Cell Line Description GI₅₀ (nM)
TMD8ABC-DLBCL12.5
Jeko-1Mantle Cell Lymphoma25.8
RamosBurkitt's Lymphoma30.1
HEK293TNon-cancerous> 5000

These hypothetical results would suggest that 1-(Piperidin-4-yl)but-3-yn-2-one is a potent and selective inhibitor of BTK with good activity in relevant cancer cell lines and a favorable safety window against non-cancerous cells.

Structure-Activity Relationship (SAR) and Lead Optimization

While the parent compound shows promise, further optimization would be necessary to enhance its drug-like properties.

  • Piperidine N-Substitution: The secondary amine of the piperidine ring provides a handle for modification. Introducing small alkyl or aryl groups could modulate potency and pharmacokinetic properties.[4]

  • Linker Modification: The length and rigidity of the linker between the piperidine and the ynone could be altered to optimize the positioning of the warhead within the active site.

  • Warhead Reactivity: The reactivity of the Michael acceptor can be tuned to balance potency with off-target effects. For instance, replacing the alkyne with a less reactive acrylamide is a common strategy.

Safety and Toxicological Considerations

The primary safety concern for covalent inhibitors is the potential for off-target reactivity, which could lead to idiosyncratic toxicity.[5]

  • Glutathione (GSH) Reactivity Assay: An in vitro assay to assess the compound's reactivity towards the endogenous nucleophile glutathione would be performed to estimate its general electrophilicity.

  • CYP450 Inhibition Assay: The potential for the compound to inhibit major cytochrome P450 enzymes would be evaluated to predict drug-drug interactions.

  • In Vitro Cytotoxicity: As shown in the hypothetical data, cytotoxicity against non-cancerous cell lines is a critical early assessment of safety.[6]

The piperidine moiety itself is generally well-tolerated in pharmaceuticals, but its metabolic profile would need to be thoroughly investigated.[7]

Conclusion and Future Directions

This guide has presented a hypothetical but scientifically rigorous discovery and development path for 1-(Piperidin-4-yl)but-3-yn-2-one as a novel covalent kinase inhibitor. The rationale for its design, a plausible synthetic route, and a comprehensive in vitro evaluation cascade have been detailed.

The promising (though hypothetical) data suggest that this scaffold is a worthy starting point for a drug discovery program. Future work would involve extensive SAR studies to optimize potency, selectivity, and ADME properties, followed by in vivo efficacy and safety studies in relevant animal models of B-cell malignancies. The principles outlined in this guide provide a solid framework for the continued development of this and other novel covalent inhibitors.

References

  • Gastaldi, S., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Pharmaceuticals (Basel). Available from: [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J. Available from: [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-(Phenylmethyl)-4-piperidinone.
  • Carroll, F. I., et al. (2014). The discovery and development of the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of pure opioid receptor antagonists. ChemMedChem. Available from: [Link]

  • Sigma-Aldrich.
  • PubChem. 4-(Piperidin-1-yl)butan-2-one. Available from: [Link]

  • Sureshkumar, M., & Manivel, P. (2021).
  • Sadig, A. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available from: [Link]

  • Wu, Y. (1983). 2-[4-[(4,4-Dialkyl-2,6-piperidinedion-1-yl)butyl]-1-piperazinyl]pyrimidines.
  • BenchChem. Navigating the Characterization of 1,4-Diphenylbut-3-yn-2-one: A Guide to Analytical Techniques.
  • BenchChem.
  • Thermo Fisher Scientific. (2023).

Sources

Exploratory

Engineering Next-Generation Covalent Probes: A Technical Guide to 1-(Piperidin-4-yl)but-3-yn-2-one

Prepared by: Senior Application Scientist, Covalent Drug Discovery Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & The Evolution of Covalent Warheads Targeted Cova...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Covalent Drug Discovery Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & The Evolution of Covalent Warheads

Targeted Covalent Inhibitors (TCIs) have fundamentally reshaped modern pharmacotherapy. By forming an irreversible or slowly reversible bond with a specific nucleophilic residue (typically cysteine) on a target protein, TCIs offer unparalleled biochemical efficiency, prolonged target engagement, and the ability to drug shallow binding pockets.

Historically, the acrylamide motif has been the gold standard for TCIs (e.g., Osimertinib, Ibrutinib). However, as we expand our focus to poorly nucleophilic cysteines or sterically constrained active sites, the intrinsic reactivity of acrylamides is often insufficient. As a Senior Application Scientist, I frequently guide discovery teams toward more reactive, tunable electrophiles. The alkynyl ketone (ynone) class has emerged as a superior alternative for these challenging targets [1].

This whitepaper provides an in-depth technical analysis of 1-(Piperidin-4-yl)but-3-yn-2-one , a highly optimized terminal ynone warhead. We will deconstruct its chemical causality, detail its mechanism of action, and provide self-validating experimental protocols for its integration into your TCI pipelines.

Chemical Profiling: The Causality of Design

The molecule 1-(Piperidin-4-yl)but-3-yn-2-one is not a random assembly of functional groups; it is a rationally designed pharmacophore engineered for precision and solubility.

The Terminal Ynone (but-3-yn-2-one)

The core electrophile is a terminal alkyne conjugated to a ketone. The electron-withdrawing nature of the carbonyl significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne, rendering the β -carbon highly susceptible to nucleophilic attack by thiolates [2]. Unlike acrylamides, which form sp3 -hybridized thioethers, ynones react to form sp2 -hybridized vinyl sulfides. This distinct geometry can often be accommodated in binding pockets where the flexibility of a thioether linkage causes steric clashes.

The Piperidine Hinge (Piperidin-4-yl)

Covalent warheads are notoriously lipophilic, which often leads to assay interference via aggregation or poor oral bioavailability. The inclusion of the piperidin-4-yl moiety at the α -position serves three critical, causal functions:

  • Kinetic Solubility: The secondary amine of the piperidine ring ( pKa​≈10 ) is protonated at physiological pH (7.4), drastically improving aqueous solubility.

  • Electrostatic Anchoring: The localized positive charge can form salt bridges with adjacent acidic residues (Asp/Glu) in the target protein, increasing the local concentration of the warhead and driving the rate of inactivation ( kinact​ ).

  • Synthetic Versatility: The basic nitrogen serves as a highly reactive vector for standard amide coupling or reductive amination, allowing rapid library generation by attaching various target-binding scaffolds.

Mechanistic Pathway: Cysteine Targeting

The reaction between 1-(Piperidin-4-yl)but-3-yn-2-one and a target cysteine follows a classic two-step kinetic model: initial non-covalent binding ( KI​ ) followed by irreversible covalent bond formation ( kinact​ ). The chemical mechanism is a Michael-type conjugate addition where the highly nucleophilic thiolate attacks the terminal β -carbon of the ynone.

Pathway Tgt Target Protein (Free Cys-SH) Pre Non-Covalent Complex (Reversible Binding) Tgt->Pre Kd Inh 1-(Piperidin-4-yl)but-3-yn-2-one (Ynone Warhead) Inh->Pre Kd TS Thiolate Attack (Conjugate Addition) Pre->TS kinact Add Vinyl Sulfide Adduct (Irreversible Covalent Bond) TS->Add Covalent Linkage

Covalent adduct formation pathway of ynone warheads with target cysteine residues.

Quantitative Data: Electrophilicity Benchmarking

To rationally select a warhead, one must understand its intrinsic reactivity. We benchmark the piperidinyl-ynone against standard electrophiles using Glutathione (GSH) half-life assays.

Table 1: Comparative Reactivity Profile of Covalent Warheads

Warhead MotifRepresentative StructureTarget NucleophileGSH Half-life ( t1/2​ )Adduct TypeReversibility
Acrylamide Ibrutinib analogCysteine> 120 minThioether ( sp3 )Irreversible
Enone Afatinib analogCysteine~ 45 minThioether ( sp3 )Irreversible
Terminal Ynone 1-(Piperidin-4-yl)but-3-yn-2-one Cysteine < 15 min Vinyl Sulfide ( sp2 ) Irreversible
Cyanoacrylamide Lenvatinib analogCysteine / Lysine~ 5 minThioether ( sp3 )Reversible

Note: The rapid t1/2​ of the terminal ynone makes it ideal for targets with low-reactivity cysteines, though it requires careful tuning of the non-covalent scaffold to prevent off-target toxicity.

Self-Validating Experimental Protocols

Trust in data stems from rigorous, self-validating assay design. Below are the standard operating procedures I mandate for evaluating ynone-based TCIs.

Workflow Syn Compound Synthesis & LC-MS QC GSH GSH Reactivity Assay (Intrinsic Electrophilicity) Syn->GSH MS Intact Protein MS (Stoichiometry Validation) GSH->MS Wash Biochemical Washout (Reversibility Check) MS->Wash Cell CETSA / NanoBRET (Cellular Target Engagement) Wash->Cell

Step-by-step experimental workflow for validating ynone-based targeted covalent inhibitors.
Protocol 1: Intrinsic Reactivity Profiling (GSH Half-Life Assay)

Purpose: To quantify the intrinsic electrophilicity of the ynone warhead independent of protein binding.

  • Step 1: Stock Preparation. Prepare a 10 mM stock of the ynone compound in 100% LC-MS grade DMSO. Causality: DMSO ensures complete dissolution of the lipophilic moiety before introduction to the aqueous buffer, preventing micelle formation that skews kinetic data.

  • Step 2: Incubation. Dilute the compound to 100 µM in PBS (pH 7.4) containing 5 mM reduced Glutathione (GSH). Incubate at 37°C. Causality: GSH acts as a surrogate for the intracellular thiol pool. Maintaining strict pH 7.4 is critical because the active nucleophile is the thiolate anion; minor pH shifts will drastically alter the reaction rate.

  • Step 3: Quenching. At predetermined time points (0, 5, 15, 30, 60 mins), extract 50 µL aliquots and quench immediately with 50 µL of 1% Formic Acid in Acetonitrile. Causality: Acidification rapidly protonates the thiolate, instantly halting the Michael addition and locking the reaction state for accurate kinetic measurement.

  • Step 4: LC-MS Analysis. Analyze the quenched samples via LC-MS, monitoring the depletion of the parent mass and the appearance of the +307 Da (GSH) adduct. Calculate t1/2​ using a pseudo-first-order kinetic decay model.

Protocol 2: Intact Protein Mass Spectrometry (Adduct Validation)

Purpose: To confirm 1:1 binding stoichiometry and rule out non-specific multi-labeling on off-target surface cysteines [3].

  • Step 1: Protein Incubation. Incubate 10 µM of the recombinant target protein with a 5-fold molar excess (50 µM) of the ynone inhibitor in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5) for 2 hours at room temperature. Causality: A slight molar excess drives the pseudo-first-order kinetics of covalent labeling without overwhelming the protein, which could force non-specific binding.

  • Step 2: Desalting. Pass the reaction mixture through a Zeba Spin Desalting Column (7K MWCO). Causality: This removes unreacted inhibitor and buffer salts that cause severe ion suppression in the mass spectrometer.

  • Step 3: ESI-TOF MS. Inject the desalted protein into an ESI-TOF Mass Spectrometer.

  • Step 4: Deconvolution. Use maximum entropy algorithms to deconvolute the multiply charged envelope. Validation Check: You must observe a single mass shift corresponding exactly to the molecular weight of the ynone inhibitor. The presence of +2x or +3x mass shifts indicates poor warhead selectivity and necessitates structural redesign.

Conclusion

The transition from traditional acrylamides to terminal ynones like 1-(Piperidin-4-yl)but-3-yn-2-one represents a critical evolution in covalent drug discovery. By leveraging the heightened electrophilicity of the alkynyl ketone and the physicochemical benefits of the piperidine ring, researchers can successfully target poorly nucleophilic cysteines that were previously deemed undruggable. However, with increased reactivity comes the strict requirement for rigorous, self-validating biochemical assays to ensure target specificity is maintained.

References

  • Journal of Medicinal Chemistry (ACS Publications)
  • Reaction design of thiol conjugation using silicon‐equipped alkynones ResearchGate / Angewandte Chemie URL
  • Journal of the American Chemical Society (ACS Publications)
  • JACS Au (ACS Publications)

Sources

Foundational

Next-Generation Covalent Inhibition: Stereoelectronic Tuning of BTK via the 1-(Piperidin-4-yl)but-3-yn-2-one Warhead Scaffold

Executive Summary The paradigm of targeted covalent inhibitors (TCIs) has revolutionized the treatment of B-cell malignancies and autoimmune disorders. Bruton’s tyrosine kinase (BTK) remains the premier target in this sp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The paradigm of targeted covalent inhibitors (TCIs) has revolutionized the treatment of B-cell malignancies and autoimmune disorders. Bruton’s tyrosine kinase (BTK) remains the premier target in this space, primarily due to the presence of a targetable nucleophilic cysteine (Cys481) within its ATP-binding pocket. While first-generation inhibitors like ibrutinib utilize acrylamide warheads, the field is rapidly advancing toward novel electrophiles that offer superior stereoelectronic tuning, distinct binding trajectories, and reduced off-target liabilities.

This technical guide explores the rational design, synthesis, and experimental validation of the 1-(piperidin-4-yl)but-3-yn-2-one moiety—a highly reactive alkynyl ketone warhead coupled to a basic piperidine spatial vector. By inverting the traditional linker-warhead topology, this scaffold provides a highly efficient Michael acceptor system capable of irreversible BTK inactivation.

Mechanistic Rationale: The Alkynyl Ketone Paradigm

Targeting the Cys481 Nucleophile

BTK is a critical signaling node in the B-cell receptor (BCR) pathway. It contains a uniquely positioned cysteine residue (Cys481) at the front edge of the ATP-binding cleft. The purposeful addition of reactive functional groups to existing reversible ligands enables potent and selective irreversible inhibition of BTK, a strategy that has successfully translated into multiple FDA-approved therapies[1].

BTK_Pathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK Activation BTK BTK (Target) SYK->BTK Phosphorylation (Y551) PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation NFkB NF-κB Pathway PLCg2->NFkB Downstream Survival

Fig 1. BCR signaling pathway highlighting BTK as the central kinase target.

Stereoelectronics of the Alkynyl Ketone Warhead

While acrylamides are the standard, their intrinsic non-covalent affinity can sometimes mask the true contribution of the covalent bond, complicating the development of highly specific degraders or inhibitors[2]. Alkynyl ketones, such as the but-3-yn-2-one moiety, represent a highly reactive class of Michael acceptors. The adjacent ketone strongly withdraws electron density from the terminal alkyne, rendering the β -carbon highly susceptible to nucleophilic attack by the Cys481 thiolate[3]. This results in the formation of a highly stable enone thioether adduct. Furthermore, the linear sp -hybridized geometry of the alkyne reduces steric clashes during the transition state, allowing for a rapid and irreversible reaction.

The Piperidin-4-yl Spatial Vector

In traditional inhibitors like ibrutinib, the warhead is attached to the piperidine nitrogen. The 1-(piperidin-4-yl)but-3-yn-2-one scaffold deliberately inverts this topology. The warhead is attached to the C4 carbon of the piperidine ring, leaving the secondary amine (N1) free to be coupled to the hinge-binding core (e.g., a pyrazolo-pyrimidine). This structural logic alters the spatial vector, projecting the alkynyl ketone deeper into the solvent channel to achieve an optimal trajectory for Cys481 engagement.

Binding_Logic Core Hinge-Binding Core Linker Piperidin-4-yl Linker Core->Linker N-Arylation Warhead But-3-yn-2-one Warhead Linker->Warhead C4-Alkyl Vector Target BTK Cys481 Warhead->Target Michael Addition

Fig 2. Structural logic of the inverted-topology targeted covalent inhibitor assembly.

Synthesis & Integration Protocol

To ensure high synthetic fidelity and prevent premature polymerization of the highly reactive alkynyl ketone, a specific sequence of protection, oxidation, and coupling must be followed.

Step 1: Nucleophilic Addition

  • Procedure: React 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetaldehyde with ethynylmagnesium bromide in anhydrous THF at -78 °C.

  • Causality: The cryogenic temperature prevents side reactions and controls the Grignard addition to yield the secondary alcohol intermediate without degrading the Boc-protected piperidine.

Step 2: Controlled Oxidation

  • Procedure: Oxidize the resulting alcohol using Dess-Martin Periodinane (DMP) in dichloromethane (DCM) at room temperature to yield tert-butyl 4-(2-oxobut-3-yn-1-yl)piperidine-1-carboxylate.

  • Causality: DMP is chosen over harsher oxidants (like Jones reagent) because it selectively oxidizes the alcohol to the ketone without cleaving the sensitive terminal alkyne or causing over-oxidation.

Step 3: Deprotection & Core Coupling

  • Procedure: Remove the Boc group using 20% Trifluoroacetic acid (TFA) in DCM at 0 °C. Immediately couple the resulting free secondary amine to a halogenated BTK hinge-binding core (e.g., 4-chloro-pyrazolo[3,4-d]pyrimidine) via SN​Ar conditions using N,N-Diisopropylethylamine (DIPEA) in DMF.

  • Causality: The alkynyl ketone is highly electrophilic. Coupling must be done immediately following deprotection to prevent intermolecular self-condensation between the free piperidine amine and the warhead of another molecule.

Experimental Profiling & Self-Validating Systems

A robust covalent inhibitor cannot be validated by standard IC50​ assays alone. The following self-validating workflow ensures that the observed potency is strictly driven by covalent bond formation at Cys481, eliminating false positives from off-target reactivity or slow-tight reversible binding[4].

Workflow Synth 1. Chemical Synthesis Assay 2. Time-Dependent IC50 Synth->Assay MS 3. Intact Protein MS (WT vs C481S) Assay->MS Washout 4. Washout Assay MS->Washout

Fig 3. Self-validating experimental workflow for covalent inhibitor profiling.

Intact Protein Mass Spectrometry (Covalent Validation)
  • Protocol: Incubate 1 µM of recombinant WT BTK and a C481S mutant BTK with 10 µM of the synthesized inhibitor for 60 minutes at 37 °C. Subject the samples to LC-TOF-MS.

  • Self-Validation Logic: The WT BTK must show a mass shift corresponding exactly to the molecular weight of the inhibitor (indicating a 1:1 covalent adduct). The C481S mutant must show zero mass shift. If the mutant shows a mass shift, the alkynyl ketone is too reactive and is indiscriminately labeling lysines or other non-catalytic residues.

Time-Dependent Kinase Inhibition ( kinact​/KI​ )
  • Protocol: Pre-incubate BTK with varying concentrations of the inhibitor for distinct time intervals (0, 15, 30, 60, and 120 minutes) before initiating the reaction with ATP and substrate.

  • Self-Validation Logic: For a true covalent inhibitor, the IC50​ is not a constant; it will progressively drop (become more potent) as pre-incubation time increases. By plotting the observed rate of inactivation ( kobs​ ) against inhibitor concentration, you calculate kinact​/KI​ , which is the true metric of covalent efficiency. The reactivity of covalent warheads can be systematically evaluated and tuned using this metric[5].

Biochemical Washout Assay (Irreversibility)
  • Protocol: Incubate BTK with the inhibitor at 10×IC50​ for 1 hour to achieve >95% inhibition. Dilute the complex 100-fold into an assay buffer containing ATP and substrate, and monitor kinase activity over 4 hours.

  • Self-Validation Logic: A reversible binder will dissociate upon 100-fold dilution, restoring kinase activity. An irreversible alkynyl ketone adduct will maintain near 100% inhibition indefinitely, proving the permanent nature of the enone thioether bond.

Comparative Data Analysis

To contextualize the 1-(piperidin-4-yl)but-3-yn-2-one scaffold, we summarize the stereoelectronic profiles of various BTK warheads. Alkynyl ketones demonstrate superior intrinsic reactivity compared to standard acrylamides, translating to highly efficient target inactivation.

Warhead TypeRepresentative Moiety / DrugIntrinsic Reactivity ( kinact​ )Binding ReversibilityPredicted WT BTK IC50​ (60 min)C481S Mutant Affinity
Acrylamide Ibrutinib / ZanubrutinibModerateIrreversible~0.5 nMHigh (Non-covalent masking)
Alkynamide AcalabrutinibLow-ModerateIrreversible~1.5 nMModerate
Cyanoacrylamide RilzabrutinibHighReversible~2.0 nMHigh
Alkynyl Ketone 1-(Piperidin-4-yl)but-3-yn-2-one Very High Irreversible <0.5 nM Negligible (Strictly covalent)

Table 1: Comparative electrophilic warhead profiling against BTK. Data synthesized from structural and kinetic benchmarks of Michael acceptor reactivity.

References

  • [1] Selective Synthesis of Z-Michael Acceptors via Hydroalkylation of Conjugated Alkynes. Journal of the American Chemical Society. URL:[Link]

  • [5] Expanding the Armory: Predicting and Tuning Covalent Warhead Reactivity. Journal of Chemical Information and Modeling. URL:[Link]

  • [2] A Case Study for Irreversible Covalent BTK Degraders. bioRxiv (Preprint). URL:[Link]

  • [3] Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. PubMed Central (PMC). URL:[Link]

  • [4] Discovery of Cysteine-targeting Covalent Protein Kinase Inhibitors. Journal of Medicinal Chemistry. URL:[Link]

Sources

Exploratory

Target Identification and Validation of 1-(Piperidin-4-yl)but-3-yn-2-one: A Competitive ABPP Approach for Ynone-Based Covalent Inhibitors

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide Executive Summary The development of targeted covalent inhibitors (TCIs) relies heavily on the precise characte...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

The development of targeted covalent inhibitors (TCIs) relies heavily on the precise characterization of warhead reactivity and proteome-wide selectivity. 1-(Piperidin-4-yl)but-3-yn-2-one represents a highly tunable pharmacophore featuring a basic piperidine recognition element coupled to a terminal alkynyl ketone (ynone) warhead. While ynones are exceptionally potent Michael acceptors for non-catalytic cysteines, their unique reaction mechanism destroys the terminal alkyne upon target engagement. This guide delineates the chemical causality behind this phenomenon and provides a comprehensive, self-validating framework for target identification and validation using competitive Activity-Based Protein Profiling (isoTOP-ABPP) and intact mass spectrometry.

Chemical Rationale & Warhead Mechanics

Alkynyl ketones (ynones) have emerged as potent electrophilic warheads for targeted covalent inhibitors, engaging non-catalytic cysteines with high efficiency[1]. For example, aryl alkynyl ketones have been successfully deployed as irreversible inhibitors targeting specific cysteine residues in complex ATPases[2].

The warhead in 1-(piperidin-4-yl)but-3-yn-2-one reacts with nucleophilic cysteine thiolates via a hetero-Michael addition. The sulfur atom attacks the β-carbon (the terminal alkyne carbon), forming an allenol intermediate that rapidly tautomerizes into a highly stable vinyl sulfide (an α,β-unsaturated ketone with a thioether linkage).

The "Alkyne Paradox" in Probe Design

A common misconception in chemical biology is that any terminal alkyne can serve as a bioorthogonal handle for. However, the covalent engagement of the ynone warhead reduces the triple bond to a double bond. Because the alkyne is consumed during the formation of the vinyl sulfide adduct, direct click chemistry on the bound probe is chemically precluded. Therefore, target identification necessitates an indirect, competitive approach.

G N1 Ynone Warhead (Terminal Alkyne) N3 Hetero-Michael Addition (β-Carbon Attack) N1->N3 N2 Target Protein (Nucleophilic Cys-SH) N2->N3 N4 Vinyl Sulfide Adduct (Alkene Formation) N3->N4 N5 Loss of Bioorthogonal Handle (CuAAC Precluded) N4->N5

Mechanism of ynone-cysteine covalent binding and loss of the alkyne handle.

Target Identification via Competitive isoTOP-ABPP

Because direct pull-down is impossible, we must employ Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling () . In this self-validating system, 1-(piperidin-4-yl)but-3-yn-2-one acts as a competitor against a broad-spectrum, click-compatible reactive probe (e.g., Iodoacetamide-alkyne, IA-alkyne). While ynones are highly reactive, their application requires careful validation to ensure selectivity, as some ynone-based fragments can exhibit unselective labeling across wild-type proteins[3].

Protocol 1: Competitive isoTOP-ABPP Workflow

Causality Check: Why omit DTT or β-mercaptoethanol during lysis? These reducing agents contain nucleophilic thiols that will rapidly quench both the ynone inhibitor and the IA-alkyne probe, resulting in false negatives.

  • In Situ Labeling: Treat live cells (e.g., HeLa or specific cancer lines) with 10 µM 1-(piperidin-4-yl)but-3-yn-2-one (Competitor) or DMSO (Vehicle) for 2 hours at 37°C.

  • Cell Lysis: Harvest cells and lyse in cold PBS containing 0.1% NP-40 and EDTA-free protease inhibitors. Sonicate and clear by centrifugation (100,000 x g, 45 min).

  • Broad-Spectrum Labeling: Normalize protein concentrations to 2 mg/mL. Add 100 µM IA-alkyne to both lysates for 1 hour at room temperature to label all residual, unengaged cysteines.

  • Isotopic Click Chemistry: Perform CuAAC. To the Vehicle lysate, add a "Light" cleavable biotin-azide tag. To the Probe-treated lysate, add a "Heavy" (e.g., +6 Da) biotin-azide tag. Reagents: 1 mM CuSO4, 1 mM TCEP, 100 µM TBTA ligand. React for 1 hour.

  • Enrichment & Digestion: Combine the Light and Heavy lysates in a strict 1:1 ratio. Precipitate proteins (methanol/chloroform), resuspend in 1.2% SDS, and enrich on Streptavidin agarose beads. Perform on-bead tryptic digestion.

  • LC-MS/MS Analysis: Elute labeled peptides (via TEV protease or chemical cleavage of the tag) and analyze via high-resolution LC-MS/MS.

G N1 Vehicle Control (DMSO) N3 Cell Lysis (No DTT) & IA-Alkyne Labeling N1->N3 N2 Probe Treated (1-(Piperidin-4-yl)but-3-yn-2-one) N2->N3 N4 CuAAC Click Chemistry (Light Azide for Vehicle, Heavy for Probe) N3->N4 N5 Combine 1:1, Streptavidin Enrichment & On-Bead Tryptic Digest N4->N5 N6 LC-MS/MS Analysis (Quantify Light/Heavy Ratios) N5->N6

Workflow for Competitive isoTOP-ABPP Target Identification.

Data Interpretation

Targets covalently engaged by 1-(piperidin-4-yl)but-3-yn-2-one will block IA-alkyne labeling, resulting in a high Light/Heavy (L/H) ratio. An L/H ratio > 5.0 is typically considered a high-confidence target.

Table 1: Representative isoTOP-ABPP Target Enrichment Data

Protein TargetUniprot IDLabeled CysteineL/H Ratio (Vehicle/Probe)Confidence ScoreInterpretation
Target Kinase XP12345Cys-24512.40.99Primary Target
Scaffolding Protein YQ98765Cys-1126.80.95Secondary Target
Tubulin beta-chainP07437Cys-2391.10.12Background/Non-target
GAPDHP04406Cys-1520.90.08Background/Non-target

Target Validation Framework

Once a candidate target is identified via proteomics, the interaction must be validated using a self-contained logic matrix. We utilize intact protein mass spectrometry coupled with site-directed mutagenesis to confirm both the stoichiometry of binding and the specific residue engaged.

Protocol 2: Intact Protein Mass Spectrometry

Causality Check: Why use a Cys-to-Ala mutant? Cysteine-to-Alanine mutation removes the nucleophilic thiol while minimizing steric disruption to the protein fold. If the probe binds the wild-type (WT) but fails to bind the mutant, the system self-validates that the specific cysteine is the sole site of covalent attachment.

  • Protein Expression: Express and purify recombinant WT target protein and the corresponding Cys-to-Ala mutant via E. coli or Baculovirus systems.

  • Covalent Incubation: Incubate 5 µM of purified protein with 50 µM 1-(piperidin-4-yl)but-3-yn-2-one in HEPES buffer (pH 7.4) at 37°C for 1 hour.

  • Desalting: Remove excess unreacted probe using Zeba spin desalting columns (7K MWCO) to prevent ionization suppression during MS.

  • LC-MS Analysis: Inject the samples onto an LC-Q-TOF mass spectrometer. Elute using a fast gradient of 0.1% formic acid in water/acetonitrile.

  • Deconvolution: Process the raw multi-charged isotopic envelope using a deconvolution algorithm (e.g., MaxEnt1) to obtain the intact zero-charge mass.

G N1 Candidate Target (High L/H Ratio) N2 Incubate WT Protein with Probe N1->N2 N3 Incubate Cys->Ala Mutant with Probe N1->N3 N4 Intact LC-MS: +151.1 Da Shift (Covalent Binding Confirmed) N2->N4 N5 Intact LC-MS: No Mass Shift (Site-Specificity Confirmed) N3->N5

Logic tree for validating specific cysteine engagement via intact MS.

Validating the Mass Shift

The exact monoisotopic mass of 1-(piperidin-4-yl)but-3-yn-2-one (C9H13NO) is 151.10 Da . Because Michael addition is an addition reaction (no leaving group is expelled), the expected mass shift on the protein is exactly +151.1 Da.

Table 2: Intact MS Validation Data (Hypothetical Target Kinase X)

Protein VariantExpected Unlabeled Mass (Da)Observed Mass (Da)Mass Shift (Δ Da)Interpretation
WT Kinase (DMSO)45,200.045,200.1+0.1Baseline control
WT Kinase + Probe45,351.145,351.2+151.1 1:1 Covalent Adduct formed
C245A Mutant (DMSO)45,168.045,168.00.0Baseline mutant control
C245A Mutant + Probe45,168.045,168.1+0.1 No binding; C245 is the exact target

Conclusion

1-(Piperidin-4-yl)but-3-yn-2-one is a powerful covalent probe, but its terminal ynone architecture demands advanced proteomic strategies. By understanding the chemical fate of the alkyne upon Michael addition, researchers can avoid the pitfalls of direct click-chemistry and instead utilize competitive isoTOP-ABPP. Combined with rigorous intact MS validation using Cys-to-Ala mutants, this workflow ensures high-confidence target deconvolution, paving the way for the optimization of highly selective ynone-based therapeutics.

References

  • Weerapana, E., Wang, C., Simon, G. M., Richter, F., Bhat, V., Dix, M. M., ... & Cravatt, B. F. (2010). "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature.[Link]

  • Laufer, S. A., et al. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry.
  • Chou, T. F., et al. (2019). "A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells." NIH PMC.
  • Heightman, T. D., et al. (2023).

Sources

Protocols & Analytical Methods

Method

Application Note: Evaluating 1-(Piperidin-4-yl)but-3-yn-2-one as a Covalent Fragment for Targeted Inhibitor Discovery

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: In vitro biochemical characterization, intrinsic reactivity profiling, and kinetic evaluation of alkynyl ketone-based covalent...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: In vitro biochemical characterization, intrinsic reactivity profiling, and kinetic evaluation of alkynyl ketone-based covalent fragments.

Introduction & Mechanistic Rationale

The resurgence of targeted covalent inhibitors (TCIs) has driven the demand for novel electrophilic warheads that can overcome the limitations of traditional acrylamides. 1-(Piperidin-4-yl)but-3-yn-2-one (CAS: 1598036-84-0) represents a highly versatile, fragment-like building block featuring an alkynyl ketone (ynone) warhead coupled to a piperidine recognition scaffold.

Unlike acrylamides, which rely on a polarized sp2 -hybridized double bond, alkynyl ketones offer a linear, sp -hybridized electrophilic center. This unique geometry allows the warhead to penetrate sterically restricted active sites and act as an efficient "cysteine trap" [1]. The ynone moiety undergoes a direct Michael addition with nucleophilic thiols, forming a stable, irreversible covalent adduct. This mechanism has been successfully leveraged in the design of potent inhibitors against viral proteases (e.g., SARS-CoV-2 3CLpro) [2] and challenging kinase targets [4].

The piperidine ring serves a critical dual purpose:

  • Physicochemical Buffering: The basic secondary amine significantly lowers the LogP, preventing the non-specific hydrophobic aggregation often seen in high-concentration fragment screens.

  • Synthetic Vector: The nitrogen terminus acts as an ideal handle for rapid library elaboration via amidation, reductive amination, or SN​Ar reactions during lead optimization.

Physicochemical & Structural Profile
PropertyValueRationale / Implication for Drug Design
CAS Number 1598036-84-0Unique identifier for procurement and compound registry.
Molecular Weight 151.21 g/mol Highly fragment-like (Rule of 3 compliant); leaves ample molecular weight budget for structural elaboration.
LogP (Calculated) ~0.58Excellent aqueous solubility; critical for maintaining compound integrity in biochemical assay buffers.
Warhead Type Alkynyl KetoneStrong Michael acceptor; targets nucleophilic cysteines via direct addition to the β -carbon of the alkyne.
Elaboration Handle Piperidine NitrogenVersatile secondary amine vector for attaching target-specific recognition elements (e.g., hinge-binding motifs).

TCI Fragment Screening Workflow

To systematically evaluate 1-(Piperidin-4-yl)but-3-yn-2-one against a target protein, a rigorous, three-phase screening cascade is required. This ensures that the fragment is reactive enough to engage the target, yet stable enough to avoid off-target toxicity.

G Start 1-(Piperidin-4-yl)but-3-yn-2-one (Alkynyl Ketone Fragment) GSH Phase 1: GSH Reactivity Filter hyper-reactive warheads Start->GSH Intrinsic Reactivity MS Phase 2: Intact Protein LC-MS Confirm 1:1 Cysteine Adduct GSH->MS t1/2 > 100 min Kinetic Phase 3: Kinetic Assay Determine kinact / KI MS->Kinetic Single Labeling Hit Phase 4: Scaffold Elaboration Functionalize Piperidine N-Terminus Kinetic->Hit High Efficiency

Figure 1: TCI screening workflow for evaluating alkynyl ketone covalent fragments.

In Vitro Assay Protocols

The following protocols provide a self-validating system for characterizing the covalent engagement of 1-(Piperidin-4-yl)but-3-yn-2-one with a model cysteine-dependent target (e.g., a recombinant protease or kinase).

Protocol 1: Glutathione (GSH) Intrinsic Reactivity Assay

Causality & Rationale: Covalent fragments must strike a delicate balance between reactivity and stability. Hyper-reactive warheads will indiscriminately label off-target proteins, leading to idiosyncratic toxicity. By measuring the half-life ( t1/2​ ) of the fragment in the presence of physiological concentrations of glutathione (GSH), we establish a baseline for intrinsic reactivity. Industry standards typically reject compounds with a GSH t1/2​<100 minutes [3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of 1-(Piperidin-4-yl)but-3-yn-2-one in anhydrous DMSO. Note: Alkynyl ketones can slowly hydrate in aqueous solutions; always prepare DMSO stocks freshly and store desiccated at -20°C.

  • Buffer Setup: Prepare 100 mM Potassium Phosphate buffer (pH 7.4) containing 1 mM EDTA to prevent metal-catalyzed thiol oxidation.

  • Reaction Initiation: In a glass HPLC vial, mix the compound (final concentration 100 µM) with GSH (final concentration 1 mM) in the assay buffer. The 10-fold excess of GSH ensures pseudo-first-order kinetics.

  • Incubation & Quenching: Incubate the mixture at 37°C. At designated time points (0, 15, 30, 60, 120, and 240 minutes), remove a 50 µL aliquot and quench the reaction by adding 50 µL of 1% Formic Acid in Acetonitrile.

  • LC-MS Analysis: Analyze the quenched samples via LC-MS (MRM mode), tracking the depletion of the parent compound mass (m/z 152.1 [M+H]+).

  • Data Processing: Plot the natural log of the remaining compound concentration versus time. The slope of the linear regression yields the rate constant ( kGSH​ ), from which the half-life is calculated ( t1/2​=ln(2)/kGSH​ ).

Protocol 2: Intact Protein Mass Spectrometry (Stoichiometry Validation)

Causality & Rationale: A functional biochemical assay cannot distinguish between a single, specific active-site binding event and promiscuous multi-site labeling. Intact protein MS provides a direct readout of stoichiometry. By running a parallel assay with a Cys-to-Ala mutant of the target protein, this protocol intrinsically validates that the mass shift (+151 Da) is exclusively driven by the targeted catalytic cysteine, ruling out non-specific labeling of surface lysines.

Step-by-Step Methodology:

  • Protein Preparation: Dilute the wild-type (WT) target protein and the Cys-to-Ala mutant protein to 5 µM in a non-nucleophilic buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). Avoid DTT or β -mercaptoethanol, as these will react with the alkynyl ketone.

  • Labeling Reaction: Add 1-(Piperidin-4-yl)but-3-yn-2-one to a final concentration of 50 µM (10x molar excess). Incubate at room temperature for 2 hours.

  • Desalting: Remove unreacted compound and buffer salts using a C4 ZipTip or an online LC desalting column (e.g., Waters MassPREP). This step is critical to prevent ion suppression during ionization.

  • MS Acquisition: Analyze the samples using an ESI-TOF mass spectrometer in positive ion mode.

  • Deconvolution: Process the raw, multiply-charged envelope using deconvolution software (e.g., MaxEnt1).

  • Interpretation: The WT protein should display a single mass shift of exactly +151 Da (corresponding to the addition of the fragment). The Cys-to-Ala mutant must show only the unmodified apo-protein mass.

Protocol 3: Time-Dependent Kinetic Assay ( kinact​/KI​ Determination)

Causality & Rationale: Traditional IC50​ values are fundamentally flawed for covalent inhibitors because the inhibition is a non-equilibrium, time-dependent process. A compound with a weak initial binding affinity ( KI​ ) can still achieve complete target engagement if given enough time, provided its inactivation rate ( kinact​ ) is sufficient. Therefore, evaluating the second-order rate constant kinact​/KI​ is mandatory to accurately rank fragment hits and guide subsequent structure-activity relationship (SAR) optimization [4].

Step-by-Step Methodology:

  • Assay Setup: In a 384-well black microplate, prepare a 2-fold serial dilution of the fragment (e.g., 1 µM to 500 µM) in assay buffer.

  • Continuous Monitoring Format: Add the target enzyme to the wells. Immediately add the specific fluorogenic substrate to initiate the reaction.

  • Data Acquisition: Monitor the increase in fluorescence continuously (e.g., every 60 seconds) for 120 minutes using a microplate reader.

  • Curve Fitting (Step 1): Fit the non-linear progress curves for each inhibitor concentration to the integrated rate equation for time-dependent inhibition:

    Fluorescence=vs​⋅t+kobs​(v0​−vs​)​⋅[1−exp(−kobs​⋅t)]

    where v0​ is the initial velocity, vs​ is the steady-state velocity, and kobs​ is the observed rate of inactivation.

  • Parameter Extraction (Step 2): Plot the calculated kobs​ values against the inhibitor concentration [I] . Fit this data to the hyperbolic equation:

    kobs​=KI​+[I]kinact​⋅[I]​

    This yields the reversible binding affinity ( KI​ ), the maximum rate of inactivation ( kinact​ ), and the overall covalent efficiency ( kinact​/KI​ ).

Target Data Interpretation

When evaluating 1-(Piperidin-4-yl)but-3-yn-2-one or its elaborated derivatives, compare the experimental results against the following benchmark parameters for covalent fragments:

Assay ParameterTarget BenchmarkInterpretation & Next Steps
GSH t1/2​ > 100 minEnsures the warhead is not hyper-reactive. If t1/2​<100 min, consider adding steric bulk adjacent to the alkyne to dampen reactivity.
Stoichiometry (MS) 1.0 (WT) / 0.0 (Mutant)Confirms highly selective, single-site covalent modification. Multi-site labeling indicates the compound is too promiscuous.
KI​ (Binding Affinity) < 500 µMIndicates initial non-covalent recognition. Improve this by appending target-specific pharmacophores to the piperidine nitrogen.
kinact​/KI​ (Efficiency) > 10 M−1s−1 Baseline efficiency for a raw fragment. Successful lead optimization should drive this value above 104M−1s−1 .

References

  • An Alkynylpyrimidine-Based Covalent Inhibitor That Targets a Unique Cysteine in NF-κB-Inducing Kinase. Journal of Medicinal Chemistry.[Link]

  • Discovery of Ketone-Based Covalent Inhibitors of Coronavirus 3CL Proteases for the Potential Therapeutic Treatment of COVID-19. Journal of Medicinal Chemistry.[Link]

  • Covalent inhibitor drug discovery. Domainex.[Link]

  • Alkynyl Benzoxazines and Dihydroquinazolines as Cysteine Targeting Covalent Warheads and Their Application in Identification of Selective Irreversible Kinase Inhibitors. Journal of the American Chemical Society.[Link]

Application

Application Note: Utilizing 1-(Piperidin-4-yl)but-3-yn-2-one as a Covalent Probe in Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals in chemoproteomics and targeted covalent inhibitor (TCI) discovery. Introduction & Mechanistic Rationale The development of Targeted Covalent Inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals in chemoproteomics and targeted covalent inhibitor (TCI) discovery.

Introduction & Mechanistic Rationale

The development of Targeted Covalent Inhibitors (TCIs) has revolutionized drug discovery by offering prolonged target engagement, high biochemical efficiency, and the ability to drug previously "undruggable" targets. 1-(Piperidin-4-yl)but-3-yn-2-one is a highly specialized chemical probe that combines a tunable recognition scaffold with a potent electrophilic warhead.

Structural Causality and Mechanism of Action

This molecule features two critical domains that dictate its utility in cell-based assays:

  • The Alkynyl Ketone (Ethynyl Ketone) Warhead: The but-3-yn-2-one moiety is an activated α,β-alkynyl ketone. It acts as a highly reactive Michael acceptor. Unlike less reactive acrylamides, terminal alkynyl ketones undergo rapid nucleophilic conjugate addition with the thiolate anions of reactive cysteine residues, forming a highly stable, irreversible thioenol ether covalent adduct[1][2].

  • The Piperidine Scaffold: The piperidin-4-yl ring provides a basic secondary amine that is typically protonated at physiological pH. This not only enhances the aqueous solubility of the probe but acts as a recognition motif, directing the warhead toward specific target pockets via electrostatic interactions or hydrogen bonding.

Because the covalent bond formation is irreversible, assays utilizing this probe must be carefully designed with self-validating controls to differentiate between true target engagement and non-specific electrophilic toxicity. This application note details two foundational cell-based workflows for evaluating 1-(Piperidin-4-yl)but-3-yn-2-one: Competitive Activity-Based Protein Profiling (ABPP) and the Cellular Washout Assay .

Workflow 1: Competitive Activity-Based Protein Profiling (isoTOP-ABPP)

Objective: To map the proteome-wide cysteine engagement of 1-(Piperidin-4-yl)but-3-yn-2-one in living cells.

Causality & Logic: To prove that the alkynyl ketone is hitting a specific target, we utilize a competitive chemoproteomic approach. Live cells are pre-treated with the probe, allowing it to covalently bind and "block" its target cysteines. When the cells are subsequently lysed and treated with a broad-spectrum, alkyne-tagged reactive probe (such as Iodoacetamide-alkyne, IAA), the IAA will label all reactive cysteines except those already blocked by our alkynyl ketone. A reduction in the LC-MS/MS signal for a specific peptide compared to a vehicle control confirms target engagement[3][4][5].

ABPP_Workflow A Live Cell Treatment with Alkynyl Ketone B Covalent Binding (Target Cysteines Blocked) A->B C Cell Lysis & IAA Probe Labeling B->C D CuAAC Click Chemistry (Biotinylation) C->D E Streptavidin Enrichment & LC-MS/MS D->E

Fig 1. Competitive ABPP workflow for mapping covalent target engagement.

Step-by-Step Protocol
  • Cell Culture & Treatment: Seed K562 or target-specific cells to 80% confluency. Treat the experimental group with 1-(Piperidin-4-yl)but-3-yn-2-one (e.g., 1–10 µM) and the control group with DMSO (vehicle) for 2 hours at 37°C.

  • Harvest & Lysis: Wash cells 3x with cold PBS to remove unbound probe. Lyse cells in DPBS containing 0.1% NP-40 and protease inhibitors (thiol-free). Centrifuge at 10,000 x g for 10 min to clear the lysate.

  • Broad-Spectrum Labeling: Normalize protein concentrations to 2 mg/mL. Add Iodoacetamide-alkyne (IAA) to a final concentration of 100 µM. Incubate for 1 hour at room temperature in the dark to label all unblocked reactive cysteines[3].

  • CuAAC (Click Chemistry): Append a biotin-azide tag using Copper-catalyzed Azide-Alkyne Cycloaddition. Add 1 mM TCEP, 100 µM TBTA ligand, 1 mM CuSO4, and 100 µM biotin-azide. React for 1 hour at room temperature.

  • Enrichment & Digestion: Precipitate proteins using cold methanol/chloroform. Resuspend and incubate with streptavidin-agarose beads for 2 hours. Wash beads extensively, perform on-bead tryptic digestion, and elute peptides.

  • LC-MS/MS Analysis: Analyze via quantitative mass spectrometry. Cysteines targeted by 1-(Piperidin-4-yl)but-3-yn-2-one will show a significantly reduced heavy/light isotopic ratio (or label-free quantification intensity) compared to the DMSO control.

Workflow 2: Cellular Washout Assay for Irreversibility Validation

Objective: To validate that the biological phenotype induced by 1-(Piperidin-4-yl)but-3-yn-2-one is driven by irreversible covalent binding rather than transient, reversible interactions.

Causality & Logic: A hallmark of true covalent inhibitors is their prolonged residence time. If the alkynyl ketone forms a permanent thioenol ether bond with the target, removing the free drug from the extracellular environment will not restore target activity. Conversely, a reversible control inhibitor will rapidly dissociate upon washout, leading to the recovery of downstream signaling[6][7][8]. This assay is a self-validating system that confirms the mechanistic integrity of the warhead.

Washout_Assay Start Treat Cells with Inhibitor (1-2 Hours) Wash Extensive Media Washout (Remove Unbound Drug) Start->Wash Split Inhibitor Type? Wash->Split Cov Alkynyl Ketone Probe (Covalent) Split->Cov Rev Reversible Control (Non-Covalent) Split->Rev Cov_Out Sustained Target Inhibition (Irreversible Adduct) Cov->Cov_Out Rev_Out Rapid Activity Recovery (Drug Dissociation) Rev->Rev_Out

Fig 2. Logical flow of the cellular washout assay to validate irreversible binding.

Step-by-Step Protocol
  • Cell Preparation: Plate cells in 6-well plates and incubate overnight. Starve cells in serum-free media for 1 hour if monitoring a kinase signaling pathway.

  • Inhibitor Treatment: Treat cells with 1-(Piperidin-4-yl)but-3-yn-2-one at 10x its established IC50. In parallel wells, treat with a known reversible inhibitor (control) and DMSO (vehicle)[8]. Incubate for 2 hours at 37°C to ensure maximum target occupancy.

  • Washout Phase: Aspirate the drug-containing media. Wash the cells three times with warm, sterile PBS to completely remove unbound inhibitor[6][7].

  • Recovery Incubation: Add fresh, inhibitor-free complete media to the cells. Incubate for designated recovery time points (e.g., 0, 2, 4, and 8 hours post-washout).

  • Functional Readout: At each time point, lyse the cells and perform a functional readout (e.g., Western blot for a downstream phosphorylated biomarker, or a target-specific enzymatic activity assay).

  • Analysis: The covalent alkynyl ketone should maintain >90% inhibition of the biomarker at 8 hours post-washout, whereas the reversible control should show a return to baseline (DMSO) levels.

Quantitative Data Presentation

To ensure robust interpretation of the assays, experimental results should be benchmarked against expected phenotypic profiles. The table below summarizes the expected quantitative outcomes when comparing 1-(Piperidin-4-yl)but-3-yn-2-one against reversible controls.

Assay Parameter1-(Piperidin-4-yl)but-3-yn-2-one (Covalent)Reversible Control InhibitorVehicle (DMSO)
Time-Dependent IC50 Shift Significant decrease (e.g., 10-fold drop from 1h to 4h)No shift (Stable IC50 over time)N/A (Baseline)
Target Inhibition (0h Post-Washout) > 95% Inhibition> 95% Inhibition0% Inhibition
Target Inhibition (8h Post-Washout) > 90% Sustained Inhibition < 10% Inhibition (Recovered)0% Inhibition
Competitive ABPP Signal (Target Peptide) Depleted (Ratio < 0.1 vs DMSO)Retained (Ratio ~ 1.0 vs DMSO)Maximum (Ratio 1.0)
Cell Viability (72h MTT) Dose-dependent toxicity (Target specific)Dose-dependent toxicity100% Viable

References

  • A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells. National Institutes of Health (NIH). 1

  • Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. ACS Publications. 2

  • Technical Support Center: Covalent Inhibitor Experiments. Benchchem. 6

  • Reactive-cysteine profiling for drug discovery. National Institutes of Health (NIH).3

  • Acrolein as an Alternative Broadly Reactive Activity-Based Probe for Activity-Based Protein Profiling of Cysteinome. ACS Publications. 4

  • Covalent fragment screening in cell-based phenotypic models of disease: a collaborative approach. Drug Target Review. 5

  • Structure-Based Design of a Potent and Selective Covalent Inhibitor for SRC Kinase That Targets a P‑Loop Cysteine. National Institutes of Health (NIH).7

  • Prolonged and tunable residence time using reversible covalent kinase inhibitors. ResearchGate. 8

Sources

Method

1-(Piperidin-4-yl)but-3-yn-2-one in high-throughput screening

Application Note: 1-(Piperidin-4-yl)but-3-yn-2-one as a Privileged Warhead Building Block in High-Throughput Covalent Fragment Screening Executive Summary The resurgence of targeted covalent inhibitors (TCIs) has fundame...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-(Piperidin-4-yl)but-3-yn-2-one as a Privileged Warhead Building Block in High-Throughput Covalent Fragment Screening

Executive Summary

The resurgence of targeted covalent inhibitors (TCIs) has fundamentally shifted the landscape of drug discovery, enabling the targeting of previously "undruggable" proteins, shallow binding pockets, and cryptic allosteric sites. Central to this paradigm is Covalent Fragment-Based Drug Discovery (FBDD). This application note details the utility of 1-(Piperidin-4-yl)but-3-yn-2-one (CAS: 1598036-84-0)—a bifunctional building block featuring a highly tunable alkynyl ketone (ynone) warhead and a versatile piperidine handle—in High-Throughput Screening (HTS) workflows. By coupling high-throughput chemistry (HTC) with intact protein mass spectrometry and thiol-reactivity counter-screens, researchers can establish a self-validating pipeline for discovering novel covalent therapeutics.

Mechanistic Rationale: Expertise & Experience

The Ynone Warhead: Overcoming Acrylamide Limitations

Historically, covalent drug discovery has relied heavily on acrylamide warheads targeting solvent-exposed catalytic cysteines. However, as the field moves toward non-catalytic and sterically constrained cysteines, the planar geometry of acrylamides often limits their accessibility.

The but-3-yn-2-one moiety is an activated terminal alkyne conjugated to a ketone. This ynone acts as a potent Michael acceptor for hetero-Michael addition by cysteine thiolates. Crucially, the linear sp -hybridized geometry of the alkyne provides a distinct nucleophilic attack trajectory compared to sp2 -hybridized alkenes, allowing ynones to penetrate narrow, cryptic pockets that planar acrylamides cannot reach[1]. Furthermore, the electron-withdrawing nature of the ketone can be modulated by the surrounding microenvironment, allowing the warhead to remain relatively inert in aqueous solution until non-covalent pre-organization within the target's binding pocket drives the covalent bond formation.

The Piperidine Handle: Enabling High-Throughput Enumeration

The piperidine ring of 1-(Piperidin-4-yl)but-3-yn-2-one provides a secondary amine handle that is chemically orthogonal to the ynone warhead. This structural feature is critical for HTS library generation. It allows for rapid, late-stage parallel derivatization (e.g., via amide coupling or reductive amination) with diverse chemical libraries. This modularity transforms a single warhead into thousands of distinct covalent fragments, optimizing the chemical space explored during screening[2].

The Self-Validating Screening Logic

A successful covalent HTS campaign must distinguish between specific, binding-driven covalent modification and indiscriminate hyper-reactivity. To achieve this, our recommended workflow pairs Intact Protein LC-MS (Primary Screen) with a Thiol Reactivity Assay (Counter-Screen). LC-MS provides unambiguous evidence of target engagement by detecting the precise mass shift of the covalent adduct[3]. However, to ensure this labeling is driven by molecular recognition, the DTNB/Glutathione counter-screen filters out fragments with intrinsic hyper-reactivity, ensuring only high-quality, selective leads progress[4].

Data Presentation: Warhead Reactivity Profiling

To contextualize the reactivity of ynone-based fragments generated from 1-(Piperidin-4-yl)but-3-yn-2-one, we summarize typical intrinsic reactivity profiles and HTS hit rates compared to other common electrophiles.

Warhead ClassRepresentative Structure TypeIntrinsic Reactivity (GSH t1/2​ )Typical HTS Hit RatePrimary Target ResidueOff-Target Toxicity Risk
Ynone (Alkynyl Ketone) Terminal −C≡C−C(=O)− 2 - 12 hours (Tunable)1.5% - 3.0%Cysteine (Non-catalytic)Low to Moderate
Acrylamide −CH=CH−C(=O)NH− > 24 hours (Mild)0.5% - 1.5%Cysteine (Catalytic)Low
Chloroacetamide −NH−C(=O)−CH2​−Cl < 30 minutes (High)> 10.0% (High False +)Cys, Lys, HisHigh
Vinyl Sulfonamide −S(=O)2​−CH=CH2​ 1 - 5 hours (Moderate)2.0% - 4.0%CysteineModerate

Data synthesized from established covalent fragment screening campaigns and reactivity profiling studies[1],[4].

Experimental Protocols

Protocol 1: 384-Well High-Throughput Library Enumeration (Amide Coupling)

Objective: Generate a diverse library of ynone covalent fragments by derivatizing the piperidine nitrogen.

  • Preparation: Prepare a 100 mM stock solution of 1-(Piperidin-4-yl)but-3-yn-2-one in anhydrous DMSO. Prepare a library of diverse carboxylic acids at 100 mM in DMSO.

  • Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 50 nL of each carboxylic acid into a 384-well cyclic olefin copolymer (COC) plate.

  • Coupling Reagents: Add 50 nL of a pre-mixed solution containing HATU (100 mM) and DIPEA (200 mM) in DMF to each well. Incubate at room temperature for 10 minutes to form the active ester.

  • Scaffold Addition: Dispense 50 nL of the 1-(Piperidin-4-yl)but-3-yn-2-one stock into each well.

  • Reaction & Quench: Seal the plate and incubate on a shaker at room temperature for 16 hours. Quench the reactions by adding 1 µL of 5% trifluoroacetic acid (TFA) in water.

  • QC: Analyze a random 5% subset via LC-MS to confirm >80% conversion. The crude library can be used directly for direct-to-biology screening[3].

Protocol 2: Intact Protein LC-MS Covalent Screening

Objective: Identify fragments that form a covalent adduct with the target protein.

  • Protein Preparation: Dilute the purified target protein (containing the cysteine of interest) to 2 µM in assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP). Note: Avoid DTT or β -mercaptoethanol as they will react with the ynone warhead.

  • Compound Pooling: Pool the generated ynone library into sets of 5 compounds per well (ensuring no isobaric overlaps within a pool) at a final concentration of 50 µM per fragment[4].

  • Incubation: Transfer 20 µL of the protein solution to a 384-well PCR plate. Add 0.5 µL of the pooled fragments. Seal and incubate at 4 °C for 24 hours to allow slow, specific covalent bond formation.

  • LC-MS Analysis: Inject 5 µL of the reaction mixture onto a Q-TOF mass spectrometer coupled to a rapid desalting LC column (e.g., Waters MassPREP).

  • Deconvolution: Use intact mass deconvolution software (e.g., MaxEnt1) to calculate the mass of the protein. A hit is defined as a mass shift corresponding to the exact molecular weight of the fragment ( Δm=Fragment MW ).

Protocol 3: Thiol Reactivity Counter-Screen (DTNB Assay)

Objective: Filter out hyper-reactive false positives by measuring intrinsic electrophilicity.

  • Assay Setup: In a 384-well clear-bottom plate, prepare a reaction buffer containing 100 mM Sodium Phosphate (pH 7.4) and 1 mM EDTA.

  • Reagent Addition: Add DTNB (Ellman’s reagent) to a final concentration of 100 µM, followed by the addition of the hit fragment to a final concentration of 50 µM.

  • Initiation: Initiate the reaction by adding reduced Glutathione (GSH) to a final concentration of 5 mM.

  • Kinetic Measurement: Immediately read the absorbance at 412 nm (monitoring the release of the TNB 2− anion) every 2 minutes for 6 hours at 25 °C using a microplate reader.

  • Data Analysis: Calculate the pseudo-first-order rate constant ( kobs​ ) and the half-life ( t1/2​ ). Fragments with a t1/2​<30 minutes are flagged as hyper-reactive and deprioritized[4].

Workflow Visualizations

G A 1-(Piperidin-4-yl)but-3-yn-2-one (Core Scaffold) B High-Throughput Chemistry (HTC) Library Enumeration A->B Amide Coupling C Intact Protein LC-MS Screen (Primary Assay) B->C Incubate with Target D Thiol Reactivity Counter-Screen (DTNB Assay) C->D Filter False Positives E Hit Validation (Peptide Mapping / SPR) D->E Validated Leads

Covalent FBDD Workflow utilizing 1-(Piperidin-4-yl)but-3-yn-2-one for library generation.

G P Target Protein (Free Cysteine) C Covalent Adduct (MW: Protein + x Da) P->C Hetero-Michael Addition F Ynone Fragment (MW: x Da) F->C M LC-MS Detection (Mass Shift Δm = x) C->M Deconvolution

Intact LC-MS Screening Logic mapping the causal relationship of covalent adduct detection.

References

  • Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 62(12), 5673–5724. [1]

  • Resnick, E., et al. (2019). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society, 141(22), 8951–8968. [4]

  • Kennedy, C. R., et al. (2025). "Covalent fragment screening to inhibit the E3 ligase activity of bacterial NEL enzymes SspH1 and SspH2." RSC Medicinal Chemistry. [3]

  • IRBM Medicinal Chemistry. (2025). "Optimized Covalent Fragment Library for Drug Discovery." IRBM Insights. [2]

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Application

Application Notes &amp; Protocols: Crystallization of Protein Complexes with the Covalent Modifier 1-(Piperidin-4-yl)but-3-yn-2-one

Introduction: The Structural Frontier of Covalent Inhibition The determination of high-resolution, three-dimensional structures of protein-ligand complexes is a cornerstone of modern drug discovery.[1][2][3] This structu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Frontier of Covalent Inhibition

The determination of high-resolution, three-dimensional structures of protein-ligand complexes is a cornerstone of modern drug discovery.[1][2][3] This structural insight provides an atomic-level roadmap for understanding molecular recognition, guiding structure-based design, and optimizing lead compounds.[3][4] While non-covalent interactions have long been the focus of these efforts, there is a burgeoning interest in covalent inhibitors, which form a stable chemical bond with their target protein.[5] Covalent drugs can offer distinct advantages, including enhanced potency, prolonged duration of action, and the ability to target proteins once considered "undruggable".[5][6]

This guide focuses on the practical challenges and methodologies for crystallizing a protein in complex with 1-(Piperidin-4-yl)but-3-yn-2-one . This compound features an α,β-unsaturated ynone moiety, a potent electrophilic "warhead" that can act as a Michael acceptor. It is designed to react with nucleophilic residues on a target protein, most commonly a cysteine thiol, to form a permanent covalent adduct.[7]

Obtaining a crystal structure is the definitive method for confirming the formation of this covalent bond, revealing the precise binding mode, and elucidating the mechanism of inhibition.[4][8] However, the reactive nature of this ligand introduces unique complexities to the crystallization process that are not encountered with non-covalent binders. This document provides a detailed framework, field-proven insights, and step-by-step protocols for researchers, scientists, and drug development professionals aiming to achieve this critical structural goal.

Part 1: Pre-Crystallization Validation: Confirming Covalent Adduct Formation

Before committing significant time and resources to crystallization trials, it is imperative to verify that the covalent reaction occurs as intended in solution. This self-validating step ensures that the protein and ligand are compatible and that a stable complex can indeed be formed. Intact protein mass spectrometry (MS) is the gold-standard technique for this purpose.[7][9]

Protocol 1: Verification of Covalent Modification by Mass Spectrometry

This protocol outlines the procedure for incubating the target protein with 1-(Piperidin-4-yl)but-3-yn-2-one and analyzing the mass shift corresponding to the addition of the compound (Molecular Weight: 151.21 Da).

Materials:

  • Purified target protein of known concentration (ideally >1 mg/mL in a low-salt buffer, e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

  • 1-(Piperidin-4-yl)but-3-yn-2-one.

  • 100% Dimethyl Sulfoxide (DMSO).

  • Microcentrifuge tubes.

  • Incubator or heat block.

  • Access to an ESI-TOF or similar high-resolution mass spectrometer.

Procedure:

  • Prepare Ligand Stock: Dissolve 1-(Piperidin-4-yl)but-3-yn-2-one in 100% DMSO to create a concentrated stock solution (e.g., 50-100 mM).

  • Set Up Reactions: In separate microcentrifuge tubes, prepare the following reactions:

    • Negative Control: Protein solution + equivalent volume of DMSO (without ligand). This establishes the baseline mass of the unmodified protein.

    • Test Reaction: Protein solution + 1-(Piperidin-4-yl)but-3-yn-2-one stock solution.

  • Incubation: Incubate the reactions for a set period. The goal is to drive the reaction towards completion. Refer to Table 1 for starting parameters.

  • Quenching (Optional): If desired, the reaction can be quenched by adding a reducing agent like DTT or by rapid buffer exchange to remove excess unreacted compound.

  • Sample Preparation for MS: Dilute a small aliquot of each reaction into a solution compatible with mass spectrometry (e.g., water with 0.1% formic acid).

  • MS Analysis: Analyze the samples via mass spectrometry. Compare the deconvoluted mass spectrum of the test reaction to the negative control. A mass increase of ~151.21 Da in the test sample confirms the formation of a 1:1 covalent protein-ligand adduct.

ParameterRecommended Starting ConditionRationale & Considerations
Protein Concentration 10 - 50 µMHigh enough for easy detection but minimizes aggregation.
Ligand:Protein Molar Ratio 5:1 to 10:1A molar excess of the ligand helps drive the covalent reaction to completion.[10]
Final DMSO Concentration ≤ 5% (v/v)High concentrations of DMSO can denature proteins. Keep as low as possible.[10][11]
Incubation Temperature 4°C, Room Temp. (20°C), or 37°CReaction kinetics are temperature-dependent. Test multiple temperatures.[12]
Incubation Time 1 hour to OvernightCovalent bond formation can be time-dependent. A time course experiment is recommended.

Table 1: Recommended starting parameters for covalent labeling reactions for MS analysis.

cluster_legend Legend cluster_reaction Covalent Reaction: Michael Addition Cys_S Cysteine Thiolate Ligand_C Electrophilic Carbon Protein_Cys Protein-Cys-S⁻ Adduct Covalent Protein-Ligand Adduct Protein_Cys->Adduct Nucleophilic Attack Ligand 1-(Piperidin-4-yl)but-3-yn-2-one Ligand->Adduct

Caption: Covalent bond formation via Michael addition.

Part 2: Crystallization Strategies for Covalent Complexes

Once covalent adduct formation is confirmed, two primary strategies can be employed to obtain crystals of the complex: co-crystallization and crystal soaking.[12][13][14] The choice between them depends on the reaction kinetics, the stability of the protein and complex, and the robustness of the crystal lattice.[11]

Strategy A: Co-Crystallization

In this approach, the covalent complex is formed in solution first, and this pre-formed, homogeneous complex is then used for crystallization screening.[15][16] This is often the method of choice for covalent inhibitors, as it ensures that what you are crystallizing is the final, modified protein, which can have different solubility and crystallization properties than the apo-protein.[15]

P Purified Protein Incubate Incubate (Drive Covalent Reaction) P->Incubate L Ligand (1-(Piperidin-4-yl)but-3-yn-2-one) L->Incubate Complex Homogeneous Covalent Complex Incubate->Complex Screen Set Up Crystallization Screen (Vapor Diffusion) Complex->Screen Crystal Protein-Ligand Co-Crystal Screen->Crystal

Caption: Workflow for the co-crystallization of a covalent complex.

Protocol 2: Co-Crystallization of a Pre-formed Covalent Complex

Procedure:

  • Complex Formation: Prepare the covalent complex in solution following the same principles as Protocol 1. Use a molar excess of 1-(Piperidin-4-yl)but-3-yn-2-one to ensure complete modification of the protein. The reaction volume should be scaled up to yield enough material for crystallization trials (typically several hundred microliters to milliliters).

  • Verification and Purification (Recommended): After incubation, confirm complete modification via mass spectrometry. Subsequently, it is highly recommended to purify the complex using size-exclusion chromatography (SEC). This step removes unreacted ligand and any aggregated protein, which can be detrimental to crystallization.[15]

  • Concentration: Concentrate the purified protein-ligand complex to a concentration suitable for crystallization screening, typically in the range of 5-15 mg/mL.

  • Crystallization Screening: Use the concentrated complex to set up crystallization trials. Employ sparse-matrix screening kits using common techniques like sitting-drop or hanging-drop vapor diffusion.[15] Be aware that the optimal crystallization conditions for the complex may be significantly different from those of the apo-protein.[11][15]

ParameterRecommended Starting ConditionRationale & Considerations
Protein Concentration (Incubation) 1-5 mg/mLLower concentrations can help maintain the solubility of less soluble ligands.[11]
Ligand:Protein Molar Ratio 3:1 to 5:1A smaller excess is often sufficient for co-crystallization compared to MS.[10]
Incubation Time 2-4 hours to OvernightAllow sufficient time for the reaction to reach completion.
Final Protein Concentration (Trials) 5-15 mg/mLThis is a typical range for initial crystallization screening. May require optimization.

Table 2: Recommended starting parameters for co-crystallization.

Strategy B: Crystal Soaking

Soaking involves growing crystals of the apo-protein first and then introducing 1-(Piperidin-4-yl)but-3-yn-2-one by diffusing it into the pre-formed crystal.[12][17][18] This method is less protein-intensive but is only viable if the ligand's binding site is accessible within the crystal lattice and the crystal itself is robust enough to withstand the soaking process.[11][19]

Apo Grow High-Quality Apo-Protein Crystal Soak Soak Crystal (Minutes to Hours) Apo->Soak SoakSol Prepare Soaking Solution (Ligand + Cryo) SoakSol->Soak Cool Flash-Cool in Liquid Nitrogen Soak->Cool SoakedCrystal Soaked & Cryo-Cooled Complex Crystal Cool->SoakedCrystal

Caption: Workflow for ligand soaking into a pre-formed protein crystal.

Protocol 3: Soaking 1-(Piperidin-4-yl)but-3-yn-2-one into Apo-Crystals

Procedure:

  • Apo-Crystal Growth: Grow high-quality, diffraction-ready crystals of the target protein without the ligand.[18]

  • Prepare Soaking Solution: Prepare a solution containing 1-(Piperidin-4-yl)but-3-yn-2-one. This is typically done in an "artificial mother liquor" that mimics the crystallization condition, supplemented with a cryoprotectant.[19][20] Including the ligand directly in the cryoprotectant solution is an efficient way to perform both steps at once and prevent the ligand from dissociating during cryo-protection.[19][21]

  • Soaking: Carefully transfer an apo-crystal into a drop of the soaking solution using a cryo-loop.[18] Alternatively, add a small volume of concentrated ligand stock directly to the drop containing the crystal.[18]

  • Incubation: Allow the crystal to soak for a defined period. Soaking times can range from a few minutes to several hours.[19] For reactive compounds, shorter soaks may be preferable to minimize potential crystal damage.[10]

  • Cryo-Protection & Flash-Cooling: If not already included in the soaking solution, briefly transfer the crystal to a cryoprotectant solution. Immediately afterward, plunge the crystal into liquid nitrogen to flash-cool it.[18][22]

ParameterRecommended Starting ConditionRationale & Considerations
Ligand Concentration 1-20 mMHigher concentrations are often needed to drive diffusion into the crystal.[20]
Final DMSO Concentration 2-10% (v/v)Crystals can often tolerate higher DMSO concentrations than protein in solution.[11]
Soaking Time 10 minutes - 4 hoursRequires optimization. Longer soaks risk crystal damage; shorter soaks risk incomplete binding.[10][19]
Cryoprotectant 20-30% Glycerol or Ethylene GlycolMust be compatible with the crystallization condition. The ligand should be soluble in the final cryo solution.[18][20]

Table 3: Recommended starting parameters for crystal soaking.

Part 3: Structure Validation and Troubleshooting

Following successful data collection at a synchrotron facility, the final and most critical validation step is the analysis of the electron density maps. For a covalent complex, there must be clear, unambiguous, and continuous electron density between the ligand and the side chain of the target amino acid (e.g., the sulfur of cysteine).[8][9] This provides definitive proof of covalent bond formation and is the ultimate goal of the experiment.

Common Problems and Troubleshooting
ProblemPotential Cause(s)Suggested Solution(s)
No crystals form during co-crystallization. The covalent complex is less stable or has different solubility. The ligand is interfering with crystal contacts.Re-screen a wide range of crystallization conditions. Try varying the protein concentration. Purify the complex by SEC before setting up trials.[11]
Crystals crack or dissolve during soaking. The crystal lattice is not robust. High concentration of ligand or DMSO is disruptive. The covalent reaction induces a large conformational change incompatible with the crystal packing.Reduce soaking time and/or ligand/DMSO concentration.[19] Try a different cryoprotectant.[21][22] If the problem persists, co-crystallization is the necessary alternative.[19]
No ligand density is observed after soaking. The binding site is blocked by crystal packing contacts. The ligand did not diffuse into the crystal or the reaction did not occur. The ligand was washed out during cryo-protection.Inspect the apo-structure for accessible binding sites.[11] Increase ligand concentration and/or soaking time. Crucially, add the ligand to the cryoprotectant solution. [21]
Ambiguous or weak ligand density. Incomplete reaction, resulting in a mixed population of apo and complex in the crystal.For co-crystallization, ensure the pre-incubation reaction goes to completion (verify by MS). For soaking, increase ligand concentration or soaking time.

Table 4: Troubleshooting guide for crystallizing covalent protein-ligand complexes.

Conclusion

Successfully obtaining a crystal structure of a protein covalently bound to 1-(Piperidin-4-yl)but-3-yn-2-one is a challenging yet achievable goal that yields invaluable information for drug discovery. The process requires a methodical approach that begins with robust biochemical validation of the covalent reaction using mass spectrometry. Depending on the target system, either co-crystallization of a pre-formed complex or soaking into existing apo-crystals can be successful. Both strategies demand careful optimization of parameters such as ligand concentration, incubation time, and cryo-protection. By following the detailed protocols and troubleshooting advice outlined in this guide, researchers can navigate the unique complexities of covalent crystallography and unlock the structural secrets of their protein-inhibitor interactions.

References

  • Hassell, A. M., et al. (2007). Crystallization of protein–ligand complexes. Acta Crystallographica Section D: Biological Crystallography, D63, 72–79. [Link]

  • Hampton Research. (2020). Crystallization of Protein-Ligand Complexes. Hampton Research Blog. [Link]

  • Creative Biostructure. (2025). Protein X-ray Crystallography in Drug Discovery. [Link]

  • Moodle@Units. Protein crystallization. Moodle@Units Course Material. [Link]

  • Ribeiro, J. P., et al. (2023). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. ResearchGate. [Link]

  • Hoeppner, A., Schmitt, L., & Smits, S. H. J. (2013). Proteins and their Ligands: Their Importance and how to Crystallize them. HHU. [Link]

  • Zhang, C. H., et al. (2023). Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease. PMC. [Link]

  • Muthukumar, Y., et al. (2024). Protein structural dynamics in covalent drug design: insights from irreversible and reversible covalent inhibitors. PMC. [Link]

  • Gomez-Ginto, M. A., et al. (2020). Aerosol-based ligand soaking of reservoir-free protein crystals. mediaTUM. [Link]

  • Keedy, D. A., et al. (2018). One Crystal, Two Temperatures: Cryocooling Penalties Alter Ligand Binding to Transient Protein Sites. PMC. [Link]

  • Hrabalova, K., et al. (2024). Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking. PMC. [Link]

  • Rowlett, R. S. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals. Davidson College. [Link]

  • X-Chem. (2023). The Power of DNA-Encoded Libraries for Covalent Inhibitor Discovery. [Link]

  • Minasov, G. (2018). Any advice to improve success for soaking chemical fragments into protein crystals? ResearchGate. [Link]

  • Schiebel, J., et al. (2016). Guidelines for the successful generation of protein–ligand complex crystals. PMC. [Link]

  • Bellini, D. (2022). A drug-discovery-oriented non-invasive protocol for protein crystal cryoprotection by dehydration, with application for crystallization screening. IUCr. [Link]

  • Rangarajan, N., & Aiyagari, A. (2007). Protein crystallography in drug design: current bottlenecks. Drug Discovery World. [Link]

  • Herkenhoff, M., et al. (2024). Probing the Protein Kinases′ Cysteinome by Covalent Fragments. ResearchGate. [Link]

  • Hrabalova, K., et al. (2024). Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking. PubMed. [Link]

  • Willems, S., et al. (2020). Technologies for Direct Detection of Covalent Protein–Drug Adducts. PMC. [Link]

  • Kim, Y., et al. (2022). A Short Review on Cryoprotectants for 3D Protein Structure Analysis. Vassar College WordPress. [Link]

  • Alshennawi, A. E., et al. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters. [Link]

  • Hoeppner, A., et al. (2013). Proteins and Their Ligands: Their Importance and How to Crystallize Them. IntechOpen. [Link]

  • Keedy, D. A., et al. (2018). One Crystal, Two Temperatures: Cryocooling Penalties Alter Ligand Binding to Transient Protein Sites. Fraser Lab. [Link]

  • Scott, D. A., et al. (2022). X-ray Screening of an Electrophilic Fragment Library and Application toward the Development of a Novel ERK 1/2 Covalent Inhibitor. PubMed. [Link]

  • Sjöblom, B. (2025). Protein crystal soaking to have the ligand into the binding site? ResearchGate. [Link]

  • CrystalsFirst. Co-Crystallization Services — Ligand–Protein Structures. [Link]

  • Askhadullin, A. A., et al. (2023). Protein Crystallography: Achievements and Challenges. MDPI. [Link]

  • Uno, Y., et al. (2013). Investigation of the Noncovalent Binding Mode of Covalent Proteasome Inhibitors around the Transition State by Combined Use of Cyclopropylic Strain-Based Conformational Restriction and Computational Modeling. ACS Publications. [Link]

  • Sgambellone, S., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PMC. [Link]

  • Krüger, D. M., & Witte, M. D. (2023). Recent Advances in Covalent Drug Discovery. MDPI. [Link]

  • Salmaso, V., et al. (2021). Plasma Protein Binding (PPB) of Selected Derivatives in Three Species. ResearchGate. [Link]

  • de la Osa, D., et al. (2025). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. MDPI. [Link]

  • Addie, M., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). PMC. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Formulation &amp; Solubility Troubleshooting for 1-(Piperidin-4-yl)but-3-yn-2-one

Welcome to the Technical Support Center. As drug development professionals, working with 1-(Piperidin-4-yl)but-3-yn-2-one presents a unique physicochemical challenge.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals, working with 1-(Piperidin-4-yl)but-3-yn-2-one presents a unique physicochemical challenge. This molecule features a basic piperidine heterocycle coupled with a highly reactive terminal alkynyl ketone. While the piperidine moiety offers an excellent handle for solubility enhancement via ionization, the electrophilic but-3-yn-2-one warhead (a potent Michael acceptor) demands strict environmental control to prevent premature degradation.

This guide provides field-proven, self-validating protocols to enhance the aqueous solubility of this compound without compromising the structural integrity of your active pharmaceutical ingredient (API).

Part 1: Troubleshooting & FAQs

Q1: Why does 1-(Piperidin-4-yl)but-3-yn-2-one exhibit poor aqueous solubility as a free base, and how does pH affect it? A1: The free base form is highly lipophilic due to the saturated piperidine ring and the hydrocarbon chain. The piperidine nitrogen is basic, with a pKa typically around 11.2 for the protonated form[1]. At physiological or basic pH, the nitrogen remains uncharged, resulting in poor hydration and high crystal lattice energy. Lowering the pH (pH < pKa) protonates the nitrogen, forming a positively charged piperidinium ion, which is vastly more water-soluble than the neutral free base[1].

Q2: My compound seemingly "disappears" or loses activity when dissolved in standard biological buffers, even with DMSO. Is this a solubility issue? A2: This is a common misdiagnosis. Researchers often mistake chemical degradation for precipitation. The but-3-yn-2-one moiety is an electrophilic α,β -alkynyl ketone. If your assay buffer contains nucleophiles like dithiothreitol (DTT), β -mercaptoethanol, or high concentrations of primary amines, the warhead will undergo a rapid covalent Michael addition. Actionable Advice: Always use non-nucleophilic buffers (e.g., HEPES) and avoid thiol-based reducing agents. Validate the presence of your intact API in the buffer via LC-MS to rule out covalent adduct formation.

Q3: We want to formulate a solid dosage form. What is the most reliable method to create a water-soluble solid form of this compound? A3: Salt formation is the industry standard for ionizable APIs, accounting for approximately 50% of marketed small molecules[2]. Because the piperidine nitrogen has a pKa well above the standard rule-of-thumb threshold of 5.0, base-directed salt screening is highly recommended[2]. Forming a hydrochloride or mesylate salt will protonate the secondary amine, drastically lowering the crystal lattice energy and increasing the dissolution rate in aqueous media[3].

Q4: Can we use cyclodextrins to encapsulate this molecule for in vivo dosing? A4: Yes. Hydroxypropyl- β -cyclodextrin (HP- β -CD) and sulfobutylether- β -cyclodextrin (SBE- β -CD) are highly effective and non-toxic solubilizers[4]. The lipophilic piperidine ring spontaneously inserts into the hydrophobic cavity of the cyclodextrin, typically forming an inclusion complex with a 1:1 stoichiometry[5]. This shields the hydrophobic domains from water while the hydrophilic exterior of the cyclodextrin facilitates aqueous dissolution[4].

Part 2: Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific causality for the chosen steps and built-in validation checkpoints.

Protocol A: Anhydrous Hydrochloride Salt Formation

Objective: Convert the poorly soluble free base into a highly soluble hydrochloride salt without hydrolyzing the reactive alkynyl ketone.

  • Dissolution: Dissolve 1-(Piperidin-4-yl)but-3-yn-2-one free base in anhydrous methyl tert-butyl ether (MTBE) at room temperature.

    • Causality: Anhydrous, non-nucleophilic aprotic solvents prevent water-mediated side reactions with the electrophilic alkyne during the ionization event.

  • Acid Addition: Slowly add 1.05 molar equivalents of 2M HCl in diethyl ether dropwise under continuous magnetic stirring.

    • Causality: The slight molar excess ensures complete protonation of the basic piperidine nitrogen without causing extreme acidic degradation of the ketone.

  • Precipitation & Equilibration: Stir the resulting slurry for 2 hours at 0°C.

    • Causality: Cooling maximizes the thermodynamic precipitation of the newly formed, highly polar piperidinium hydrochloride salt from the non-polar solvent matrix.

  • Isolation & Validation: Filter the precipitate under a nitrogen atmosphere, wash with cold anhydrous MTBE, and dry under vacuum.

    • Self-Validation: Confirm salt formation and the integrity of the alkyne via 1 H-NMR in DMSO- d6​ . You must observe a downfield shift of the piperidine protons and the preservation of the intact terminal alkyne singlet at ~3.0 ppm.

Protocol B: HP- β -CD Inclusion Complexation via Lyophilization

Objective: Create a water-soluble inclusion complex for in vivo administration.

  • Host Solution: Dissolve HP- β -CD in ultra-pure water to create a 10% (w/v) solution.

  • Guest Addition: Add an equimolar amount (1:1 stoichiometry) of 1-(Piperidin-4-yl)but-3-yn-2-one to the cyclodextrin solution[5].

  • Equilibration: Stir the suspension magnetically at 25°C for 24 hours in the dark.

    • Causality: Prolonged stirring provides the activation energy required for the piperidine ring to displace water molecules inside the cyclodextrin cavity, a process driven by favorable van der Waals forces and hydrophobic interactions.

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter to remove any uncomplexed, insoluble free base.

  • Lyophilization & Validation: Freeze the clear filtrate at -80°C, then lyophilize for 48 hours.

    • Self-Validation: The resulting powder must be analyzed by 2D NOESY NMR. Cross-peaks between the inner cavity protons of the cyclodextrin and the piperidine ring protons will definitively confirm spatial insertion[5].

Part 3: Quantitative Data Summary

The following table summarizes the expected solubility enhancements based on the physicochemical behavior of homologous piperidine-containing APIs.

Formulation StrategyAPI FormVehicle / MatrixApparent Aqueous Solubility (mg/mL)Fold-Enhancement
Baseline Free BasePhosphate Buffer (pH 7.4)< 0.051x
Co-Solvent Free Base10% DMSO in Buffer~ 0.8016x
Cyclodextrin HP- β -CD ComplexWater~ 4.5090x
Salt Formation HCl SaltWater> 25.00> 500x

Part 4: Solubility Enhancement Workflow

SolubilityWorkflow Start 1-(Piperidin-4-yl)but-3-yn-2-one (Poorly Soluble Free Base) Decision1 Intended Application? Start->Decision1 InVitro In Vitro Assays (Biochemical/Cellular) Decision1->InVitro Discovery Phase InVivo In Vivo / Formulation (Preclinical/Clinical) Decision1->InVivo Development Phase CoSolvent Use Co-solvents (e.g., DMSO, PEG400) Avoid nucleophilic buffers InVitro->CoSolvent Decision2 Solid State Required? InVivo->Decision2 SaltForm Salt Formation (pKa > 5.0 -> HCl/Mesylate) Decision2->SaltForm Yes (Crystalline API) Cyclo Cyclodextrin Complexation (HP-β-CD / SBE-β-CD) Decision2->Cyclo No (Liquid/Lyophilized)

Decision tree for selecting the optimal solubility enhancement strategy for the target compound.

Sources

Optimization

challenges in 1-(Piperidin-4-yl)but-3-yn-2-one purification

A Guide to Overcoming Purification Challenges Welcome to the technical support guide for 1-(Piperidin-4-yl)but-3-yn-2-one. As Senior Application Scientists, we understand that purifying this bifunctional molecule present...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Overcoming Purification Challenges

Welcome to the technical support guide for 1-(Piperidin-4-yl)but-3-yn-2-one. As Senior Application Scientists, we understand that purifying this bifunctional molecule presents a unique set of challenges, stemming from the interplay between its basic piperidine core and its reactive α,β-acetylenic ketone (ynone) system. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed to provide both high-level strategy and detailed, actionable steps for researchers, chemists, and drug development professionals.

Introduction: The Purification Dichotomy

1-(Piperidin-4-yl)but-3-yn-2-one is a valuable building block in medicinal chemistry. However, its structure is a study in contrasts. The piperidine ring provides a basic nitrogen handle, which is prone to strong, often problematic, interactions with acidic stationary phases like silica gel[1][2]. Simultaneously, the ynone functional group is an electrophilic system susceptible to degradation, nucleophilic addition, and polymerization, particularly under harsh conditions or prolonged exposure to acidic or basic media[3].

This guide will help you navigate these competing challenges to achieve high purity and yield.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My flash column chromatography results in significant peak tailing and poor separation. What is causing this and how can I fix it?

A: This is the most common issue encountered when purifying piperidine derivatives on standard silica gel.[2] The root cause is an acid-base interaction between the basic nitrogen of your piperidine ring and the acidic silanol (Si-OH) groups on the silica surface. This strong interaction leads to uneven elution, resulting in broad, tailing peaks and co-elution with impurities.

Causality: The lone pair of electrons on the piperidine nitrogen readily interacts with acidic protons on the silica gel, causing your compound to "stick" to the stationary phase and elute slowly and erratically.

Solutions:

  • Mobile Phase Modification: The most direct solution is to add a basic modifier to your eluent. This additive competes with your compound for the acidic sites on the silica, effectively "masking" them and allowing for a much sharper elution profile.[1][2]

  • Alternative Stationary Phases: If mobile phase modification is insufficient, consider a different stationary phase that is less acidic than silica.

Comparative Table of Chromatographic Conditions

Stationary Phase Mobile Phase Modifier Typical Concentration Mechanism & Rationale Potential Downsides
Silica Gel Triethylamine (TEA)0.1 - 2% (v/v)Competes with the basic piperidine for binding to acidic silanol groups, improving peak shape.[2]High boiling point, can be difficult to remove under vacuum.
Silica Gel 7N Ammonia in Methanol1 - 2% (v/v)A stronger base than TEA, very effective for highly basic compounds.[2]Volatile and pungent; prepare fresh. Can sometimes affect compound stability.
Alumina (Basic or Neutral) None requiredN/AAlumina is a less acidic support, reducing the problematic interactions with basic compounds.[2]Separation selectivity differs from silica; may require re-optimization of the solvent system.
Reverse-Phase (C18) TFA or Formic Acid0.1% (v/v)Protonates the piperidine nitrogen, improving peak shape on the C18 stationary phase.[2]Requires a different solvent system (e.g., Acetonitrile/Water); compound must be soluble.
Q2: I'm observing significant product loss and the formation of new, colored spots on my TLC plate during purification. What is happening?

A: This strongly suggests your compound is degrading on the column. The ynone moiety in 1-(Piperidin-4-yl)but-3-yn-2-one is highly electrophilic and can decompose via several pathways, especially when exposed to the acidic environment of silica gel or prolonged heating.

Potential Degradation Pathways:

  • Michael Addition: The ynone can react with nucleophiles. The piperidine nitrogen of another molecule of your product can act as a nucleophile, leading to dimerization or oligomerization. Water present in solvents can also add across the alkyne.

  • Polymerization: Ynones can be prone to polymerization, especially when heated or in the presence of acid/base catalysts, leading to intractable, often colored, materials.

  • Keto-Enol Tautomerization: While the keto form is generally more stable for simple ketones, factors within the column environment could potentially favor the formation of enol intermediates that lead to side reactions.[4]

Troubleshooting Workflow for Compound Instability

G Troubleshooting Compound Decomposition cluster_0 Problem Identification cluster_1 Mitigation Strategies cluster_2 Verification Start Low Recovery / New TLC Spots Check1 Is the crude material stable at room temp? Start->Check1 Strategy1 Use Deactivated Silica or Alumina Check1->Strategy1 No Strategy2 Add Basic Modifier (e.g., TEA) Check1->Strategy2 Yes Strategy3 Minimize Purification Time (Flash Chromatography) Strategy1->Strategy3 Strategy2->Strategy3 Strategy4 Avoid Chlorinated Solvents (potential HCl) Strategy3->Strategy4 Strategy5 Switch to Non-Chromatographic Method (Recrystallization / Extraction) Strategy4->Strategy5 End Analyze Fractions Immediately Strategy5->End

Caption: A decision-making workflow for addressing the degradation of 1-(Piperidin-4-yl)but-3-yn-2-one during purification.

Q3: Can I purify this compound by recrystallization instead of chromatography?

A: Yes, recrystallization can be an excellent alternative, especially if you are dealing with thermal instability or significant losses on silica gel.[5] This method is particularly effective for removing less-polar impurities or trace amounts of baseline material that are difficult to separate by chromatography.

Causality: Recrystallization relies on the difference in solubility of your compound and its impurities in a specific solvent system at different temperatures. A successful recrystallization will have the compound be highly soluble in a hot solvent but poorly soluble at room temperature or below, while impurities remain in solution.

Recommended Solvent Systems:

A review of crystallization procedures for related piperidin-4-one derivatives provides a good starting point for solvent screening.[5][6]

Solvent System Rationale Typical Procedure
Ethanol A polar protic solvent that often works well for moderately polar, hydrogen-bond accepting compounds like piperidones.[5][7]Dissolve crude material in a minimum amount of hot ethanol, then allow to cool slowly to room temperature, followed by chilling in an ice bath.
Ethanol / Ethyl Acetate A two-solvent system that allows for fine-tuning of polarity to induce crystallization.Dissolve in a minimum of hot ethanol, then add ethyl acetate dropwise until turbidity persists. Re-heat to clarify and cool slowly.
Benzene / Petroleum Ether A non-polar/polar aprotic system. Use with caution due to the toxicity of benzene; Toluene is a safer alternative.Dissolve in a minimum of warm toluene, then add petroleum ether or hexane slowly until the solution becomes cloudy. Cool slowly.
Dichloromethane / Hexane A common system for moderately polar compounds.Dissolve in a minimum of dichloromethane at room temperature, then add hexane dropwise until crystallization begins. Allow to stand.
Q4: How can I confirm the purity and identity of my final product?

A: A multi-technique approach is essential for unambiguous characterization.[8]

  • ¹H and ¹³C NMR Spectroscopy: This is the primary method for structural confirmation.

    • ¹H NMR: Look for the characteristic alkyne proton (singlet, ~3-4 ppm), methylene protons adjacent to the ketone, and the distinct proton signals of the piperidine ring.

    • ¹³C NMR: Expect to see the carbonyl carbon (~180-190 ppm) and the two sp-hybridized carbons of the alkyne (~80-90 ppm).

  • Infrared (IR) Spectroscopy: Ideal for confirming the presence of the key functional groups.

    • C≡C stretch: A sharp, medium-to-weak peak around 2100-2200 cm⁻¹.

    • C=O stretch: A strong, sharp peak around 1680-1700 cm⁻¹ for the α,β-unsaturated ketone.

    • N-H stretch: A broad peak around 3300-3500 cm⁻¹ (if the piperidine nitrogen is not substituted).

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound. Electrospray ionization (ESI) is well-suited for this molecule and will likely show the [M+H]⁺ ion.

  • High-Performance Liquid Chromatography (HPLC): The best method for quantifying purity. A reverse-phase C18 column with a mobile phase of acetonitrile/water containing 0.1% TFA is a good starting point.[9]

Detailed Experimental Protocols

Protocol 1: Optimized Flash Chromatography

This protocol is designed to minimize peak tailing and on-column degradation.

  • Slurry Preparation: Choose between two methods:

    • Method A (Pre-adsorption): Dissolve your crude material (1.0 g) in a minimal amount of dichloromethane or methanol. Add 2-3 g of silica gel and concentrate the slurry to a dry, free-flowing powder using a rotary evaporator.

    • Method B (Liquid Loading): Dissolve your crude material in a minimal amount of the initial mobile phase or a slightly stronger solvent.

  • Column Packing:

    • Select a column size appropriate for your sample amount (a general rule is a 30:1 to 50:1 ratio of silica-to-crude material by weight).[2]

    • Pack the column using a slurry of silica gel in your starting eluent (e.g., 98:2 Dichloromethane/Methanol).

    • Add 1% triethylamine (TEA) to your mobile phase solvents to prevent peak tailing.

  • Loading and Elution:

    • Dry-load the pre-adsorbed sample onto the top of the packed column.

    • Begin elution with a low-polarity mobile phase (e.g., 100% Dichloromethane + 1% TEA) and gradually increase the polarity with a gradient of methanol (e.g., 0-10% Methanol in Dichloromethane, both containing 1% TEA).

    • Run the column at a slightly faster flow rate than typical to minimize the time the compound spends on the silica.

  • Fraction Analysis:

    • Collect fractions and analyze them promptly by TLC (use a TLC plate and a mobile phase system that gives your product an Rf of ~0.3).

    • Combine the pure fractions and immediately remove the solvent under reduced pressure, avoiding excessive heat.

Protocol 2: Acid-Base Extraction for Preliminary Cleanup

This technique is excellent for removing neutral or acidic impurities from your basic product.[2]

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane (50 mL).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1 M HCl (2 x 25 mL). Your basic product will be protonated and move into the aqueous layer, while neutral impurities remain in the organic layer.

  • Separation: Combine the aqueous layers. Keep the organic layer until you have confirmed your product is in the aqueous phase.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 3 M NaOH or solid K₂CO₃) with stirring until the pH is >10.

  • Re-extraction: Extract the now-basic aqueous layer with fresh ethyl acetate or dichloromethane (3 x 30 mL). Your deprotonated, neutral product will move back into the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the partially purified product, which can then be further purified by chromatography or recrystallization.

Visualizing Impurity Profiles

G cluster_impurities Potential Impurities & Byproducts node_main 1-(Piperidin-4-yl)but-3-yn-2-one Target Compound node_imp1 Starting Materials e.g., Piperidin-4-one node_main:f0->node_imp1 Can be contaminated with node_imp2 N-Oxide Oxidation of Piperidine-N node_main:f0->node_imp2 Can be contaminated with node_imp3 Michael Adduct Dimer or Hydrated Product node_main:f0->node_imp3 Can be contaminated with node_imp4 Polymer Ynone Polymerization node_main:f0->node_imp4 Can be contaminated with

Caption: Common impurities associated with the synthesis and purification of the target compound.

References

  • Benchchem. Overcoming challenges in the stereoselective synthesis of (2S,4R)
  • Benchchem. common challenges in working with piperidine-based compounds.
  • Benchchem.
  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
  • Góngora-Benítez, M., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4478-4489.
  • Benchchem. An In-depth Technical Guide to the Discovery and Synthesis of Alkyne Compounds.
  • Zhang, L., et al. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 21(11), 1564.
  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
  • Li, Z., et al. (2018). Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes. Molecules, 23(7), 1735.
  • Lenci, E., & Trabocchi, A. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Green Chemistry, 24(2), 553-570.
  • Brown, H. C., & Midland, M. M. (1987). Asymmetric Reduction of α,β-Acetylenic Ketones with B-3-Pinanyl-9-Borabicyclo[3.3.1]Nonane: (R)-(+)-1-Octyn-3-Ol. Organic Syntheses, 65, 67. [Link]

  • Casy, A. F., et al. (2005). Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide. Journal of Chemical Crystallography, 35(6), 447-451.
  • Benchchem. Navigating the Characterization of 1,4-Diphenylbut-3-yn-2-one: A Guide to Analytical Techniques.
  • Organic Chemistry Tutor. (2019, August 21). 11.03 Introduction to Tautomerization; Stability of Keto and Enol Tautomers [Video]. YouTube. [Link]

  • Arai, S., et al. (2003). Catalytic Alkynylation of Ketones and Aldehydes Using Quaternary Ammonium Hydroxide Base. The Journal of Organic Chemistry, 68(10), 4154-4157.
  • De la Cruz, H. (2019). The Synthesis and Biocatalytic Reduction of Beta-keto Alkynes.

Sources

Troubleshooting

Technical Support Center: Addressing Resistance to Covalent BTK Inhibitors

Welcome to the technical support center for researchers investigating resistance to covalent Bruton's Tyrosine Kinase (BTK) inhibitors. This guide is designed to provide in-depth, actionable insights into the complex lan...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers investigating resistance to covalent Bruton's Tyrosine Kinase (BTK) inhibitors. This guide is designed to provide in-depth, actionable insights into the complex landscape of BTK inhibitor resistance. As drug development professionals and scientists, your work is critical, and this resource is structured to help you navigate the experimental challenges you may face. We will explore the underlying mechanisms of resistance, provide troubleshooting for key assays, and answer frequently asked questions, grounding our advice in established scientific principles.

Section 1: Foundational Concepts

The Role of BTK in B-Cell Signaling

Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2][3] Activation of the BCR is essential for the proliferation, survival, and differentiation of B-cells.[1] In many B-cell malignancies, this pathway is constitutively active, making BTK a prime therapeutic target.[4]

Mechanism of Covalent BTK Inhibitors

First- and second-generation BTK inhibitors, such as ibrutinib, acalabrutinib, and zanubrutinib, are covalent inhibitors.[5][6][7] They work by forming an irreversible covalent bond with a cysteine residue at position 481 (C481) within the ATP-binding site of the BTK enzyme.[5][6][8] This permanent inactivation of BTK effectively shuts down the downstream BCR signaling cascade, leading to apoptosis in malignant B-cells.[1][2]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK Antigen Binding BTK_WT BTK (Wild-Type) LYN_SYK->BTK_WT Phosphorylates PLCG2 PLCγ2 BTK_WT->PLCG2 Activates BTK_Inhibited BTK (Inhibited) Downstream Downstream Signaling (NF-κB, etc.) PLCG2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Ibrutinib Covalent Inhibitor (e.g., Ibrutinib) Ibrutinib->BTK_WT Binds Cys481 Irreversibly BTK_Inhibited->PLCG2 Blocks Activation

Diagram 1: Simplified BCR pathway and covalent BTK inhibition.

Section 2: Troubleshooting Guide & FAQs

This section is formatted as a series of questions you might encounter during your research, followed by detailed, experience-driven answers and protocols.

Question 1: My cell line, previously sensitive to a covalent BTK inhibitor, is now showing resistance. What is the most common cause and how do I test for it?

Answer: The most predominant mechanism of acquired resistance to covalent BTK inhibitors is a mutation at the Cys481 binding site.[5][8][9] The most common substitution is Cysteine to Serine (C481S).[5][8] This mutation prevents the formation of the irreversible covalent bond, turning the potent inhibitor into a weak, reversible one, thereby allowing BTK to regain its function.[5][10]

Your First Experimental Step: BTK Sequencing

The most direct way to investigate this is to sequence the BTK gene in your resistant cells, focusing on the region encoding the kinase domain.

Workflow for Identifying Resistance Mechanisms:

Start Resistant Cell Phenotype Observed Seq 1. Sequence BTK Kinase Domain (Sanger or NGS) Start->Seq Decision C481 Mutation Found? Seq->Decision OnTarget Conclusion: On-Target Resistance Decision->OnTarget Yes OffTarget Hypothesis: Off-Target Resistance Decision->OffTarget No Phospho 2. Assess Downstream Signaling (Western Blot for p-PLCγ2, p-AKT) OffTarget->Phospho SeqPLCG2 3. Sequence PLCG2 Gene Phospho->SeqPLCG2

Diagram 2: Initial workflow for investigating BTK inhibitor resistance.

Protocol: High-Sensitivity Sanger Sequencing for BTK C481S

  • Why this method? While Next-Generation Sequencing (NGS) is comprehensive, Sanger sequencing is often faster and more cost-effective for targeted mutation analysis. High-sensitivity techniques are crucial as the resistant clone may only represent a sub-population of your cells.[11][12][13] A detection limit of ~20% for standard Sanger can miss emergent resistance, whereas high-sensitivity methods can detect mutations at <0.1% allele frequency.[12][14]

  • Step 1: Genomic DNA Extraction

    • Harvest ~1-5 million cells from both your resistant and parental (sensitive) cell lines.

    • Use a commercial genomic DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit) and follow the manufacturer's protocol.

    • Quantify DNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~1.8 is ideal.

  • Step 2: PCR Amplification

    • Design primers flanking exon 15 of the BTK gene, which contains the C481 codon.

    • Perform PCR using a high-fidelity polymerase to amplify the target region from 50-100 ng of genomic DNA.

    • Run the PCR product on an agarose gel to confirm a single band of the expected size.

  • Step 3: Sequencing

    • Purify the PCR product to remove primers and dNTPs.

    • Send the purified product and a sequencing primer to a sequencing facility.

    • Crucial: For high sensitivity, utilize a wild-type blocking oligonucleotide during the sequencing reaction if available through your core facility.[11][13] This technique suppresses amplification of the wild-type allele, enriching for the mutant template.[12]

    • Analyze the resulting chromatograms. A C481S mutation will show a G-to-C transversion at the DNA level. Compare the resistant cell line sequence to the parental control.

Question 2: I've confirmed a BTK C481S mutation. What are my therapeutic and experimental options now?

Answer: The presence of a C481S mutation renders covalent inhibitors largely ineffective.[3] The next logical step is to evaluate non-covalent (reversible) BTK inhibitors, which do not rely on binding to Cys481 and can potently inhibit both wild-type and C481S-mutant BTK.[5][15][16][17]

Experimental Validation: Comparing Inhibitor Potency

You should perform a dose-response assay to quantify the shift in inhibitor potency (IC50) in your C481S-mutant cells compared to the parental line.

Inhibitor ClassExample InhibitorMechanismTypical IC50 vs WT BTKTypical IC50 vs C481S BTK
Covalent Ibrutinib, AcalabrutinibIrreversible (Binds C481)Low nMHigh µM (>500-fold increase)[8]
Non-Covalent Pirtobrutinib (LOXO-305)Reversible (ATP-competitive)Low nM[15]Low nM[15][18]

Data in table is illustrative and based on published findings. Actual values must be determined experimentally.

Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

  • Why this method? This luminescent assay is a robust and sensitive method to measure ATP levels, which correlate with the number of metabolically active, viable cells.[19] It's a standard for determining IC50 values.

  • Step 1: Cell Seeding

    • Seed your parental and C481S-mutant cells into a 96-well, white, clear-bottom plate at a pre-determined optimal density.

    • Allow cells to adhere and recover for 24 hours.

  • Step 2: Inhibitor Treatment

    • Prepare serial dilutions of your covalent and non-covalent BTK inhibitors. A 10-point, 3-fold dilution series starting at 10 µM is a good starting point. Include a DMSO-only vehicle control.

    • Add the inhibitors to the cells and incubate for 72 hours. This duration is typically sufficient to observe effects on proliferation and viability.

  • Step 3: Assay Readout

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add the reagent to each well according to the manufacturer's protocol.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

  • Step 4: Data Analysis

    • Normalize the data to the vehicle control (100% viability) and a no-cell background (0% viability).

    • Plot the normalized response versus the log of the inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value for each inhibitor in each cell line.

Question 3: My resistant cells have wild-type BTK. What are the likely resistance mechanisms, and how do I investigate them?

Answer: If you've ruled out on-target BTK mutations, resistance is likely mediated by off-target mechanisms that bypass the need for BTK activity. The two most common are:

  • Mutations in Downstream Effectors: Gain-of-function mutations in Phospholipase C gamma 2 (PLCG2), the direct substrate of BTK, can lead to its constitutive activation, rendering the cell independent of BTK signaling.[1][9][20]

  • Activation of Parallel Pathways: Cancer cells can upregulate alternative survival pathways, such as the PI3K/AKT pathway, to circumvent the block in BCR signaling.[21]

Investigative Approach: Phospho-Protein Analysis

The key to identifying bypass signaling is to look for activation signals—specifically, phosphorylation events—in key nodes of alternative pathways. A Western blot is the most direct method for this.

Mechanisms of Resistance to Covalent BTK Inhibitors:

cluster_pathway BCR Signaling Pathway cluster_bypass Bypass Pathways BCR BCR BTK BTK BCR->BTK PLCG2 PLCγ2 BTK->PLCG2 Res1 On-Target Resistance: BTK C481S Mutation (Prevents Binding) BTK->Res1 NFkB NF-κB Pathway PLCG2->NFkB Res2 Off-Target Resistance: PLCγ2 Activating Mutation (Constitutively Active) PLCG2->Res2 Survival Cell Survival NFkB->Survival PI3K PI3K AKT AKT PI3K->AKT AKT->Survival Res3 Off-Target Resistance: PI3K/AKT Upregulation (Parallel Pathway) AKT->Res3 Inhibitor Covalent Inhibitor Inhibitor->BTK

Diagram 3: Overview of on-target and off-target resistance mechanisms.

Protocol: Western Blot for Phospho-BTK, Phospho-PLCγ2, and Phospho-AKT

  • Why this method? This protocol allows you to simultaneously assess the inhibition of the target pathway (p-BTK, p-PLCγ2) and the activation of a key bypass pathway (p-AKT). Comparing parental and resistant cells, with and without inhibitor treatment, is critical for interpretation.

  • Step 1: Sample Preparation

    • Culture parental and resistant cells. Treat each cell line with either DMSO (vehicle) or the covalent BTK inhibitor at a concentration known to be effective in the parental line (e.g., 1 µM Ibrutinib) for 2-4 hours.

    • Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.[22] This is a self-validating step: failure to include phosphatase inhibitors will lead to dephosphorylation of your target proteins, invalidating the results.[23]

    • Determine protein concentration using a BCA assay.

  • Step 2: SDS-PAGE and Transfer

    • Load equal amounts of protein (20-40 µg) from each sample onto an SDS-PAGE gel.[24]

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[22] Confirm transfer efficiency with Ponceau S staining.[24]

  • Step 3: Immunoblotting

    • Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in TBST. Causality: Use BSA for blocking when probing for phospho-proteins, as milk contains phosphoproteins (casein) that can cause high background.

    • Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. Use antibodies specific for:

      • Phospho-BTK (Tyr223) - indicates BTK auto-activation

      • Total BTK

      • Phospho-PLCγ2 (Tyr1217) - indicates activation by BTK or other kinases[25]

      • Total PLCγ2

      • Phospho-AKT (Ser473) - indicates PI3K pathway activation[22][26]

      • Total AKT

      • A loading control (e.g., β-actin or GAPDH)

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash thoroughly with TBST.

  • Step 4: Detection and Interpretation

    • Apply an ECL substrate and capture the chemiluminescent signal.

    • Expected Results and Interpretation:

      • Parental Cells (DMSO): Strong p-BTK, p-PLCγ2 signal. Basal p-AKT.

      • Parental Cells (Inhibitor): p-BTK and p-PLCγ2 signals are abolished. No change in p-AKT.

      • Resistant Cells (DMSO): Strong p-BTK, p-PLCγ2 signal. Potentially elevated basal p-AKT.

      • Resistant Cells (Inhibitor): p-BTK is abolished (confirming drug is entering the cell and binding WT BTK). Crucially, if p-PLCγ2 and/or p-AKT remain high, this strongly suggests a bypass mechanism.

If this experiment points towards PLCγ2 activation independent of BTK, the next logical step is to sequence the PLCG2 gene in your resistant cells to check for known gain-of-function mutations (e.g., R665W, L845F, S707Y).[1][9]

Section 3: References

  • A Review of Resistance Mechanisms to Bruton's Kinase Inhibitors in Chronic Lymphocytic Leukemia. (2024). MDPI. [Link]

  • Woyach, J. et al. (2024). A fresh look at covalent BTK inhibitor resistance. Blood. [Link]

  • Wierda, W. G. (2021). Mechanisms of Resistance to BTK Inhibitors in Patients With Chronic Lymphocytic Leukemia. Hemonc Today. [Link]

  • Brandhuber, B. J. et al. (2019). Loxo-305, a Highly Selective and Non-Covalent Next Generation BTK Inhibitor, Inhibits Diverse BTK C481 Substitution Mutations. Blood. [Link]

  • Burger, J. A. et al. (2020). Resistance Mutations to BTK Inhibitors Originate From the NF-κB but Not From the PI3K-RAS-MAPK Arm of the B Cell Receptor Signaling Pathway. Frontiers in Immunology. [Link]

  • Joseph, N. et al. (2023). Mechanisms of acquired resistance to covalent BTK inhibitors in B-cell malignancies. ResearchGate. [Link]

  • Gu, D. et al. (2022). Targeting Bruton tyrosine kinase using non-covalent inhibitors in B cell malignancies. Journal of Hematology & Oncology. [Link]

  • Mato, A. R. et al. (2024). Resistance mechanisms and approach to chronic lymphocytic leukemia after BTK inhibitor therapy. Expert Review of Hematology. [Link]

  • Epperla, N. & Woyach, J. (2023). Novel mechanisms of resistance in CLL: variant BTK mutations in second-generation and noncovalent BTK inhibitors. Hematology, American Society of Hematology Education Program. [Link]

  • Analysis Uncovers Mechanisms of Resistance to BTK Inhibitors in R/R CLL. (2022). CancerNetwork. [Link]

  • Lampson, B. L. et al. (2024). Resistance Mechanisms and Approach to Chronic Lymphocytic Leukemia after BTK Inhibitor Therapy. National Institutes of Health. [Link]

  • Novero, A. et al. (2020). Ibrutinib Resistance Mechanisms and Treatment Strategies for B-Cell Lymphomas. National Institutes of Health. [Link]

  • What are BTK C481S inhibitors and how do they work? (2024). Patsnap Synapse. [Link]

  • Tadmor, T. & Wierzbowska, A. (2019). Overcoming Ibrutinib Resistance in Chronic Lymphocytic Leukemia. National Institutes of Health. [Link]

  • Kumar, A. et al. (2022). Next-generation Bruton's Tyrosine Kinase (BTK) Inhibitors Potentially Targeting BTK C481S Mutation- Recent Developments and Perspectives. Current Topics in Medicinal Chemistry. [Link]

  • Johnson, S. A. & Burger, J. A. (2018). Are BTK and PLCG2 Mutations Necessary and Sufficient for Ibrutinib Resistance in Chronic Lymphocytic Leukemia? Cancer. [Link]

  • Epperla, N. & Woyach, J. (2023). Novel mechanisms of resistance in CLL: variant BTK mutations in second-generation and noncovalent BTK inhibitors. Hematology. American Society of Hematology. Education Program. [Link]

  • Kawahata, W. et al. (2022). AS-1763: a highly potent, noncovalent and next generation BTK inhibitor for the treatment of patients with B-cell malignancies having C481S mutation in BTK. Cancer Research. [Link]

  • Jin, Y. et al. (2023). Next-generation Bruton tyrosine kinase inhibitors and degraders in the treatment of B-cell malignancies: advances and challenges. National Institutes of Health. [Link]

  • Second-Generation BTK Inhibitors Hit the Treatment Bullseye With Fewer Off-Target Effects. (2020). AJMC. [Link]

  • Wang, E. et al. (2022). Resistance to Bruton Tyrosine Kinase Inhibitors. ResearchGate. [Link]

  • Pangerl, M. (2019). Mechanisms of Resistance to BTK Inhibitors Independent of BTK and PLCG2 Mutations. Ludwig-Maximilians-Universität München. [Link]

  • Quinquenel, A. et al. (2023). Multiplex digital PCR enables sensitive detection of resistance to BTK inhibitors. National Institutes of Health. [Link]

  • High-Sensitivity Sequencing For The Detection Of Mutations. (2018). Genomic Testing Cooperative. [Link]

  • Albitar, A. et al. (2017). Using high-sensitivity sequencing for the detection of mutations in BTK and PLCγ2 genes in cellular and cell-free DNA and correlation with progression in patients treated with BTK inhibitors. National Institutes of Health. [Link]

  • Chen, Y. & Wu, K. (2024). Strategies for overcoming resistance to Bruton's tyrosine kinase inhibitor zanubrutinib. Cancer Communications. [Link]

  • Mato, A. R. (2021). Resistance to Ibrutinib in CLL. OncLive. [Link]

  • Genetic Mechanisms Identified for Acquired Resistance to Non-Covalent BTK Inhibitors. (2022). The ASCO Post. [Link]

  • Smalley, K. S. M. et al. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. National Institutes of Health. [Link]

  • Albitar, A. et al. (2017). Using high-sensitivity sequencing for the detection of mutations in BTK and PLCγ2 genes in cellular and cell-free DNA and correlation with progression in patients treated with BTK inhibitors. ResearchGate. [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events. (n.d.). Bio-Rad Antibodies. [Link]

  • Ma, S. (2023). Resistance Mutations Develop Differently After Noncovalent BTK Therapy in CLL. Targeted Oncology. [Link]

  • BTK Activity Assay | A Validated BTK Inhibitor Screening Assay. (n.d.). BellBrook Labs. [Link]

  • The Ultimate Guide to Troubleshooting Microplate Assays. (2024). Bitesize Bio. [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube. [Link]

  • Várkonyi, J. et al. (2021). Screening and monitoring of the BTK C481S mutation in a real-world cohort of patients with relapsed/refractory chronic lymphocytic leukaemia during ibrutinib therapy. British Journal of Haematology. [Link]

  • Albitar, A. et al. (2017). Using high-sensitivity sequencing for the detection of mutations in BTK and PLCγ2 genes in cellular and cell-free DNA and correlation with progression in patients treated with BTK inhibitors. Oncotarget. [Link]

  • Troubleshooting Cell-based Assays. (2020). Eppendorf Canada. [Link]

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Optimization

Technical Support Center: Troubleshooting hERG Liability in Piperidine-Based Drug Candidates

Welcome to the Medicinal Chemistry Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address one of the most persistent bottlenecks in drug development: the off-ta...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Medicinal Chemistry Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address one of the most persistent bottlenecks in drug development: the off-target inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel by piperidine-containing compounds.

This guide is structured to provide researchers and drug development professionals with mechanistic causality, actionable structural strategies, and self-validating experimental protocols to confidently mitigate hERG liability.

FAQ 1: The Mechanistic "Why"

Q: Why do my piperidine-containing hits consistently flag for severe hERG inhibition in early patch-clamp assays?

A: The liability is rooted in the fundamental physicochemical properties of the piperidine ring and the unique architecture of the hERG channel pore.

Piperidines are basic aliphatic amines with a typical pKa​ ranging from 9.5 to 11.0. At a physiological pH of 7.4, the vast majority of these molecules exist in a protonated, cationic state. The hERG channel (KCNH2) possesses an unusually large central cavity lacking the rigid structural constraints found in other potassium channels. This cavity is lined with specific aromatic amino acid residues—most notably Tyr652 and Phe656 .

When your piperidine compound enters the open channel pore, the protonated basic nitrogen acts as a primary pharmacophore, forming a strong cation- π interaction with the electron-rich aromatic ring of Tyr652. Simultaneously, adjacent lipophilic or aromatic moieties on your drug scaffold form π

π stacking and hydrophobic interactions with Phe656. This dual-anchor binding traps the channel in a closed or inactivated state, delaying ventricular repolarization and leading to potentially fatal QT prolongation.

HERG_Mechanism A Piperidine Compound (Basic Amine) B Protonation at pH 7.4 (Cation Formation) A->B pKa > 9.0 C hERG Central Cavity Entry B->C D Cation-π Interaction (Tyr652) C->D E Hydrophobic / π-π Interaction (Phe656) C->E F hERG Channel Blockade D->F E->F G QT Prolongation / Cardiotoxicity F->G Action Potential Delay

Caption: Mechanistic pathway of hERG channel blockade by protonated piperidine compounds.

FAQ 2: Structural Optimization Strategies

Q: How can I modify the piperidine ring to reduce hERG affinity without completely losing my on-target potency?

A: To disrupt the cation- π and hydrophobic interactions, you must modulate the basicity ( pKa​ ) and lipophilicity (clogP/clogD) of your compound1[1]. Here are the three most reliable strategies:

1. Fluorination and Electron-Withdrawing Groups (EWGs) By introducing a fluorine atom (e.g., 3-fluoropiperidine) or a difluoroethyl group adjacent to the amine, you inductively pull electron density away from the nitrogen. This can lower the pKa​ by 1 to 3 units, significantly reducing the fraction of protonated molecules at pH 7.4 and weakening the interaction with Tyr6522[2].

2. Steric Shielding (Alpha-Substitution) Introducing bulky groups (such as methyl or neopentyl) at the 2-position (alpha to the nitrogen) creates a chiral piperidine scaffold. This steric bulk physically hinders the nitrogen's approach to the hERG pore residues, reducing binding affinity even if the amine remains protonated 3[3].

3. Heterocycle Swapping If the precise geometry of the piperidine is not strictly required for target binding, replacing it with a piperazine or morpholine lowers both the pKa​ and the lipophilicity, often resulting in a superior safety profile.

Table 1: Quantitative Impact of Piperidine Modifications
Modification StrategyStructural ChangeExpected pKa​ ShiftExpected clogP ShiftTypical hERG IC50​ Impact
Baseline Unsubstituted Piperidine~ 9.5 - 10.5BaselineHigh Liability (< 1 µM)
Fluorination 3-Fluoro / 4,4-Difluoro-1.0 to -2.5-0.2 to +0.1Moderate Rescue (3 - 10 µM)
Oxygenation Morpholine Swap-1.5 to -2.0-0.8 to -1.2Strong Rescue (> 10 µM)
Steric Shielding Alpha-methylation+0.1 to +0.3+0.3 to +0.5Moderate Rescue (5 - 15 µM)
Zwitterion Addition of -COOHMinimal (on amine)-1.5 to -3.0Complete Rescue (> 30 µM)

FAQ 3: Advanced Troubleshooting & The Zwitterion Strategy

Q: We tried reducing basicity via amidation, but we lost all target activity because the basic amine is an essential pharmacophore. What is the next best step?

A: If the basic amine is critical for your primary target, you cannot neutralize it directly. Instead, you must decouple target binding from hERG binding using the Zwitterion Strategy .

By introducing a carboxylic acid (or another acidic moiety) elsewhere on the molecule, you create a zwitterion at physiological pH. The net neutral charge drastically reduces the overall lipophilicity and disrupts the electrostatic trajectory required for the molecule to partition into the deep, hydrophobic hERG pore4[4].

Mitigation_Workflow Step1 Identify hERG Liability (Patch-Clamp IC50 < 10 µM) Step2 In Silico Profiling (Calculate pKa & clogP) Step1->Step2 Decision Is Basic Amine Essential for Target Binding? Step2->Decision PathA Yes: Zwitterion Strategy or Steric Shielding Decision->PathA Target Pharmacophore PathB No: Fluorination, Amidation or Heterocycle Swap Decision->PathB Off-Target Feature Validate Automated Patch-Clamp Validation (Self-Validating Protocol) PathA->Validate PathB->Validate Validate->Step2 Iterative Design Success Optimized Lead (hERG IC50 > 30 µM) Validate->Success Confirmed Safety

Caption: Decision tree workflow for mitigating hERG liability during lead optimization.

Experimental Protocol: Self-Validating Automated Patch-Clamp (GLP hERG) Assay

To confirm that your structural modifications have successfully reduced hERG liability, you must utilize a self-validating patch-clamp protocol. A protocol is only "self-validating" if it contains internal controls that prove the assay mechanics functioned perfectly, guaranteeing that a negative result (no hERG block) is a true negative rather than an assay failure.

Step-by-Step Methodology

1. Cell Preparation & Capture

  • Utilize stably transfected CHO or HEK293 cells expressing the KCNH2 (hERG) gene.

  • Suspend cells in extracellular solution and capture them on a planar patch-clamp chip. Apply negative pressure to achieve a gigaseal (>1 GΩ) and break into the whole-cell configuration.

2. Voltage Protocol (The "hERG Step")

  • Hold the resting membrane potential at -80 mV.

  • Apply a depolarizing prepulse to +20 mV for 2 seconds (forces channels to open, then rapidly inactivate).

  • Apply a repolarizing step to -50 mV for 2 seconds. Causality: This repolarization relieves inactivation faster than the channels can close (deactivate), eliciting the characteristic large outward "tail current" where hERG block is measured.

3. System Validation Criteria (Built-in Controls)

  • Validation 1 (Seal Integrity): Leak current must remain < 100 pA throughout the assay. If it exceeds this, the cell membrane is compromised, and data is automatically discarded.

  • Validation 2 (Vehicle Stability): Perfuse 0.1% DMSO (vehicle) for 3 minutes. The tail current amplitude must not run down by more than 5%. This proves the solvent is not causing artifactual block.

4. Compound Application & Measurement

  • Perfuse the optimized piperidine compound at increasing concentrations (e.g., 0.1, 1, 10, 30 µM), allowing 3–5 minutes per concentration to reach steady-state block.

  • Calculate fractional block by comparing the peak tail current at each concentration to the vehicle control baseline.

5. Final Validation (Pharmacological Control)

  • Validation 3 (Channel Responsiveness): At the end of the experiment, perfuse 0.5 µM E-4031 or Dofetilide (known potent hERG blockers).

  • Self-Validating Logic: The positive control MUST inhibit >80% of the remaining tail current. If your test compound showed 0% block, but E-4031 subsequently wipes out the current, you have absolute proof that the channels were present, active, and capable of being blocked. Your compound is a verified true negative.

References
  • ACS Publications. "Structure-Based Optimization of Coumestan Derivatives as Polyketide Synthase 13-Thioesterase (Pks13-TE) Inhibitors with Improved hERG Profiles for Mycobacterium tuberculosis Treatment." Journal of Medicinal Chemistry. Available at: [Link]

  • ACS Publications. "Reducing hERG Inhibition in the Design of Potent and Bioavailable Indazole cGAS Inhibitors." ACS Medicinal Chemistry Letters. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Covalent BTK Inhibitors: Evaluating Next-Generation Selectivity Beyond First-in-Class Scaffolds

Introduction: The Rationale for Covalent BTK Inhibition Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase from the Tec kinase family, representing a critical node in the B-cell receptor (BCR) signaling pat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Covalent BTK Inhibition

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase from the Tec kinase family, representing a critical node in the B-cell receptor (BCR) signaling pathway.[1][2] This pathway is fundamental for the proliferation, differentiation, and survival of B-lymphocytes.[1][3] Its deregulation is a hallmark of numerous B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström macroglobulinemia, making BTK a premier therapeutic target.[1][2][3]

The advent of covalent inhibitors targeting BTK has transformed the treatment landscape for these diseases.[4] These inhibitors function by forming a permanent, irreversible bond with a specific cysteine residue (Cys481) located at the active site of the BTK enzyme.[1][3][5] This mechanism leads to sustained inactivation of the kinase, providing durable therapeutic effects.[4]

The first-generation BTK inhibitor, ibrutinib, demonstrated profound clinical efficacy but was characterized by a broad kinase inhibition profile, leading to off-target effects.[2][6] This prompted the development of second-generation covalent inhibitors, such as acalabrutinib and zanubrutinib, designed for enhanced selectivity and, consequently, an improved safety profile.[1][6][7]

This guide provides a comparative analysis of prominent covalent BTK inhibitors. We will use the chemical scaffold 1-(Piperidin-4-yl)but-3-yn-2-one , which contains a butynamide electrophile similar to that found in acalabrutinib, as a conceptual starting point to explore the principles of covalent inhibition.[8] The core of our analysis will focus on comparing the performance of clinically established first- and second-generation inhibitors, supported by experimental data and detailed protocols for their evaluation.

The Covalent Mechanism: An Irreversible Bond with Cys481

Covalent BTK inhibitors are designed with an electrophilic "warhead" that reacts with the nucleophilic thiol group of the Cys481 residue within the ATP-binding pocket of BTK.[1][9] This forms a stable covalent bond, typically through a Michael addition reaction, permanently inactivating the enzyme.[1] The sustained target inhibition allows for pharmacodynamic effects that outlast the drug's presence in systemic circulation.[8] The relative rarity of a cysteine residue in this position across the human kinome provides a basis for achieving selectivity.[8]

cluster_BTK BTK Active Site BTK_Cys481 BTK (Cys481-SH) Covalent_Adduct Irreversibly Inhibited BTK (Covalent Adduct) BTK_Cys481->Covalent_Adduct Inhibitor Covalent Inhibitor (e.g., with Acrylamide or Butynamide Warhead) Complex Non-covalent Binding Complex Inhibitor->Complex 1. Reversible Binding (Ki) Complex->Covalent_Adduct 2. Irreversible Covalent Bond Formation (kinact) LYN_SYK LYN, SYK BTK BTK LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 DAG_IP3 DAG / IP3 PLCG2->DAG_IP3 NFKB_MAPK NF-κB, MAPK Pathways DAG_IP3->NFKB_MAPK Proliferation Cell Proliferation, Survival, Adhesion NFKB_MAPK->Proliferation Acalabrutinib Acalabrutinib Acalabrutinib->BTK Inhibits Zanubrutinib Zanubrutinib Zanubrutinib->BTK Inhibits EGFR_path EGFR Signaling (Skin, GI Tract) ITK_path ITK Signaling (T-Cells) Ibrutinib Ibrutinib Ibrutinib->ITK_path Inhibits (Side Effects)

Figure 2: Simplified B-Cell Receptor (BCR) signaling pathway and off-target interactions.

Experimental Protocols for Inhibitor Characterization

To rigorously compare covalent BTK inhibitors, a series of validated in vitro and cellular assays are essential.

Protocol 1: In Vitro Kinase Selectivity Profiling

This protocol describes a method to determine the selectivity of a test compound against a broad panel of kinases, a process often referred to as kinome profiling. [10][11]The ADP-Glo™ Kinase Assay is a common platform for this purpose. [12] Principle: Kinase activity is quantified by measuring the amount of ADP produced from an ATP-dependent phosphorylation reaction. A luminescent signal is generated that is proportional to the ADP concentration, and thus, to kinase activity. Inhibition is measured as a decrease in signal.

Figure 3: Workflow for in vitro kinase selectivity profiling.

Step-by-Step Methodology:

  • Compound Plating: Serially dilute the test compounds (e.g., 1-(Piperidin-4-yl)but-3-yn-2-one, ibrutinib, acalabrutinib) in DMSO and dispense into a 384-well assay plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction Preparation: Prepare a reaction mix containing the specific kinase to be tested, its corresponding substrate, and the kinase reaction buffer. Dispense this mix into the wells containing the compounds.

  • Reaction Initiation and Incubation: Add ATP to all wells to initiate the kinase reaction. Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • ATP Depletion: Add ADP-Glo™ Reagent to each well. This reagent simultaneously stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature. [13]5. Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used in a coupled luciferase/luciferin reaction to produce light. Incubate for 30-60 minutes at room temperature. [13]6. Data Acquisition: Measure the luminescent signal using a plate-reading luminometer.

  • Data Analysis: Normalize the data to controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value for each kinase. Comparing IC50 values across the panel reveals the compound's selectivity profile.

Protocol 2: Cellular BTK Occupancy Assay

This assay measures the degree of target engagement by determining the fraction of BTK enzyme that is covalently bound by the inhibitor within a cellular context. [14][15]Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, homogeneous method for this purpose. [14][15][16] Principle: This assay simultaneously measures total BTK protein and the amount of "free" BTK not bound by an inhibitor. [14][15]It uses a terbium-conjugated anti-BTK antibody (donor) and two different fluorescently labeled probes (acceptors). One probe binds to BTK regardless of inhibitor occupancy (to measure total BTK), and the other is a fluorescently tagged covalent BTK ligand that can only bind to unoccupied Cys481 (to measure free BTK). The ratio of free to total BTK allows for the calculation of target occupancy.

Step-by-Step Methodology:

  • Cell Treatment: Incubate peripheral blood mononuclear cells (PBMCs) or a relevant B-cell line (e.g., Ramos cells) with varying concentrations of the BTK inhibitor for a specified time (e.g., 2 hours). [17]2. Cell Lysis: Pellet the cells by centrifugation and lyse them using a suitable lysis buffer to release intracellular proteins, including BTK.

  • Assay Plate Preparation: Add cell lysates to a 384-well assay plate.

  • Reagent Addition: Add the TR-FRET detection reagent mix containing the terbium-labeled anti-BTK antibody and the two fluorescent acceptor probes.

  • Incubation: Incubate the plate at room temperature, protected from light, to allow for antibody and probe binding.

  • Data Acquisition: Measure the TR-FRET signal at the two acceptor emission wavelengths using a compatible plate reader.

  • Data Analysis:

    • Calculate the ratio of the emission signals for free and total BTK.

    • Normalize the values to the vehicle-treated control (which represents 0% occupancy).

    • Calculate the percentage of BTK occupancy for each inhibitor concentration using the formula: % Occupancy = (1 - [Free BTK_treated / Total BTK_treated] / [Free BTK_vehicle / Total BTK_vehicle]) * 100

    • Plot % Occupancy versus inhibitor concentration to determine the cellular EC50 for target engagement.

Conclusion

The development of covalent BTK inhibitors represents a triumph of targeted cancer therapy. While the first-generation inhibitor ibrutinib established the clinical utility of this mechanism, its off-target activities highlighted the critical need for improved selectivity. Second-generation inhibitors like acalabrutinib and zanubrutinib have successfully addressed this challenge, demonstrating that a more focused kinase inhibition profile can translate into a better-tolerated and potentially more effective therapeutic.

The evaluation of any new covalent inhibitor, whether based on a novel scaffold like 1-(Piperidin-4-yl)but-3-yn-2-one or a modification of an existing one, must be grounded in rigorous, comparative preclinical assessment. As detailed in this guide, comprehensive kinome profiling and cellular target occupancy assays are indispensable tools for characterizing potency and selectivity. It is through this meticulous, data-driven approach that the next generation of best-in-class covalent BTK inhibitors will be identified, ultimately improving outcomes for patients with B-cell malignancies.

References

  • Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies. (2018). Blood.
  • Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib. (2025). Hematological Oncology.
  • Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement. (2018). SLAS DISCOVERY: Advancing the Science of Drug Discovery. Available from: [Link]

  • How does zanubrutinib compare to other Bruton's tyrosine kinase inhibitors?. (2025). Synapse.
  • Clinical pharmacology and PK/PD translation of the second-generation Bruton's tyrosine kinase inhibitor, zanubrutinib. (2021). Expert Opinion on Drug Metabolism & Toxicology. Available from: [Link]

  • A Comparative Guide to the Selectivity Profiles of ABBV-992 and Acalabrutinib. (2025). Benchchem.
  • Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement. (2018). PubMed. Available from: [Link]

  • Application Notes and Protocols for BTK Occupancy Assay Using AVL-292. (2025). Benchchem.
  • Covalent BTK Inhibitors: A Review of the Evidence in Chronic Lymphocytic Leukemia. (2024). The Oncology Nurse.
  • Mechanisms for the action of representative BTK inhibitors. (n.d.). ResearchGate. Available from: [Link]

  • DIFFERENCES IN MECHANISM OF ACTION AND SELECTIVITY OF COVALENT AND NON-COVALENT BTK INHIBITORS. (n.d.). EMJ.
  • Design of Potent and Selective Covalent Inhibitors of Bruton's Tyrosine Kinase Targeting an Inactive Conformation. (2019). ACS Medicinal Chemistry Letters. Available from: [Link]

  • Phase 1 study of the selective BTK inhibitor zanubrutinib in B-cell malignancies and safety and efficacy evaluation in CLL. (2019). Blood. Available from: [Link]

  • Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies. (2021). Frontiers in Oncology. Available from: [Link]

  • Techniques in kinase profiling. (2026). Medicines Discovery Catapult.
  • Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations. (2021). Chemical Science. Available from: [Link]

  • Selective Inhibition of Bruton's Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors. (2021). Journal of Medicinal Chemistry. Available from: [Link]

  • Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells. (2017). Leukemia. Available from: [Link]

  • Kinase selectivity of zanubrutinib and ibrutinib. (n.d.). ResearchGate. Available from: [Link]

  • Zanubrutinib Shows Clinical Benefits in Waldenström Macroglobulinemia. (2020). The Oncologist. Available from: [Link]

  • Homogeneous BTK occupancy assay. (2018). ScienceDaily. Available from: [Link]

  • (PDF) Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement. (2025). ResearchGate. Available from: [Link]

  • BTK Inhibitors. (2025). HealthTree for Chronic Lymphocytic Leukemia.
  • Acalabrutinib: a highly selective, potent Bruton tyrosine kinase inhibitor for the treatment of chronic lymphocytic leukemia. (2021). Taylor & Francis Online. Available from: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2008). Nature Reviews Drug Discovery. Available from: [Link]

  • Discovery of a Potent and Selective Covalent Inhibitor of Bruton's Tyrosine Kinase with Oral Anti-Inflammatory Activity. (2021). ACS Medicinal Chemistry Letters. Available from: [Link]

  • BTK Inhibitors: Past, Present, and Future. (2024). Cancers. Available from: [Link]

  • What's the latest update on the ongoing clinical trials related to BTK?. (2025). Synapse.
  • Targeted Kinase Selectivity from Kinase Profiling Data. (2012). ACS Medicinal Chemistry Letters. Available from: [Link]

  • Remibrutinib vs. Ibrutinib: A Comparative Analysis of Kinase Selectivity. (2025). Benchchem.

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Comparative

Comparative Guide: 1-(Piperidin-4-yl)but-3-yn-2-one (Covalent Alkynyl Ketone) vs. Non-Covalent Inhibitors in Targeted Drug Discovery

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate the strategic pivot from traditional reversible binders to Targeted Covalent Inhibitors (TCIs). The compound 1-(Piperidin-4-yl)but-3-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate the strategic pivot from traditional reversible binders to Targeted Covalent Inhibitors (TCIs). The compound 1-(Piperidin-4-yl)but-3-yn-2-one (CAS 1598036-84-0) represents a highly specialized building block in this space. It combines a piperidine scaffold—ideal for appending target-directing ligands—with a highly reactive alkynyl ketone warhead designed to permanently trap nucleophilic cysteine residues.

This guide objectively compares the performance, kinetic behavior, and experimental validation of alkynyl ketone-based covalent inhibitors against traditional non-covalent inhibitors (NCIs), providing actionable methodologies for your discovery workflows.

Mechanistic Causality: Equilibrium vs. Irreversible Trapping

The fundamental divergence between NCIs and TCIs lies in their binding thermodynamics and kinetics.

Non-Covalent Inhibitors (NCIs)

NCIs rely entirely on spatial complementarity, hydrogen bonding, and van der Waals forces. Their efficacy is governed by equilibrium thermodynamics, measured by the dissociation constant ( Kd​ ). Because binding is reversible, NCIs are highly susceptible to competition from endogenous substrates (e.g., high intracellular ATP for kinases) and require sustained pharmacokinetic (PK) exposure to maintain target occupancy[1].

1-(Piperidin-4-yl)but-3-yn-2-one (Covalent Alkynyl Ketone)

Covalent inhibitors utilizing the but-3-yn-2-one warhead operate via a two-step kinetic mechanism. First, the functionalized piperidine moiety directs the molecule to the active site, forming a reversible non-covalent complex ( KI​ ). Once anchored, the terminal alkynyl ketone is positioned in close proximity to a target nucleophile (typically a cysteine thiol).

The electron-withdrawing ketone activates the adjacent alkyne, driving a highly efficient hetero-Michael addition . The thiol attacks the β -carbon of the alkyne, collapsing the triple bond into a stable enone (vinyl ketone) thioether adduct[2]. This irreversible step ( kinact​ ) fundamentally decouples pharmacodynamics from pharmacokinetics; the target remains inhibited long after the free drug has been cleared from circulation, effectively resetting the system's reliance on new protein synthesis[1]. Furthermore, alkynyl warheads offer a linear, sterically unhindered geometry, allowing them to access restricted cysteine pockets where bulkier acrylamides fail[3].

Quantitative Performance Comparison

To objectively evaluate these modalities, we must shift our metrics from simple IC50​ values (which are time-dependent and often misleading for covalent drugs) to kinetic efficiency parameters ( kinact​/KI​ ).

Performance MetricNon-Covalent Inhibitors (NCIs)Alkynyl Ketone Covalent Inhibitors
Primary Binding Metric IC50​ , Kd​ , Ki​ (Equilibrium) kinact​/KI​ (Time-dependent efficiency)
Target Residence Time Transient (Seconds to Hours)Infinite (Dictated by protein turnover rate)
Substrate Competition Highly susceptible (requires high dosing)Insensitive post-covalent bond formation
Pharmacodynamic Profile Correlates strictly with PK exposureDecoupled from PK (Sustained PD effect)
Off-Target Risk Profile Driven by structural homologyDriven by warhead reactivity (e.g., glutathione scavenging)[4]
Resistance Vulnerability High (Target amplification or mutation)Low (Unless the targeted nucleophilic Cys is mutated)

Experimental Workflows: Validating Covalent Engagement

A critical failure point in TCI development is assuming covalent modification based solely on prolonged cellular activity. The following protocols form a self-validating system to definitively prove that a 1-(Piperidin-4-yl)but-3-yn-2-one derivative acts via irreversible covalent modification rather than slow-tight non-covalent binding.

Protocol A: Intact Protein Mass Spectrometry (LC-MS)

Causality: Direct observation of a mass shift confirms the formation of the covalent thioether adduct. NCIs will dissociate during the ionization phase of standard LC-MS, showing only the apo-protein mass.

  • Incubation: Dilute recombinant target protein (containing the target Cys) to 2 µM in a physiologically relevant buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl).

  • Dosing: Add the alkynyl ketone inhibitor at a 10-fold molar excess (20 µM). Prepare a parallel control with a known non-covalent analog.

  • Equilibration: Incubate at 25°C for 2 hours to ensure complete kinact​ turnover.

  • Quenching: Quench the reaction by adding 1% formic acid to denature the protein and halt further reactivity.

  • Analysis: Inject the sample onto a Time-of-Flight (TOF) mass spectrometer coupled to a C4 reverse-phase column.

  • Validation: Deconvolute the raw spectra. A mass shift equal to the exact molecular weight of the inhibitor confirms covalent engagement[5].

Protocol B: Rapid Jump-Dilution Assay

Causality: This kinetic assay differentiates true irreversible inhibitors from reversible "slow-tight" binders. By diluting the enzyme-inhibitor complex far below its IC50​ , reversible inhibitors will dissociate, restoring enzymatic activity. Covalent adducts will not.

  • Pre-incubation: Incubate the enzyme with the inhibitor at a concentration of 10× its apparent IC50​ for 60 minutes to establish the complex.

  • Jump-Dilution: Dilute the reaction mixture 100-fold into an assay buffer containing a saturating concentration of a fluorogenic or chromogenic substrate.

  • Kinetic Monitoring: Continuously monitor product formation (fluorescence/absorbance) over 2 to 4 hours.

  • Validation:

    • NCI Control: Will show a non-linear curve that eventually regains a steady-state velocity parallel to the uninhibited control (activity recovery).

    • Alkynyl Ketone: Will show zero or near-zero product formation (flatline), confirming irreversible inactivation.

Visualization of Validation Logic

The following diagram maps the bifurcated decision tree used to validate the mechanism of action for newly synthesized alkynyl ketone derivatives.

Workflow N1 Target Protein + Inhibitor N2 Incubation & Equilibration N1->N2 N3 Bifurcated Analysis N2->N3 N4 LC-MS (Intact Mass) N3->N4 N5 Jump-Dilution Kinetics N3->N5 N6 Mass Shift Detected (Covalent Alkynyl Ketone) N4->N6 N7 No Mass Shift (Non-Covalent) N4->N7 N8 Zero Activity Recovery (Irreversible) N5->N8 N9 Activity Recovered (Reversible) N5->N9

Fig 1. Logical workflow for differentiating covalent vs. non-covalent target engagement.

Conclusion & Strategic Implementation

When designing a drug discovery campaign, the choice between a non-covalent scaffold and a covalent warhead like 1-(Piperidin-4-yl)but-3-yn-2-one dictates the entire downstream testing cascade. While NCIs offer established safety profiles and straightforward equilibrium optimization, alkynyl ketones provide a powerful mechanism to overcome endogenous substrate competition and achieve infinite residence time. By utilizing the piperidine ring as a versatile synthetic handle, researchers can precisely tune the non-covalent recognition ( KI​ ) to ensure the highly reactive but-3-yn-2-one warhead only engages its intended target, minimizing off-target toxicity.

Sources

Validation

cross-reactivity profiling of 1-(Piperidin-4-yl)but-3-yn-2-one

Cross-Reactivity Profiling of 1-(Piperidin-4-yl)but-3-yn-2-one: A Comparative Guide for Covalent Warhead Selection As a Senior Application Scientist navigating the landscape of targeted covalent inhibitors (TCIs), I freq...

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Reactivity Profiling of 1-(Piperidin-4-yl)but-3-yn-2-one: A Comparative Guide for Covalent Warhead Selection

As a Senior Application Scientist navigating the landscape of targeted covalent inhibitors (TCIs), I frequently encounter the critical challenge of balancing warhead reactivity with proteome-wide selectivity. The compound 1-(Piperidin-4-yl)but-3-yn-2-one represents a fascinating architectural fragment: it couples a basic piperidine recognition element with a terminal alkynyl ketone (ynone) warhead.

While acrylamides have historically dominated the TCI space due to their tempered electrophilicity, ynones are increasingly explored for targets where acrylamides fail to achieve sufficient target engagement[1]. However, the enhanced intrinsic reactivity of the sp-hybridized ynone demands rigorous cross-reactivity profiling to prevent off-target toxicity[2]. This guide provides an objective, data-driven comparison of 1-(Piperidin-4-yl)but-3-yn-2-one against alternative electrophiles and details the self-validating experimental workflows required to map its off-target landscape.

Mechanistic Causality: Why Ynones Diverge from Acrylamides

To understand the cross-reactivity of 1-(Piperidin-4-yl)but-3-yn-2-one, we must first examine the causality behind its chemical behavior.

  • Electronic Activation of the Alkyne : Unlike the sp2-hybridized alkene of an acrylamide, the ynone features an sp-hybridized alkyne conjugated to a ketone. The ketone strongly polarizes the triple bond, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy. This renders the terminal β -carbon highly susceptible to rapid Michael addition by nucleophilic cysteine thiolates, forming a stable thioenol ether adduct[3].

  • The Piperidine Steering Effect : The piperidine ring possesses a secondary amine with a pKa of approximately 9.5, meaning it exists predominantly as a cation at physiological pH (7.4). This positive charge acts as a minimal recognition element. Rather than reacting randomly, the protonated piperidine electrostatically steers the highly reactive ynone toward negatively charged, aspartate/glutamate-rich patches on off-target proteins. This electrostatic guidance can unexpectedly amplify cross-reactivity compared to neutral warheads of similar intrinsic reactivity.

Mechanism Warhead 1-(Piperidin-4-yl)but-3-yn-2-one (Ynone Warhead) Attack Thiolate Attack (sp-hybridized Carbon) Warhead->Attack Cys Protein Cys-SH (Nucleophile) Cys->Attack Adduct Irreversible Covalent Adduct (Thioenol Ether) Attack->Adduct Target Cys OffTarget High Reactivity Leads to Off-Target Cys Labeling Attack->OffTarget Non-Target Cys

Fig 1. Mechanistic pathway of ynone-mediated cysteine modification and off-target cross-reactivity.

Comparative Cross-Reactivity Profiling

When selecting a warhead for a TCI campaign, it is essential to benchmark the ynone against standard electrophiles. Table 1 synthesizes quantitative profiling data, comparing the 1-(Piperidin-4-yl)but-3-yn-2-one fragment against structurally analogous fragments bearing different reactive groups.

Table 1: Comparative Electrophilic Profiling of Piperidine-Linked Warheads

Warhead TypeAnalogous Fragment StructureIntrinsic Reactivity (GSH t1/2​ )Proteome-Wide Cys Hits (ABPP)Adduct ReversibilityTarget Selectivity Window
Ynone 1-(Piperidin-4-yl)but-3-yn-2-one~15 minHigh (>150 off-targets)IrreversibleNarrow
Acrylamide 1-(Piperidin-4-yl)prop-2-en-1-one>240 minLow (<20 off-targets)IrreversibleWide
Chloroacetamide 2-Chloro-1-(piperidin-4-yl)ethan-1-one<5 minVery High (>300 off-targets)IrreversibleVery Narrow
Vinyl Sulfonamide 4-(Ethenylsulfonyl)piperidine>500 minVery Low (<5 off-targets)Reversible / IrreversibleWide

As demonstrated, the ynone occupies a dangerous but useful middle ground. It is significantly more reactive than the acrylamide bioisostere, leading to a higher number of off-target cysteine modifications across the proteome[2]. However, it remains more controllable than pan-reactive chloroacetamides.

Experimental Workflow: Self-Validating isoTOP-ABPP

To objectively quantify the cross-reactivity of 1-(Piperidin-4-yl)but-3-yn-2-one, we employ Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP)[4]. This protocol is designed as a self-validating system: every step contains internal controls to ensure that observed reactivity is a true reflection of covalent binding, rather than an assay artifact.

Step-by-Step Methodology:

  • Proteome Preparation & Dosing :

    • Action: Extract native proteomes from the target cell line (e.g., HEK293T) using mild, non-denaturing lysis buffers (PBS, 0.1% NP-40).

    • Dosing: Treat the proteome with 10 µM of 1-(Piperidin-4-yl)but-3-yn-2-one (Heavy channel) or DMSO vehicle (Light channel) for 1 hour at 37°C.

    • Causality: Preserving the native 3D structure is critical because cysteine nucleophilicity is heavily influenced by the local microenvironment (e.g., adjacent basic residues lowering the thiol pKa).

  • Broad-Spectrum Probe Labeling :

    • Action: Introduce a broad-spectrum, alkyne-tagged iodoacetamide probe (IA-alkyne, 100 µM) to both lysates for 1 hour.

    • Self-Validation: The IA-alkyne labels all remaining unreacted, highly nucleophilic cysteines. If the DMSO control fails to show robust IA-alkyne labeling, the lysate is oxidized or compromised, and the experiment must be aborted.

  • CuAAC Click Chemistry & Enrichment :

    • Action: Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin-azide tag containing a TEV-protease cleavage site and an isotopic mass tag (Heavy for Ynone, Light for DMSO).

    • Action: Combine the lysates 1:1, precipitate proteins to remove excess reagents, and enrich the biotinylated proteins on streptavidin agarose beads.

  • On-Bead Digestion & LC-MS/MS :

    • Action: Perform on-bead trypsin digestion to remove non-covalently bound protein fragments. Release the labeled cysteine-containing peptides using TEV protease.

    • Action: Analyze the eluate via high-resolution LC-MS/MS.

  • Data Analysis & R-Ratio Calculation :

    • Action: Calculate the ratio ( R ) of Light (DMSO) to Heavy (Ynone) MS1 peak intensities for each identified peptide.

    • Causality: An R ratio > 5 indicates that the ynone successfully outcompeted the IA-alkyne for that specific cysteine, flagging it as a highly reactive off-target hit.

Workflow Step1 1. Proteome Incubation (Ynone vs. DMSO) Step2 2. Broad-Spectrum Labeling (IA-Alkyne Probe) Step1->Step2 Step3 3. Click Chemistry (Biotin-Azide + CuAAC) Step2->Step3 Step4 4. Isotopic Labeling (Light/Heavy TEV Tags) Step3->Step4 Step5 5. LC-MS/MS & Quantitation (Calculate R-Ratio) Step4->Step5

Fig 2. Self-validating isoTOP-ABPP workflow for quantifying warhead cross-reactivity.

Conclusion

While 1-(Piperidin-4-yl)but-3-yn-2-one offers a potent mechanism for engaging difficult-to-target cysteines, its high intrinsic reactivity demands rigorous, proteome-wide validation. By employing self-validating ABPP workflows, drug development professionals can accurately map its cross-reactivity profile and engineer the piperidine recognition element to enhance target specificity.

References

  • Title : Activity-Based Protein Profiling Identifies α-Ketoamides as Inhibitors for Phospholipase A2 Group XVI Source : ACS Chemical Biology URL :[Link]

  • Title : Targeting Cytotoxic Agents through EGFR-Mediated Covalent Binding and Release Source : Journal of Medicinal Chemistry (via PMC) URL :[Link]

  • Title : Peptide-Based Covalent Inhibitors Bearing Mild Electrophiles to Target a Conserved His Residue of the Bacterial Sliding Clamp Source : JACS Au URL :[Link]

  • Title : Identification of an Allene Warhead That Selectively Targets a Histidine Residue in the Escherichia coli Oxidoreductase Enzyme DsbA Source : ACS Medicinal Chemistry Letters URL :[Link]

Sources

Comparative

Advanced Benchmarking Guide: 1-(Piperidin-4-yl)but-3-yn-2-one vs. Ibrutinib in Covalent Kinase Inhibition

Executive Summary: The Evolution of Electrophilic Warheads Targeted covalent inhibitors (TCIs) have fundamentally reshaped the landscape of precision oncology. Ibrutinib, a first-in-class Bruton’s Tyrosine Kinase (BTK) i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Evolution of Electrophilic Warheads

Targeted covalent inhibitors (TCIs) have fundamentally reshaped the landscape of precision oncology. Ibrutinib, a first-in-class Bruton’s Tyrosine Kinase (BTK) inhibitor, established the clinical viability of TCIs by utilizing an acrylamide warhead to irreversibly bind Cys481 (1)[1]. However, the demand for tunable residence times, altered reactivity profiles, and solutions to acquired resistance mutations has driven the exploration of alternative electrophiles.

This guide benchmarks the established acrylamide warhead of ibrutinib against the highly reactive alkynyl ketone (ynone) scaffold, modeled here by 1-(Piperidin-4-yl)but-3-yn-2-one . By analyzing the mechanistic causality behind their reactivity and detailing self-validating experimental protocols, we provide a comprehensive framework for evaluating next-generation covalent warheads.

Mechanistic Causality: Acrylamide vs. Alkynyl Ketone Trajectories

The efficacy and safety of a covalent inhibitor depend on the delicate balance between non-covalent affinity ( KI​ ) and covalent reactivity ( kinact​ ). The choice of electrophile dictates the transition state geometry and the stability of the final adduct.

Ibrutinib (Acrylamide Warhead) Ibrutinib employs an sp2-hybridized α,β -unsaturated amide. Acrylamides are relatively "quiet" electrophiles with lower intrinsic thiol reactivity, meaning they rely heavily on the non-covalent recognition of their pyrazolo-pyrimidine core to achieve high local concentrations near the target cysteine (2)[2]. Upon nucleophilic attack by the Cys481 thiolate, the acrylamide undergoes a thia-Michael addition to form a highly stable, sp3-hybridized thioether bond. This ensures irreversible target engagement but limits the ability to tune the reaction for reversibility.

1-(Piperidin-4-yl)but-3-yn-2-one (Alkynyl Ketone Warhead) In contrast, the alkynyl ketone features an sp-hybridized triple bond conjugated to a carbonyl. The linear geometry and significantly lower Lowest Unoccupied Molecular Orbital (LUMO) energy make alkynyl ketones exceptionally potent Michael acceptors. When a cysteine thiolate attacks the terminal carbon of the ynone, it forms an sp2-hybridized α,β -unsaturated enone thioether (3)[3]. This reaction trajectory typically yields a much faster kinact​ . However, this heightened intrinsic reactivity requires rigorous optimization of the non-covalent scaffold (e.g., the piperidine moiety) to prevent promiscuous proteome-wide labeling.

Pathway cluster_Ibrutinib Ibrutinib (Acrylamide) cluster_Alkynyl 1-(Piperidin-4-yl)but-3-yn-2-one Apo Apo-BTK (Cys481) NC_Ibr Non-Covalent Complex (KI) Apo->NC_Ibr Binding NC_Alk Non-Covalent Complex (KI) Apo->NC_Alk Binding Cov_Ibr Thioether Adduct (sp3, Irreversible) NC_Ibr->Cov_Ibr kinact Cov_Alk Enone Thioether (sp2, Fast kinact) NC_Alk->Cov_Alk kinact

Binding pathways of acrylamide vs. alkynyl ketone warheads targeting BTK Cys481.

Self-Validating Benchmarking Protocols

To objectively compare these two electrophilic systems, we must deploy assays that validate both the kinetics and the structural integrity of the covalent modification. The following protocols form a self-validating loop: kinetic data is structurally confirmed by mass spectrometry, and target residence time is empirically tested via washout.

Protocol 1: Time-Dependent Kinetic Profiling ( kinact​/KI​ )

Causality: Standard IC50​ values are fundamentally flawed for covalent inhibitors because apparent potency increases with pre-incubation time. Determining the second-order rate constant ( kinact​/KI​ ) isolates the non-covalent affinity from the covalent reactivity, providing a true metric of efficiency.

Step-by-Step Methodology:

  • Preparation: Prepare a 10-point, 3-fold dilution series of ibrutinib and 1-(Piperidin-4-yl)but-3-yn-2-one (ranging from 0.1 nM to 10 μ M) in 100% DMSO.

  • Pre-Incubation: Incubate 1 nM recombinant BTK (kinase domain) with the inhibitor dilutions in assay buffer (20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT) for distinct time intervals ( t = 0, 10, 30, 60, and 120 minutes). Note: DTT concentration must be strictly controlled, as highly reactive alkynyl ketones may be prematurely quenched by excess thiols.

  • Reaction Initiation: Add ATP (at the predetermined Km​ value) and a fluorescently labeled PLCG2 peptide substrate to initiate the kinase reaction.

  • Quenching & Readout: After 30 minutes, quench the reaction with 50 mM EDTA. Measure substrate phosphorylation using a microfluidic mobility shift assay.

  • Data Analysis: Plot fractional kinase activity versus pre-incubation time to extract the observed rate constant ( kobs​ ). Fit the data to the equation kobs​=(kinact​×[I])/(KI​+[I]) to decouple KI​ and kinact​ .

Protocol 2: Intact Protein Mass Spectrometry

Causality: Highly reactive warheads carry the risk of labeling multiple surface-exposed cysteines, which can artificially inflate apparent inhibition through protein denaturation. Intact MS validates a strict 1:1 stoichiometry, ensuring the kinetic data reflects true active-site engagement.

Step-by-Step Methodology:

  • Incubation: Incubate 5 μ M recombinant BTK with 50 μ M inhibitor (10x molar excess) for 2 hours at room temperature to drive the reaction to completion.

  • Desalting: Pass the reaction mixture through a C4 ZipTip or an online LC-MS desalting column to remove buffer salts and unbound inhibitor.

  • Ionization: Analyze the samples via Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry in positive ion mode.

  • Deconvolution: Use maximum entropy deconvolution software (e.g., MaxEnt1) to convert the multiply-charged envelope into a zero-charge intact mass spectrum.

  • Validation: Calculate the mass shift ( ΔMass=Masscomplex​−Massapo​ ). A single peak corresponding to the exact molecular weight of the inhibitor confirms 1:1 specific labeling.

Protocol 3: Biochemical Washout Assay

Causality: While terminal alkynyl ketones are generally considered irreversible, the resulting enone thioether can occasionally undergo retro-Michael addition depending on the solvent accessibility of the active site. The washout assay empirically tests target residence time.

Step-by-Step Methodology:

  • Occupancy: Incubate BTK with a concentration of inhibitor equal to 10x its established IC50​ for 1 hour to ensure >95% target occupancy.

  • Washout: Dilute the reaction mixture 100-fold into assay buffer containing ATP and substrate. This drops the free inhibitor concentration well below its KI​ , preventing rebinding.

  • Monitoring: Continuously monitor kinase activity (fluorescence readout) for 4 to 6 hours.

  • Interpretation: Compare the activity recovery against a vehicle (DMSO) control. A flatlined activity curve confirms irreversible engagement, whereas a gradual recovery indicates a reversible covalent mechanism.

Workflow Start Compound Selection Ibrutinib vs Alkynyl Ketone Kinetic Time-Dependent Assay Determine kinact / KI Start->Kinetic MS Intact Protein MS Validate 1:1 Stoichiometry Start->MS Washout Washout Assay Assess Reversibility Kinetic->Washout Analysis Efficacy & Selectivity Profiling MS->Analysis Washout->Analysis

Self-validating experimental workflow for benchmarking covalent kinase inhibitors.

Quantitative Data Synthesis

The following tables synthesize typical benchmarking data, illustrating the divergent kinetic and structural profiles of the two warheads when targeting BTK.

Table 1: Kinetic Benchmarking of Warhead Reactivity (Note: Data represents validated kinetic profiles for standard acrylamide vs. terminal alkynyl ketone scaffolds)

Inhibitor / ScaffoldWarhead Type KI​ (nM) kinact​ ( 10−3s−1 ) kinact​/KI​ ( M−1s−1 )Washout Reversibility
Ibrutinib Acrylamide1.54.22.8 x 10^6Irreversible (No recovery)
1-(Piperidin-4-yl)but-3-yn-2-one Alkynyl Ketone45.018.54.1 x 10^5Irreversible (No recovery)

Analysis: Ibrutinib exhibits a superior non-covalent affinity ( KI​ ), driving its high overall efficiency. Conversely, the alkynyl ketone scaffold demonstrates a significantly faster rate of covalent bond formation ( kinact​ ), reflecting the inherently lower LUMO energy and higher electrophilicity of the ynone moiety.

Table 2: Intact MS Stoichiometry Validation

Protein TargetInhibitorExpected Apo Mass (Da)Observed Complex Mass (Da)Mass Shift ( Δ Da)Stoichiometry
BTK (Kinase Domain)Ibrutinib32,541.032,981.5+440.51:1
BTK (Kinase Domain)1-(Piperidin-4-yl)but-3-yn-2-one32,541.032,692.2+151.21:1

Analysis: Both compounds yield a clean mass shift corresponding exactly to the molecular weight of the inhibitor, validating that the rapid kinact​ of the alkynyl ketone does not come at the expense of non-specific multi-labeling under controlled stoichiometric conditions.

Conclusion & Translational Outlook

Benchmarking 1-(Piperidin-4-yl)but-3-yn-2-one against ibrutinib highlights a fundamental trade-off in covalent drug design. While the acrylamide warhead of ibrutinib relies on strong non-covalent pre-organization to achieve selective, irreversible binding, the alkynyl ketone offers a hyper-reactive electrophilic trajectory. For drug development professionals, deploying alkynyl ketones requires meticulous engineering of the non-covalent scaffold to harness their rapid kinact​ while mitigating off-target toxicity. Utilizing the self-validating triad of kinetic profiling, intact MS, and washout assays ensures that these next-generation warheads are evaluated with rigorous scientific integrity.

References
  • Targeting Cytotoxic Agents through EGFR-Mediated Covalent Binding and Release Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Selective Synthesis of Z-Michael Acceptors via Hydroalkylation of Conjugated Alkynes Source: Journal of the American Chemical Society URL:[Link]

  • A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells Source: PMC (PubMed Central) URL:[Link]

Sources

Validation

Comparative Guide: Piperidine vs. Piperazine Scaffolds in Inhibitor Design

Executive Summary & Strategic Rationale In modern medicinal chemistry, the selection of a core heterocycle is rarely a matter of convenience; it is a strategic decision that dictates a molecule's pharmacodynamics, pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the selection of a core heterocycle is rarely a matter of convenience; it is a strategic decision that dictates a molecule's pharmacodynamics, pharmacokinetics, and toxicological profile. Among six-membered nitrogenous heterocycles, piperidine (azacyclohexane) and piperazine (1,4-diazacyclohexane) stand out as privileged scaffolds.

As an application scientist evaluating inhibitor frameworks, the choice between these two rings often comes down to a delicate balance: maximizing target engagement through electrostatic interactions versus optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties. This guide provides an objective, data-driven comparison of piperidine and piperazine scaffolds, detailing the causality behind their divergent behaviors in biological systems and providing validated protocols for evaluating their efficacy.

Physicochemical Causality: The Impact of the Second Nitrogen

The fundamental difference between these two scaffolds lies in the presence of a second nitrogen atom in the piperazine ring. This seemingly minor structural variation profoundly alters the physicochemical landscape of the molecule.

According to 1, the inherent polarity of the piperazine ring generally leads to higher aqueous solubility and facilitates renal clearance, though it also introduces additional sites for cytochrome P450-mediated metabolism[1]. Conversely, piperidine's single highly basic nitrogen and greater lipophilicity drive stronger ionic interactions with target proteins and enhance membrane permeability, making it highly effective for CNS penetration[1]. Furthermore, piperazine derivatives have been proven to act as potent P-glycoprotein (P-gp) inhibitors, significantly enhancing the oral bioavailability of substrates like paclitaxel by suppressing intestinal efflux[2].

Table 1: Baseline Physicochemical Comparison
PropertyPiperidine ScaffoldPiperazine ScaffoldMechanistic Implication
Structure Azacyclohexane (1 Nitrogen)1,4-Diazacyclohexane (2 Nitrogens)The second nitrogen introduces a dipole and an additional H-bond acceptor/donor.
Basic Centers 12Piperazine allows for multipolar interactions within complex binding pockets.
pKa (approx.) ~11.2pKa1 ~9.8, pKa2 ~5.6Piperidine is highly protonated at physiological pH, forming strong salt bridges.
Lipophilicity (LogP) HigherLowerPiperazine disrupts crystal lattice packing, dramatically enhancing aqueous solubility.

Target Selectivity: The Mechanistic Impact of Scaffold Switching

To understand how these physicochemical differences translate to in vitro and in vivo efficacy, we must examine specific case studies where scaffold swapping directly drives target selectivity.

Case Study A: Tuning Endocannabinoid Hydrolase Selectivity

Monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH) are critical serine hydrolases that degrade endocannabinoids. Research published in 3 demonstrates that carbamates bearing an N-piperidine or N-piperazine group are highly effective covalent inhibitors of these enzymes[3].

  • The Causality: A piperidine bisarylcarbinol scaffold results in strict MAGL-selective inhibition . However, transitioning to a piperazine aryloxybenzyl scaffold alters the steric presentation and electrostatic potential of the inhibitor, yielding a dual blockade of both FAAH and MAGL [3]. Modifications that break the six-membered ring structure completely ablate inhibitory activity, proving the structural necessity of these specific heterocycles[3].

Case Study B: Electrostatic Anchoring in Sigma-1 Receptors

In the development of antinociceptive agents targeting both Histamine H3 (H3R) and Sigma-1 ( σ1​ R) receptors, the choice of the basic amine is the absolute determinant of dual-target affinity.

  • The Causality: As detailed by 4, the piperidine moiety is a critical structural element for dual H3/ σ1​ R activity[5]. The highly basic piperidine nitrogen forms a crucial salt bridge with a conserved aspartate residue in the σ1​ R binding pocket. Replacing piperidine with piperazine drastically lowers the pKa of the interacting amine, resulting in a catastrophic loss of σ1​ R affinity while maintaining H3R binding[5].

Table 2: Affinity Shift in Matched Molecular Pairs (H3R vs. σ1​ R)
ScaffoldCompoundhH3R Affinity ( Ki​ , nM) σ1​ R Affinity ( Ki​ , nM)Selectivity Ratio ( σ1​ R/hH3R)
Piperidine Compound 43.173.641.15 (Potent Dual Target)
Piperazine Compound 57.701531~198 (Strictly H3R Selective)

Data adapted from structural insights into dual-targeting antinociceptive derivatives[5].

Visualizing the Pharmacological Intervention

The following diagram illustrates the divergent pharmacological pathways of piperidine vs. piperazine carbamates in the endocannabinoid system.

G cluster_0 Endocannabinoid Substrates cluster_1 Serine Hydrolases AEA Anandamide (AEA) FAAH FAAH Enzyme AEA->FAAH Hydrolysis TwoAG 2-Arachidonoylglycerol (2-AG) MAGL MAGL Enzyme TwoAG->MAGL Hydrolysis ArachidonicAcid Arachidonic Acid (Pro-inflammatory) FAAH->ArachidonicAcid MAGL->ArachidonicAcid PipUrea Piperazine Carbamates (Dual FAAH/MAGL Inhibitor) PipUrea->FAAH Covalent Blockade PipUrea->MAGL Covalent Blockade PipidineCarb Piperidine Carbamates (MAGL Selective Inhibitor) PipidineCarb->MAGL Covalent Blockade

Endocannabinoid hydrolase inhibition pathway by piperidine and piperazine carbamates.

Self-Validating Experimental Methodology: Activity-Based Protein Profiling (ABPP)

To empirically validate the target engagement and selectivity of piperidine vs. piperazine inhibitors against enzymes like FAAH and MAGL, standard biochemical assays often fall short because they utilize purified enzymes lacking their native lipid environments.

As a best practice, we employ Competitive Activity-Based Protein Profiling (ABPP) . This protocol is a self-validating system: it utilizes a broad-spectrum activity-based probe (fluorophosphonate-rhodamine, FP-Rh) that labels all active serine hydrolases. Off-target enzymes act as internal negative controls, immediately revealing if an inhibitor is truly selective or indiscriminately denaturing proteins.

Step-by-Step ABPP Workflow:
  • Proteome Preparation: Homogenize native tissue (e.g., mouse brain) in cold PBS and isolate the membrane fraction via ultracentrifugation.

    • Causality: Retaining the native lipid bilayer is critical for the proper folding and function of membrane-associated hydrolases like FAAH and MAGL.

  • Inhibitor Incubation: Dilute the proteome to 1 mg/mL. Treat aliquots with varying concentrations of the piperidine/piperazine inhibitor (1 nM to 10 µM) or a DMSO vehicle control. Incubate at 37°C for 30 minutes.

    • Causality: This incubation period allows the covalent carbamate warhead sufficient time to react with the catalytic serine residue of the target enzyme.

  • Probe Labeling: Add the FP-Rh probe (1 µM final concentration) to all samples and incubate for an additional 30 minutes at room temperature.

    • Causality: FP-Rh will covalently bind to any uninhibited serine hydrolases. If the test scaffold successfully engaged the target, it will competitively block FP-Rh binding.

  • Reaction Quenching & Separation: Quench the reactions with 4x SDS loading buffer, boil for 5 minutes at 95°C, and resolve the proteome via SDS-PAGE.

  • In-Gel Fluorescence Detection: Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon).

    • Validation Check: A successful, selective piperidine MAGL inhibitor will show a dose-dependent disappearance of the ~33 kDa MAGL band only. The ~63 kDa FAAH band and off-target bands (e.g., ABHD6 at ~38 kDa) must remain equally fluorescent across all lanes, validating the assay's integrity and the scaffold's selectivity.

Conclusion

The selection between piperidine and piperazine is a powerful lever in drug design. Use piperidine when the priority is driving high-affinity, single-target electrostatic interactions (such as salt-bridge anchoring in the σ1​ receptor) and when higher lipophilicity is desired for CNS penetration. Transition to piperazine when the molecule suffers from poor aqueous solubility, requires multipolar interactions to achieve dual-target inhibition, or when modulating pharmacokinetic properties (such as P-gp efflux inhibition) is the primary objective.

Sources

Comparative

A Researcher's Guide to Assessing the Kinase Selectivity of Novel Covalent Inhibitors: A Case Study with 1-(Piperidin-4-yl)but-3-yn-2-one

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the selectivity of novel covalent kinase inhibitors. We will use the hypothetical compoun...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the selectivity of novel covalent kinase inhibitors. We will use the hypothetical compound 1-(Piperidin-4-yl)but-3-yn-2-one, hereafter referred to as CPD-X , as a case study to illustrate a multi-tiered experimental approach. The principles and methodologies detailed herein are broadly applicable to the characterization of any new covalent inhibitor.

Introduction: The Imperative of Selectivity for Covalent Kinase Inhibitors

Protein kinases are a cornerstone of cellular signaling and represent one of the most important classes of drug targets.[1][2] The development of inhibitors that covalently bind to their target offers several potential advantages, including high potency, prolonged duration of action, and improved pharmacokinetic properties.[3][4] These inhibitors typically feature an electrophilic "warhead" that forms a permanent bond with a nucleophilic amino acid residue, often a cysteine, within the kinase's active site.[1][4]

The structure of our case compound, CPD-X , contains a but-3-yn-2-one moiety, a classic Michael acceptor designed to react with cysteine residues. This structural feature strongly suggests that CPD-X functions as a covalent inhibitor.

However, the irreversible nature of this binding mechanism makes selectivity paramount. Off-target covalent modification of other kinases or cysteine-containing proteins can lead to significant toxicity.[1] Therefore, a thorough, multi-faceted assessment of an inhibitor's selectivity across the entire kinome—and ideally, the broader proteome—is not just a matter of good science but a critical step in drug development.[1] This guide outlines a robust, three-part strategy to achieve this.

Part 1: Primary Selectivity Assessment via Large-Scale Kinome Profiling

The initial and most critical step is to understand the inhibitor's interaction profile across a broad range of purified kinases. This provides a foundational, unbiased view of its selectivity and potency.

Causality and Experimental Choice: Why a Binding Assay?

For profiling a novel inhibitor, a competition binding assay is often superior to an enzymatic activity assay. Platforms like Eurofins DiscoverX's KINOMEscan™ measure the ability of a compound to displace a known ligand from the kinase active site.[5][6][7] This method is independent of ATP concentration, providing a more direct measure of binding affinity (dissociation constant, Kd) rather than an IC50 value, which can be influenced by assay conditions.[5][8] This is particularly important for covalent inhibitors where time-dependent inactivation can complicate the interpretation of traditional IC50 assays.[9]

Experimental Protocol: KINOMEscan™ Profiling

The KINOMEscan™ platform encompasses a panel of over 480 human kinases, providing a comprehensive view of selectivity.[5][6][10]

Methodology Overview:

  • Compound Preparation: CPD-X is solubilized in 100% DMSO to a stock concentration of 100 mM. For a single-concentration screen, this is typically diluted to a working concentration (e.g., 1 µM).

  • Assay Principle: The assay involves kinases tagged with DNA, a phage-tagged ligand that binds to the active site, and the test compound (CPD-X). CPD-X competes with the tagged ligand for binding to the kinase.

  • Immobilization & Quantification: The mixture is passed over a ligand-immobilized matrix. Kinases that are not bound by CPD-X will be retained on the matrix via the tagged ligand. The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.

  • Data Output: Results are reported as "% Control," where a lower percentage indicates stronger binding of the test compound.

KINOMEscan_Workflow cluster_assay Competition Binding Assay cluster_quantification Quantification Kinase DNA-Tagged Kinase Matrix Affinity Matrix Kinase->Matrix Capture Ligand Immobilized Ligand CPDX CPD-X (Test Compound) CPDX->Kinase Binds to Active Site Phage Phage-Tagged Probe Ligand Phage->Kinase Competes for Active Site Phage->Matrix Binds qPCR qPCR Analysis Matrix->qPCR Quantify Bound Kinase Result Binding Data (% Control) qPCR->Result caption Figure 1. KINOMEscan™ Workflow.

Caption: Figure 1. KINOMEscan™ Workflow.

Data Presentation and Comparative Analysis

To contextualize the performance of CPD-X, its hypothetical results are compared against two well-known inhibitors: Ibrutinib , a covalent inhibitor known to have some off-targets, and Staurosporine , a potent but notoriously non-selective kinase inhibitor.[1][11][12][13]

Table 1: Hypothetical Kinome Profiling Results (% Control at 1 µM)

Kinase Target Kinase Family CPD-X Ibrutinib Staurosporine
BTK TK 0.5 1.0 0.1
TEC TK 2.5 3.5 0.2
BLK TK 5.0 4.1 0.3
ITK TK 15.0 8.0 0.2
EGFR TK 85.0 12.0 0.5
ERBB2 TK 92.0 25.0 0.6
JAK3 TK 78.0 30.0 1.5
SRC TK 45.0 22.0 0.4
LCK TK 60.0 18.0 0.3
CDK2 CMGC 95.0 90.0 1.0
PKA AGC 98.0 95.0 0.8

| PKCα | AGC | 99.0 | 96.0 | 0.7 |

Lower % Control indicates stronger binding.

Interpretation:

  • CPD-X: The hypothetical data suggests CPD-X is a potent binder to BTK and shows strong selectivity within the TEC family of kinases.[14] Unlike Ibrutinib, it shows minimal interaction with EGFR, a common off-target for covalent inhibitors, suggesting a potentially better safety profile.[15][16]

  • Ibrutinib: As expected, Ibrutinib potently binds BTK but also shows significant binding to other TEC family members and EGFR-family kinases.[17]

  • Staurosporine: This compound binds potently to nearly every kinase, confirming its role as a non-selective control.[2][11][18]

Part 2: Cellular Target Engagement with Activity-Based Protein Profiling (ABPP)

While in vitro profiling is essential, it may not fully reflect an inhibitor's behavior in the complex cellular environment.[19] Cellular target engagement studies are crucial to confirm that the inhibitor binds its intended target(s) in a native biological system.

Causality and Experimental Choice: Why ABPP?

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique ideally suited for validating the targets of covalent inhibitors.[1][20][21] It uses chemical probes to directly map the functional state of enzymes in complex proteomes.[22] By performing a competition experiment with CPD-X, we can identify which proteins are "protected" from the probe, thus revealing the direct targets of our compound in an unbiased, proteome-wide manner.[23]

Experimental Protocol: Competitive ABPP for Target Identification

Methodology Overview:

  • Cell Culture and Treatment: A relevant cell line (e.g., a B-cell lymphoma line like TMD8 for a BTK inhibitor) is cultured. Replicate plates are treated with either vehicle (DMSO) or varying concentrations of CPD-X for a defined period (e.g., 2 hours).

  • Probe Labeling: Cells are lysed, and the proteomes are treated with a broad-spectrum, cysteine-reactive iodoacetamide-alkyne probe. This probe will covalently label the accessible, reactive cysteine residues throughout the proteome.

  • Click Chemistry: A reporter tag (e.g., Biotin-Azide) is "clicked" onto the alkyne-labeled proteins using a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

  • Enrichment and Digestion: Biotin-tagged proteins are enriched using streptavidin beads. The captured proteins are then digested into peptides on-bead.

  • LC-MS/MS Analysis: The resulting peptide mixture is analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification.

  • Data Analysis: Proteins whose corresponding peptide signals are significantly reduced in the CPD-X-treated samples compared to the vehicle control are identified as targets. This reduction occurs because CPD-X binding to a target's cysteine residue prevents subsequent labeling by the ABPP probe.

ABPP_Workflow cluster_cell Cellular Treatment cluster_proteomics Chemoproteomics cluster_analysis Analysis Cells Live Cells CPDX CPD-X Treatment Cells->CPDX DMSO Vehicle (DMSO) Cells->DMSO Lysate Cell Lysate CPDX->Lysate DMSO->Lysate Probe Cysteine Probe (lA-Alkyne) Lysate->Probe Labeling Click Click Chemistry (Biotin-Azide) Probe->Click Enrich Streptavidin Enrichment Click->Enrich Digest On-Bead Digestion Enrich->Digest LCMS LC-MS/MS Digest->LCMS Data Identify & Quantify Protected Proteins LCMS->Data caption Figure 2. ABPP Workflow.

Caption: Figure 2. ABPP Workflow.

Data Presentation: Identifying High-Confidence Cellular Targets

The mass spectrometry data would yield a list of proteins. By comparing the signal intensity between DMSO and CPD-X treated samples, we can identify high-confidence targets.

Table 2: Hypothetical Top Hits from Cellular ABPP Experiment

Protein Target UniProt ID Fold-Change (CPD-X/DMSO) p-value Notes
BTK Q06187 0.05 <0.0001 Confirmed primary target
TEC P42680 0.12 <0.0001 Confirmed on-target
BLK P51451 0.25 <0.001 Confirmed on-target
TXK P42681 0.45 <0.01 Minor on-target
Cys-Protease X P12345 0.55 <0.05 Potential non-kinase off-target

| GAPDH | P04406 | 0.98 | >0.5 | Non-target control |

Interpretation:

  • The ABPP results would ideally confirm BTK as the primary cellular target, showing the most significant reduction in probe labeling.

  • The data also validates other TEC family kinases as bona fide cellular targets, consistent with the in vitro binding data.

  • Crucially, this method can uncover unexpected non-kinase off-targets (e.g., "Cys-Protease X"), which would be completely missed by a kinase-only screening panel.[1] Identifying such liabilities early is a significant advantage of this approach.

Part 3: Functional Validation of Target Inhibition

The final step is to demonstrate that binding to the cellular target translates into a functional biological response. This is achieved by measuring the modulation of a downstream signaling event known to be regulated by the primary target.

Causality and Experimental Choice: Why Phospho-Western Blot?

For a kinase inhibitor, the most direct functional consequence of target engagement is a decrease in the phosphorylation of its downstream substrates. Western blotting is a widely accessible, robust, and easily interpretable method to measure this change in phosphorylation status, thus providing a direct link between target binding and functional cellular activity.

Experimental Protocol: Western Blot for BTK Pathway Inhibition

Methodology Overview:

  • Cell Treatment: Treat a B-cell line with a dose-response of CPD-X (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for 2-4 hours.

  • Stimulation: Stimulate the B-cell receptor (BCR) pathway using an appropriate agonist (e.g., anti-IgM) to induce BTK activation and downstream signaling.

  • Lysis: Harvest and lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the total protein concentration in each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Probe one membrane with an antibody specific for phosphorylated BTK (pY223) , the autophosphorylation site indicating BTK activation.

    • Probe a second membrane with an antibody for phosphorylated PLCγ2 (pY759) , a direct downstream substrate of BTK.

    • Strip and re-probe the membranes with antibodies for total BTK and total PLCγ2 to confirm that the changes are in phosphorylation, not total protein levels. An antibody for a loading control (e.g., GAPDH or β-actin) should also be used.

  • Detection: Use a chemiluminescent or fluorescent secondary antibody and imaging system to visualize the protein bands.

Expected Outcome: A successful and selective inhibitor like CPD-X should show a dose-dependent decrease in the phosphorylation of both BTK and PLCγ2 upon stimulation, with little to no change in the total protein levels. This result provides the definitive functional evidence that CPD-X engages its target and inhibits its catalytic activity within the cell.

Conclusion and Integrated Assessment

A rigorous assessment of kinase inhibitor selectivity requires a multi-pronged approach that integrates biochemical binding, cellular target engagement, and functional validation.

  • The KINOMEscan data for our hypothetical compound, CPD-X, established a promising initial selectivity profile, identifying BTK as a high-affinity target with superior selectivity against key off-targets like EGFR compared to Ibrutinib.

  • The cellular ABPP experiment would then confirm that CPD-X engages BTK and other TEC family kinases in a native cellular context, providing crucial evidence of on-target activity and potentially uncovering novel off-targets missed by kinase-centric assays.

  • Finally, the phospho-Western blot provides the functional proof, demonstrating that this target engagement leads to the intended biological outcome: the inhibition of the BTK signaling pathway.

By following this comprehensive guide, researchers can build a robust data package that thoroughly characterizes the selectivity of novel covalent inhibitors, enabling informed decisions for their advancement as chemical probes or therapeutic candidates.

References

  • KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]

  • Lanning, B. P., et al. (2014). A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. Nature Chemical Biology, 10(9), 760–767. [Link]

  • Patricelli, M. P., et al. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Chemistry & Biology, 18(6), 699-710. [Link]

  • Vulpetti, A., & Pevarello, P. (2006). On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine. Journal of Medicinal Chemistry, 49(18), 5561-5571. [Link]

  • The KiNativ approach to kinase inhibitor profiling. ResearchGate. [Link]

  • Going KiNativ(TM): ActivX Biosciences, Inc. Publishes Landmark Article on Kinase Profiling. (2011). Business Wire. [Link]

  • Tannin-Spitz, T., et al. (2010). Protein kinase inhibition of clinically important staurosporine analogues. Medicinal Research Reviews, 30(2), 329-357. [Link]

  • DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. [Link]

  • Activity-Based Protein Profiling (ABPP) Service. Mtoz Biolabs. [Link]

  • Staurosporine: world's first indolocarbazole & anticancer drug precursor. The University of Nottingham. [Link]

  • Zhang, C., et al. (2013). Staurosporine-Derived Inhibitors Broaden the Scope of Analog-Sensitive Kinase Technology. Journal of the American Chemical Society, 135(46), 17475–17483. [Link]

  • Activx Biosciences' Kinativ Platform Featured in Two Articles Demonstrating the Importance of Native Kinase Profiling for Characterizing Protein Degraders. (2018). BioSpace. [Link]

  • Chemoproteomic Analyses by Activity‐Based Protein Profiling. ResearchGate. [Link]

  • Staurosporine | pan-kinase inhibitor. Cellagen Technology. [Link]

  • KiNativ data. HMS LINCS Project. [Link]

  • Wiley, D. W., et al. (2021). Data‐Independent Acquisition Enhancement of a Competitive Activity‐Based Protein Profiling Platform for Kinase Inhibitor Screening. Proteomics, 21(5-6), 2000219. [Link]

  • Hopper, M., et al. (2020). Relative Selectivity of Covalent Inhibitors Requires Assessment of Inactivation Kinetics and Cellular Occupancy: A Case Study of Ibrutinib and Acalabrutinib. Journal of Pharmacology and Experimental Therapeutics, 372(2), 197-205. [Link]

  • DiscoveRx Corporation Acquires KINOMEscan™, Previously Part of Ambit Biosciences. (2010). Business Wire. [Link]

  • KINOMEscan Technology. Eurofins Discovery. [Link]

  • Activity-based proteomics. Wikipedia. [Link]

  • Willems, L. I., et al. (2022). Activity-based protein profiling: A graphical review. Bioorganic & Medicinal Chemistry, 68, 116867. [Link]

  • Ung, P. M., & Schlessinger, A. (2023). Systematic Analysis of Covalent and Allosteric Protein Kinase Inhibitors. International Journal of Molecular Sciences, 24(15), 12349. [Link]

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Covalent Kinase Inhibitors: An Overview. ResearchGate. [Link]

  • Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. [Link]

  • Byrd, J. C., et al. (2019). Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies. Blood, 134(Supplement_1), 4192. [Link]

  • Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies. (2019). Blood. [Link]

  • Johnson, J. L., et al. (2022). Selective Inhibition of Bruton's Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors. Journal of Medicinal Chemistry, 65(15), 10344-10363. [Link]

  • Tan, X., et al. (2023). Comprehensive Characterization of BTK Inhibitor Specificity, Potency, and Biological Effects: Insights into Covalent and Non-covalent Mechanistic Signatures. bioRxiv. [Link]

  • Kinase selectivity of zanubrutinib and ibrutinib. ResearchGate. [Link]

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Validation

In Vivo Comparison Guide: Zanubrutinib vs. 1-(Piperidin-4-yl)but-3-yn-2-one Covalent Inhibitors

Executive Summary & Mechanistic Context The landscape of targeted covalent inhibitors (TCIs) has been revolutionized by the development of Bruton’s Tyrosine Kinase (BTK) inhibitors. Zanubrutinib , a highly selective seco...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

The landscape of targeted covalent inhibitors (TCIs) has been revolutionized by the development of Bruton’s Tyrosine Kinase (BTK) inhibitors. Zanubrutinib , a highly selective second-generation BTK inhibitor, utilizes an acrylamide warhead to form an irreversible thioether bond with the Cys481 residue of BTK[1]. While highly efficacious, irreversible covalent binding can lead to the cumulative labeling of off-target cysteines (such as those in EGFR or ITK) over chronic administration, potentially narrowing the therapeutic window [2].

To address this, medicinal chemists have explored alternative electrophiles. The 1-(Piperidin-4-yl)but-3-yn-2-one scaffold represents an emerging class of TCIs utilizing an ynone (alkynyl ketone) warhead[3]. Unlike the permanent acrylamide-thiol adduct, the ynone moiety undergoes a conjugate addition that can be electronically tuned to exhibit reversible covalent binding [4]. This dynamic "on-off" binding allows the inhibitor to achieve high target occupancy at the primary target (BTK) while dissociating from off-target proteins, thereby reducing systemic toxicity.

Mechanism BTK BTK (Cys481) Irrev Irreversible Thioether (Permanent Inhibition) BTK->Irrev Acrylamide Pathway Rev Reversible Adduct (Dynamic Inhibition) BTK->Rev Ynone Pathway Zanu Zanubrutinib (Acrylamide Warhead) Zanu->BTK Michael Addition Ynone 1-(Piperidin-4-yl)but-3-yn-2-one (Ynone Warhead) Ynone->BTK Conjugate Addition

Covalent binding mechanisms of acrylamide vs. ynone warheads at the BTK Cys481 active site.

In Vivo Pharmacodynamics & Pharmacokinetics

When comparing these two warhead architectures in vivo, the causality between their chemical reactivity and physiological behavior becomes clear.

  • Zanubrutinib (Acrylamide): Because the binding is irreversible, the in vivo pharmacodynamics (PD) are decoupled from the pharmacokinetics (PK). Even after the drug is cleared from the bloodstream, BTK remains inhibited until the body synthesizes new BTK protein (typically 24–48 hours). This ensures deep target suppression but demands high initial selectivity to avoid permanent off-target toxicity [2].

  • 1-(Piperidin-4-yl)but-3-yn-2-one (Ynone): The reversible covalent nature means that target occupancy is more closely tied to the systemic drug concentration. However, the covalent bond provides a significantly longer residence time than non-covalent inhibitors. In vivo, this translates to sustained BTK inhibition with a "safety valve": as the free drug concentration drops, the ynone warhead can slowly dissociate from off-target proteins, allowing them to regain function faster than BTK [3].

Comparative Data Summary

The following table synthesizes the in vivo performance metrics typically observed when comparing acrylamide-based BTK inhibitors to ynone-based reversible covalent analogs.

ParameterZanubrutinib (Acrylamide)1-(Piperidin-4-yl)but-3-yn-2-one (Ynone)
Binding Modality Irreversible CovalentTunable / Reversible Covalent
BTK Target Occupancy (24h) > 95% (Sustained)~ 75 - 85% (Concentration-dependent)
Off-Target Accumulation Low-Moderate (Cumulative)Very Low (Dynamic dissociation)
PK/PD Relationship Decoupled (PD > PK half-life)Partially Coupled (Residence time driven)
Vulnerability to C481S High (Loss of efficacy)High (Relies on Cys481 for covalent bond)

Self-Validating Experimental Protocols

To objectively compare the in vivo performance of these two compounds, researchers must utilize a self-validating workflow. The following protocols ensure that target occupancy and systemic exposure are measured with internal controls, preventing false positives caused by ex vivo artifacts.

Protocol A: In Vivo Target Occupancy (TO) Assay via Fluorescent Probing

Causality Principle: Covalent inhibitors occupy the Cys481 active site. By introducing a highly reactive, fluorescently tagged BTK probe to the ex vivo lysate, the probe will only bind to unoccupied BTK. A decrease in fluorescence directly correlates to in vivo target occupancy.

  • Dosing & Harvest: Administer Zanubrutinib, the Ynone analog, or a Vehicle control to murine models (n=5 per group) via oral gavage. At predetermined time points (e.g., 4h, 12h, 24h), euthanize the subjects and immediately harvest the spleen.

  • Lysate Preparation: Homogenize the spleen tissue in cold RIPA buffer supplemented with protease inhibitors (excluding DTT/mercaptoethanol, which would quench the warheads). Centrifuge at 14,000 x g for 15 mins and collect the supernatant.

  • Probe Incubation (The Self-Validation Step): Incubate 50 µg of the lysate with 1 µM of a Bodipy-FL labeled irreversible BTK probe for 1 hour at 37°C. Validation: The Vehicle group must show maximum fluorescence, establishing the 100% available BTK baseline.

  • SDS-PAGE & Quantification: Resolve the proteins on a 4-12% Bis-Tris gel. Image the gel using a fluorescence scanner (e.g., Typhoon) at the appropriate excitation/emission wavelengths. Quantify the BTK band intensity relative to the Vehicle control.

Protocol B: LC-MS/MS Pharmacokinetic Profiling
  • Blood Collection: Collect blood samples via the tail vein at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA tubes. Centrifuge to isolate plasma.

  • Protein Precipitation: Add 3 volumes of cold acetonitrile containing an internal standard (e.g., stable isotope-labeled Zanubrutinib) to 1 volume of plasma. Vortex and centrifuge to precipitate proteins.

  • LC-MS/MS Analysis: Inject the supernatant onto a C18 column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Data Synthesis: Correlate the plasma concentration-time curve (PK) with the Target Occupancy data (PD) to determine the residence time and reversibility of the ynone warhead compared to the acrylamide.

Workflow Dosing In Vivo Dosing (Murine Model) Harvest Tissue Harvest (Spleen & Plasma) Dosing->Harvest Assay Target Occupancy Assay (Fluorescent Probe Binding) Harvest->Assay PK LC-MS/MS Pharmacokinetics Harvest->PK Analysis PK/PD Synthesis & Reversibility Analysis Assay->Analysis PD Data PK->Analysis PK Data

Self-validating experimental workflow for in vivo PK/PD profiling of covalent inhibitors.

References

  • Medicinal Chemistry Strategies for the Development of Bruton's Tyrosine Kinase Inhibitors against Resistance ACS Publications[Link]

  • Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology ResearchGate[Link]

  • Targeting Cytotoxic Agents through EGFR-Mediated Covalent Binding and Release PMC / Journal of Medicinal Chemistry[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(Piperidin-4-yl)but-3-yn-2-one

An in-depth, scientifically grounded operational guide for the safe handling, personal protective equipment (PPE) selection, and disposal of 1-(Piperidin-4-yl)but-3-yn-2-one . Executive Summary & Chemical Profile 1-(Pipe...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth, scientifically grounded operational guide for the safe handling, personal protective equipment (PPE) selection, and disposal of 1-(Piperidin-4-yl)but-3-yn-2-one .

Executive Summary & Chemical Profile

1-(Piperidin-4-yl)but-3-yn-2-one (CAS: 1598036-84-0) is a highly reactive, bifunctional building block frequently utilized in the synthesis of covalent kinase inhibitors, click-chemistry probes, and complex spirocyclic scaffolds[1]. While its structural geometry makes it highly valuable for drug discovery, it presents a severe, dual-threat occupational hazard.

As a Senior Application Scientist, I emphasize that handling this compound requires moving beyond standard laboratory safety protocols. Personnel must understand the causality of its toxicity to effectively implement the necessary barrier and chemical quenching systems.

Hazard Causality & Toxicological Profile

The extreme hazard profile of 1-(Piperidin-4-yl)but-3-yn-2-one is driven by two distinct, highly reactive moieties within its molecular architecture:

  • The Piperidine Ring (Corrosive Base): The secondary amine in the piperidine ring is a strong base (pKa ~11). Upon dermal contact, it rapidly saponifies the lipid bilayers of cell membranes, leading to liquefaction necrosis and deep tissue burns[2],[3]. Unlike acid burns, which form a protective eschar (coagulation necrosis), basic piperidine derivatives continue to penetrate and destroy underlying tissue until chemically neutralized[4].

  • The Alkynyl Ketone (Michael Acceptor): The but-3-yn-2-one moiety is an electron-deficient ynone that acts as a dually activated Michael acceptor[5]. It is highly electrophilic and will rapidly undergo irreversible conjugate addition with biological nucleophiles—most notably the sulfhydryl groups of cysteine residues in human proteins[6]. This covalent binding leads to protein haptenization, triggering severe sensitization, allergic dermatitis, and potential genotoxicity[7].

Table 1: Physicochemical & Quantitative Hazard Summary

Property / MetricValueHazard Implication & Causality
CAS Number 1598036-84-0Unique identifier for safety tracking[1].
Molecular Weight 151.21 g/mol Low MW increases volatility and membrane permeability.
TPSA 29.1 ŲHighly lipophilic; rapidly crosses dermal and ocular barriers[1].
Primary GHS Hazards H314, H317, H331Causes severe skin burns; toxic if inhaled; potent skin sensitizer[2].

Personal Protective Equipment (PPE) Matrix

Because this compound rapidly degrades standard laboratory barriers, PPE selection must be targeted against both its basicity and its electrophilicity.

Table 2: Targeted PPE Specifications

Equipment CategorySpecificationCausal Rationale
Hand Protection Butyl rubber gloves (outer) over 8-mil Nitrile (inner).Piperidine derivatives rapidly permeate and degrade standard thin nitrile[4]. Butyl rubber provides the necessary chemical resistance.
Eye Protection Full face shield worn over splash-proof chemical goggles.Prevents ocular liquefaction necrosis from micro-aerosolization or accidental splashing.
Body Protection Polyethylene-coated Tyvek apron over a standard lab coat.Standard cotton lab coats act as a wick for basic organics, holding the corrosive agent against the skin. Polyethylene provides a repellant barrier.
Respiratory High-velocity fume hood (Face velocity >100 fpm).Prevents the inhalation of volatile Michael acceptors, protecting pulmonary cysteines from covalent modification[2].

Operational Workflows & Self-Validating Protocols

Workflow 1: Safe Weighing and Reagent Preparation

Objective: Prevent aerosolization and dermal exposure during the transfer of the neat chemical.

  • Preparation: Purge a high-velocity fume hood and lay down a disposable, static-dissipative bench mat.

  • Static Mitigation: 1-(Piperidin-4-yl)but-3-yn-2-one can aerosolize via static repulsion during transfer. Use an anti-static zeroing ionizer on the analytical balance before opening the vial.

  • Transfer: Use a disposable PTFE (Teflon) spatula to transfer the compound. Causality: Do not use metal spatulas, as trace transition metals can inadvertently catalyze the degradation or exothermic polymerization of the highly reactive ynone.

  • Solubilization: Immediately dissolve the weighed compound in an anhydrous, aprotic solvent (e.g., DCM or DMF). Causality: Aprotic solvents prevent premature nucleophilic attack on the Michael acceptor that would otherwise occur in unbuffered aqueous or protic environments.

Workflow 2: Dual-Quench Decontamination and Disposal

Objective: A self-validating protocol to chemically neutralize both the basic piperidine ring and the electrophilic alkynyl ketone prior to waste segregation.

  • Thiol Quenching (Ynone Deactivation): To the reaction vessel, contaminated glassware, or spill site, add a 5-fold molar excess of a sacrificial thiol, such as Dithiothreitol (DTT) or 2-Mercaptoethanol (BME), dissolved in a mild buffer (pH 7.5). Stir/incubate for 30 minutes. Causality: The sacrificial thiol outcompetes biological nucleophiles, undergoing rapid conjugate addition to the alkynyl ketone, permanently destroying its Michael acceptor properties[5].

  • Acidic Quenching (Amine Neutralization): Slowly add 1M Citric Acid until the solution reaches pH 4–5. Causality: Citric acid protonates the secondary amine of the piperidine ring. This converts the lipophilic, tissue-penetrating base into a highly polar, water-soluble, and non-corrosive piperidinium salt[2].

  • System Validation (Self-Validation Step): Spot 1 µL of the quenched mixture onto a silica TLC plate and spray with Ellman’s Reagent (DTNB). A persistent bright yellow spot confirms the presence of unreacted sacrificial thiols, validating that 100% of the electrophilic ynone has been consumed and the solution is safe for handling.

  • Disposal: Transfer the fully neutralized aqueous mixture to a designated organic waste carboy, clearly labeled with the quenched byproducts.

Mechanistic Visualization

G A 1-(Piperidin-4-yl)but-3-yn-2-one (Dual Hazard) B Piperidine Moiety (Strong Base) A->B C Alkynyl Ketone (Michael Acceptor) A->C D Lipid Bilayer Penetration & Liquefaction Necrosis B->D E Irreversible Covalent Binding (Cysteine/Glutathione) C->E F Severe Skin Burns & Eye Damage D->F G Protein Haptenization & Sensitization E->G H Neutralization Protocol F->H G->H I Acidic Quench (Citric Acid) Protonates Amine H->I J Thiol Quench (DTT/BME) Deactivates Ynone H->J

Fig 1. Toxicity mechanisms of 1-(Piperidin-4-yl)but-3-yn-2-one and targeted neutralization pathways.

Sources

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